molecular formula C5H3FN2O2 B1458562 5-Fluoropyrimidine-4-carboxylic acid CAS No. 1211528-24-3

5-Fluoropyrimidine-4-carboxylic acid

Cat. No.: B1458562
CAS No.: 1211528-24-3
M. Wt: 142.09 g/mol
InChI Key: BUAINBFPJHSRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoropyrimidine-4-carboxylic acid (CAS 1211528-24-3) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and oncology research. This compound features a carboxylic acid functional group on the pyrimidine ring, making it a versatile precursor for the synthesis of more complex molecules. With a molecular formula of C 5 H 3 FN 2 O 2 and a molecular weight of 142.09 g/mol, it serves as a key intermediate in the exploration of fluoropyrimidine-based therapeutics . The core structure aligns with a class of compounds known for their antimetabolite activity. Fluoropyrimidines, such as the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), are foundational in treating cancers, including colorectal cancer . The incorporation of fluorine into pyrimidine analogs is a well-established strategy to impart metabolic stability and perturb key biological processes in cells. These compounds are often designed to inhibit crucial enzymes like thymidylate synthase (TS), which is essential for DNA synthesis, or to be misincorporated into nucleic acids (RNA and DNA), leading to the disruption of cell proliferation and induction of cell death . As a functionalized analog, this compound provides researchers with a synthetic handle to develop novel compounds that can probe these mechanisms of action or serve as potential inhibitors of other metalloenzymes with RNase H-like folds . Applications & Research Value: • Medicinal Chemistry: A versatile scaffold for the design and synthesis of novel potential anticancer agents and antiviral compounds . • Mechanistic Studies: Useful for investigating the structure-activity relationships (SAR) of fluoropyrimidines and their interactions with biological targets like enzymes and DNA . • Chemical Biology: Can be used as a building block to create probes for studying cellular processes such as nucleotide metabolism and nucleic acid synthesis and repair . Handling and Storage: The product should be stored sealed in a dry, room-temperature environment . Safety Information: This compound is associated with the following GHS warning statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn during handling . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

5-fluoropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAINBFPJHSRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoropyrimidine-4-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoropyrimidine-4-carboxylic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates a pyrimidine ring, a core component of nucleobases, functionalized with both a fluorine atom and a carboxylic acid group. This unique combination of features makes it a valuable and versatile building block for the synthesis of complex, biologically active molecules.[1][2] The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a parent molecule, while the carboxylic acid serves as a key synthetic handle for derivatization, enabling the construction of amides, esters, and other functional groups.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a chemical building block is the cornerstone of its effective use in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.

Core Physicochemical Data

The primary identifiers and physical properties of this compound are presented in Table 1.

PropertyValueReference(s)
IUPAC Name This compound[3]
CAS Number 1211528-24-3[3][4]
Molecular Formula C₅H₃FN₂O₂[3]
Molecular Weight 142.09 g/mol [3]
Appearance White to off-white solid(Typical)
Melting Point Not consistently reported
Solubility Soluble in DMSO, DMF; limited solubility in water and ethanol[5] (Analog)
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the compound. Below are the expected spectral characteristics.

  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show three distinct signals:

    • A broad singlet far downfield (>13 ppm) corresponding to the acidic proton of the carboxylic acid.

    • Two signals in the aromatic region (typically 8.5-9.5 ppm) for the two protons on the pyrimidine ring (H-2 and H-6). These protons would likely appear as doublets or doublet of doublets due to proton-proton and proton-fluorine coupling.

  • ¹³C NMR (Carbon NMR): The spectrum should exhibit five signals corresponding to the five carbon atoms in the molecule.

    • The carboxylic acid carbonyl carbon (C=O) will appear downfield (typically >160 ppm).

    • The four carbons of the pyrimidine ring will show characteristic shifts influenced by the nitrogen atoms and the fluorine substituent. The carbon directly bonded to fluorine (C-5) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons may show smaller two- or three-bond C-F couplings.

  • ¹⁹F NMR (Fluorine NMR): A single resonance is expected, which may be split into a multiplet due to coupling with the adjacent ring protons (H-6).

  • Mass Spectrometry (MS): In ESI+ mode, the expected molecular ion peak would be [M+H]⁺ at m/z 143.0.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies include:

    • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • A strong C=O stretch from the carboxylic acid carbonyl (~1700-1730 cm⁻¹).

    • C=N and C=C stretching vibrations from the pyrimidine ring (~1400-1600 cm⁻¹).

    • A C-F stretching vibration (~1000-1200 cm⁻¹).

Synthesis and Purification

The synthesis of functionalized pyrimidines can be challenging. While numerous methods exist for pyrimidine synthesis in general, routes to specifically substituted 5-halopyrimidine-4-carboxylic acids are less common.[6] One effective modern approach for related compounds involves a radical-based reaction, which can offer superior regioselectivity and yield compared to traditional condensation methods.[6]

Synthetic Strategy: The Minisci Reaction

A highly relevant synthetic approach for analogous compounds is the Minisci homolytic alkoxycarbonylation.[6] This method allows for the direct C-H functionalization of an electron-deficient heterocycle like 5-fluoropyrimidine. Although the literature describes this for the synthesis of esters, the same principle can be applied, or the resulting ester can be readily hydrolyzed to the desired carboxylic acid.

The general workflow for such a synthesis is depicted below.

G cluster_0 Step 1: Minisci Reaction cluster_1 Step 2: Saponification A 5-Fluoropyrimidine D Ethyl 5-fluoropyrimidine-4-carboxylate A->D Regioselective Addition B Ethyl Pyruvate (Radical Precursor) B->D C Initiator (e.g., (NH₄)₂S₂O₈) C->D G This compound D->G Hydrolysis E Base (e.g., NaOH) E->G F Acid Workup (e.g., HCl) F->G

Caption: General workflow for synthesis via Minisci reaction and hydrolysis.

Experimental Protocol (Illustrative)

The following is an illustrative protocol based on the Minisci reaction for the ester, followed by hydrolysis.

Step 1: Synthesis of Ethyl 5-fluoropyrimidine-4-carboxylate

  • To a biphasic solution of 5-fluoropyrimidine (1.0 equiv.) in a suitable solvent system (e.g., toluene/water), add ethyl pyruvate (3.0 equiv.) and a catalytic amount of silver nitrate (AgNO₃).

  • Add acetic acid to increase conversion.

  • Heat the mixture to 80-90 °C.

  • Slowly add a solution of ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv.) in water over 1 hour.

  • Maintain the reaction at temperature for an additional 2-3 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the pure ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH) (1.5-2.0 equiv.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

  • The product will precipitate out of solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the carboxylic acid group, making it an ideal substrate for building more complex molecular architectures.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes a range of standard transformations, most notably amide bond formation.[7] This reaction is fundamental to drug discovery, linking the pyrimidine core to various amine-containing fragments to explore structure-activity relationships (SAR).

  • Amide Coupling: The carboxylic acid can be activated by a variety of coupling reagents (e.g., HATU, HOBt/EDC, T3P) and reacted with a primary or secondary amine to form a stable amide bond. This is the most common and powerful application of this building block.

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate yields the corresponding ester.[7]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 4-(hydroxymethyl)-5-fluoropyrimidine.[7]

G start 5-Fluoropyrimidine- 4-carboxylic Acid product Amide Derivative start->product Amide Bond Formation reagents Amine (R-NH₂) + Coupling Reagent (e.g., HATU) reagents->product

Caption: Key derivatization pathway: Amide coupling reaction.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is electron-deficient due to the two nitrogen atoms. This generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. The fluorine atom at the C-5 position further modulates this reactivity. While C-F bonds on aromatic rings can sometimes be displaced via nucleophilic aromatic substitution (SNAr), the C-5 position on pyrimidine is less activated for displacement compared to positions 2, 4, or 6. Therefore, the ring is relatively stable under many reaction conditions, allowing the carboxylic acid to be modified selectively.

Applications in Medicinal Chemistry

Fluorinated pyrimidines are a privileged scaffold in medicinal chemistry.[8] They are bioisosteres of natural nucleobases and are found in numerous approved drugs, including the anticancer agent 5-Fluorouracil (5-FU) and the antifungal 5-fluorocytosine.[8]

This compound serves as a key intermediate for synthesizing novel therapeutic agents. Its derivatives have been explored for various targets:

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. By forming an amide bond at the 4-position, researchers can introduce fragments that bind to the ATP-binding site of kinases, such as protein kinase CK2.[6]

  • Antitumor Agents: The structural similarity to 5-FU makes this scaffold a compelling starting point for developing new anticancer compounds with potentially improved selectivity or novel mechanisms of action.[9][10]

  • Antiviral and Antimicrobial Agents: Functionalized pyrimidines are central to many antiviral and antimicrobial drugs, and this building block provides a route to novel analogs.[8]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound may cause respiratory irritation, skin irritation, and serious eye irritation. The toxicological properties have not been fully investigated.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3]

    • Skin Contact: Wash off with soap and plenty of water.[3]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]

  • Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Hazardous decomposition products include nitrogen oxides, carbon oxides, and hydrogen fluoride.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

  • Capot Chemical. (2025). MSDS of this compound. [Link]

  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Chemsrc. (2025). CAS#:2436359-65-6 | 5-Fluoro-6-(1-phenylpropyl)pyrimidine-4-carboxylic acid. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • PubChem. (n.d.). 5-Fluoropyrimidine. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]

  • Google Patents. (n.d.).
  • Molecules. (2008). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Link]

  • ResearchGate. (2023). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. [Link]

  • Semantic Scholar. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. [Link]

  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • CAS Common Chemistry. (n.d.). 5-Pyrimidinecarboxylic acid. [Link]

  • Google Patents. (n.d.).
  • Molecules. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]

  • ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Fluoropyrimidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Structure of a Key Heterocyclic Building Block

5-Fluoropyrimidine-4-carboxylic acid (Molecular Formula: C₅H₃FN₂O₂, Molecular Weight: 158.09 g/mol ) is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure is analogous to biologically active molecules, including the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), suggesting its potential as a critical intermediate or building block for novel pharmaceutical agents[1]. The precise placement of the fluorine atom and the carboxylic acid group on the pyrimidine ring dictates its chemical reactivity, binding affinity, and metabolic fate.

Therefore, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific molecule (CAS 1211528-24-3) are not widely available in the public domain, this guide will focus on a robust, predictive analysis grounded in first principles and data from analogous structures. This approach empowers researchers to know what to look for, how to interpret their results, and how to design appropriate analytical workflows for quality control and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for an unambiguous assignment of the molecular skeleton and confirmation of regiochemistry.

Expertise & Rationale: Why a Multi-Nuclear NMR Approach is Critical

The structure of this compound presents a simple yet informative set of NMR challenges. There are only two protons on the pyrimidine ring, and their chemical environment is heavily influenced by the surrounding nitrogen atoms, the fluorine, and the carboxylic acid group.

  • ¹H NMR will identify the chemical shifts of the two aromatic protons (at positions 2 and 6) and the acidic proton of the carboxyl group. Crucially, the coupling of these protons to the ¹⁹F nucleus will provide definitive evidence of their spatial relationship to the fluorine atom.

  • ¹³C NMR provides a map of the carbon skeleton. Five distinct signals are expected. The chemical shifts will be characteristic of their environment (e.g., the carbonyl carbon, the fluorine-bound carbon, and the other ring carbons). The magnitude of carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) is highly diagnostic for assigning the carbon signals correctly.

  • ¹⁹F NMR is a highly sensitive and specific technique for observing the fluorine nucleus[2]. It provides a direct window into the electronic environment of the fluorine atom. A single resonance is expected, and its coupling to the nearby protons (H6) will confirm the substitution pattern.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol outlines a standard method for obtaining high-resolution NMR spectra suitable for structural elucidation.

1.2.1 Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar solvent capable of dissolving the carboxylic acid and its acidic proton signal will not exchange rapidly, making it observable.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (though referencing to the residual solvent peak is common).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

1.2.2 Instrument Setup & Acquisition

  • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. A proton-coupled spectrum can also be acquired to observe C-H and C-F coupling.

  • For ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is a high-sensitivity experiment and typically requires fewer scans than a ¹³C experiment.

NMR Data Interpretation & Predicted Values

The following tables summarize the predicted NMR data for this compound based on established chemical shift ranges and data from similar fluorinated pyrimidines and carboxylic acids[1][3].

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~13.0 - 14.0 Broad Singlet - COOH
~9.2 Doublet ~3-4 Hz (⁴JHF) H-2

| ~9.0 | Doublet | ~6-8 Hz (³JHF) | H-6 |

  • Rationale: The protons at positions 2 and 6 are expected to be significantly downfield due to the deshielding effect of the electronegative nitrogen atoms in the pyrimidine ring. The acidic proton of the carboxylic acid appears at a very downfield chemical shift, which is characteristic for this functional group[1]. The key diagnostic feature will be the observed coupling to fluorine.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Coupling to ¹⁹F (JCF, Hz) Assignment
~165 Doublet, ~5-10 Hz C-4 (Carbonyl)
~160 Doublet, ~15-25 Hz C-6
~158 Doublet, ~250-300 Hz C-5 (Fluorine-bearing)
~155 Singlet or small doublet C-2

| ~135 | Doublet, ~20-30 Hz | C-4 (Ring carbon) |

  • Rationale: The carbon directly attached to the fluorine (C-5) will exhibit a very large one-bond coupling constant (¹JCF), which is the most definitive signal in the spectrum. The other carbons will show smaller two-bond (²JCF) or three-bond (³JCF) couplings. The carbonyl carbon (from the carboxylic acid) is expected in the typical ~165 ppm region[1].

Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment

| ~ -160 to -175 | Doublet of Doublets | ³JFH6 ≈ 6-8 Hz, ⁴JFH2 ≈ 3-4 Hz | C5-F |

  • Rationale: The chemical shift for a fluorine on an aromatic ring can vary, but this range is typical for fluoropyrimidines. The multiplicity will be a doublet of doublets, confirming coupling to both H-6 and H-2, providing the final piece of evidence for the overall structure.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in DMSO-d6 (~0.6 mL) A->B C Transfer to NMR Tube B->C D Lock, Tune, Shim C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Acquire 19F Spectrum D->G H Fourier Transform & Phase E->H F->H G->H I Reference Spectra (TMS/Solvent) H->I J Integrate & Analyze Couplings I->J K Assign Signals to Structure J->K L Final Structure Confirmation K->L

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is a rapid and reliable technique for identifying the key functional groups within a molecule. For this compound, it provides immediate confirmation of the carboxylic acid moiety and the aromatic system.

Expertise & Rationale: Identifying Key Vibrational Modes

The diagnostic power of IR spectroscopy lies in its ability to detect the vibrations of specific bonds. For this molecule, we are primarily interested in three regions of the spectrum:

  • O-H Stretch: The hydroxyl group of the carboxylic acid gives rise to one of the most recognizable bands in IR spectroscopy. Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, this absorption is exceptionally broad[4].

  • C=O Stretch: The carbonyl group of the carboxylic acid produces a strong, sharp absorption. Its position can be influenced by conjugation and hydrogen bonding.

  • Aromatic & C-F Region: The pyrimidine ring will have characteristic C=C and C=N stretching vibrations in the fingerprint region. The C-F bond stretch also appears in this region as a strong absorption.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a common, modern technique that requires minimal sample preparation.

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Acquire a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Place a small amount (a few milligrams) of the solid this compound powder onto the crystal.

  • Lower the ATR press arm to ensure firm contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the crystal thoroughly after the measurement.

IR Data Interpretation & Predicted Values

The expected IR absorption bands are summarized in the table below.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
2500-3300 Broad, Strong O-H Stretch (H-bonded) Carboxylic Acid
~1700-1725 Strong, Sharp C=O Stretch Carboxylic Acid
~1600-1400 Medium-Strong C=C and C=N Stretches Pyrimidine Ring
~1300-1200 Strong C-O Stretch Carboxylic Acid
~1200-1000 Strong C-F Stretch Fluoro-aromatic

| 950-910 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid |

  • Rationale: The presence of a very broad band from 2500-3300 cm⁻¹ superimposed with a strong, sharp peak around 1710 cm⁻¹ is a definitive indicator of a hydrogen-bonded carboxylic acid[5]. Strong absorptions in the fingerprint region between 1200-1000 cm⁻¹ will confirm the C-F bond.

Visualization: IR Analysis Workflow

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Acquire Sample Spectrum C->D E Process Spectrum (Baseline Correction) D->E F Identify Key Absorption Bands (O-H, C=O, C-F) E->F G Confirm Functional Groups F->G

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a new compound, its primary role is to confirm the molecular weight and, with high-resolution instruments, the elemental formula.

Expertise & Rationale: Ionization and Fragmentation

To analyze this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal. ESI allows the molecule to be ionized with minimal fragmentation, making it easy to identify the molecular ion.

  • In positive ion mode (+ESI): We expect to see the protonated molecule [M+H]⁺.

  • In negative ion mode (-ESI): We expect to see the deprotonated molecule [M-H]⁻, which should be readily formed due to the acidic nature of the carboxylic acid.

High-resolution mass spectrometry (HRMS), using instruments like a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the m/z to several decimal places. This allows for the calculation of an elemental formula, providing a very high degree of confidence in the compound's identity. Tandem MS (MS/MS) can be used to induce fragmentation, providing further structural clues, such as the characteristic loss of the carboxyl group.

Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, with a small percentage of water. For +ESI, a trace amount of formic acid may be added. For -ESI, a trace of ammonium hydroxide can be used.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Set the mass spectrometer to scan a relevant m/z range (e.g., m/z 50-500) in either positive or negative ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Acquisition: Acquire the full scan spectrum. The high-resolution measurement of the molecular ion peak is the primary goal.

  • (Optional) Tandem MS: Select the [M+H]⁺ or [M-H]⁻ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.

MS Data Interpretation & Predicted Values

Table 5: Predicted High-Resolution Mass Spectrometry Data

Ion Calculated Exact Mass (m/z) Ionization Mode
[M] 158.0182 -
[M+H]⁺ 159.0255 Positive ESI
[M-H]⁻ 157.0110 Negative ESI

| [M-COOH]⁺ | 114.0255 | Positive ESI (Fragment) |

  • Rationale: The exact mass is calculated from the molecular formula C₅H₃FN₂O₂ using the most abundant isotopes. The most likely fragmentation pathway is the loss of the carboxylic acid group as a neutral radical (•COOH, 45 Da) or the loss of carbon dioxide (CO₂, 44 Da) after initial protonation/deprotonation, which is a classic fragmentation pattern for carboxylic acids[6].

Visualization: Mass Spectrometry Workflow

MS_Workflow A Prepare Dilute Solution (~10 µg/mL) B Infuse into ESI Source A->B C Acquire Full Scan HRMS Data (Positive & Negative Mode) B->C D Identify Molecular Ion Peak ([M+H]+ or [M-H]-) C->D E Compare Experimental m/z with Calculated Exact Mass D->E G Optional: Perform MS/MS on Molecular Ion D->G F Confirm Elemental Formula E->F H Analyze Fragmentation Pattern G->H H->F

Caption: Workflow for HRMS-based formula confirmation.

Conclusion

The structural characterization of this compound is unequivocally achievable through a synergistic application of multi-nuclear NMR, FT-IR, and high-resolution mass spectrometry. While direct experimental data may be sparse, a predictive analysis based on foundational spectroscopic principles provides a clear and reliable roadmap for researchers. The key diagnostic features to confirm the structure are:

  • NMR: The presence of two coupled aromatic protons and one carboxylic acid proton in the ¹H spectrum; a ¹³C spectrum showing five carbons including a carbonyl and a carbon with a large ¹JCF coupling constant; and a single ¹⁹F signal coupled to the aromatic protons.

  • IR: A characteristic very broad O-H stretch (2500-3300 cm⁻¹) combined with a strong C=O stretch (~1710 cm⁻¹).

  • MS: A molecular ion peak corresponding to the exact mass of C₅H₃FN₂O₂ (m/z 159.0255 for [M+H]⁺ or 157.0110 for [M-H]⁻).

By following the protocols and interpretive guidelines presented in this document, researchers can confidently verify the identity, purity, and structural integrity of this valuable chemical building block.

References

  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]

  • PubChem. (n.d.). Fluoroorotic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Fluoroorotic acid hydrate - Optional[13C NMR] - Spectrum. Wiley. Retrieved from [Link]

  • Martineau, P. M., et al. (2006). Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. Clinica Chimica Acta, 364(1-2), 82-93. Retrieved from [Link]

  • Battistuzzi, G., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(12), 1731-1735. Retrieved from [Link]

  • Szychowski, K. A., et al. (2019). Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. Journal of Chemical Research, 40(2), 107-109. Retrieved from [Link]

  • S. Hoogterp, et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, 37(21), e141. Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid {3-[4-(2-cyano-4-fluoro-phenyl)-piperidin-1-yl]-propyl}-amide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wujec, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(11), 2539. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. RSC Medicinal Chemistry, 13(11), 1368-1376. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. National Institute of Standards and Technology. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloropyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghafoor, A., et al. (2023). Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. Molecules, 28(14), 5402. Retrieved from [Link]

  • Akky, R. M., et al. (2022). New Frontiers and Developing Applications in 19F NMR. Molecules, 27(15), 4987. Retrieved from [Link]

  • NZQA. (2017). Exemplar for Internal Achievement Standard Chemistry Level 3. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared spectra. Retrieved from [Link]

  • Banti, C. N., et al. (2015). Infrared spectra and the structure of drugs of the fluoroquinolone group. Journal of Applied Spectroscopy, 82, 697-704. Retrieved from [Link]

  • Bissy, D., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1382. Retrieved from [Link]

  • NIST. (n.d.). 2,5-Furandicarboxylic acid. National Institute of Standards and Technology. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Fluoropyrimidine-4-carboxylic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Fluoropyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its intrinsic ability to mimic endogenous nucleobases allows for critical interactions with a host of biological targets.[1][2] The strategic introduction of a fluorine atom at the 5-position and a carboxylic acid moiety at the 4-position of the pyrimidine ring creates a class of compounds with unique electronic properties and therapeutic potential. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of 5-fluoropyrimidine-4-carboxylic acid derivatives and their analogues, offering field-proven insights for their application in drug discovery and development.

The Core Scaffold: Rationale for the 5-Fluoro and 4-Carboxylic Acid Substitutions

The design of this compound derivatives is a deliberate exercise in medicinal chemistry aimed at optimizing the therapeutic index of this privileged scaffold. The inclusion of these two key functional groups is underpinned by a deep understanding of their influence on the molecule's physicochemical properties and biological activity.

The 5-Fluoro Substitution: The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a well-established strategy in the design of anticancer agents, most notably exemplified by 5-fluorouracil (5-FU).[2] The fluorine atom, being the most electronegative element, exerts a powerful inductive effect, which can significantly alter the acidity of the N-H protons and the susceptibility of the ring to enzymatic attack. Furthermore, the small van der Waals radius of fluorine allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance at the target binding site. In the context of thymidylate synthase inhibition, the fluorine atom at the C5 position prevents the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis.[3]

The 4-Carboxylic Acid Moiety: The incorporation of a carboxylic acid group at the C4 position introduces a key site for molecular interactions and modulates the pharmacokinetic profile of the compound. As a versatile functional group, the carboxylic acid can act as a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the active site of target enzymes. Moreover, the acidic nature of the carboxylic acid allows for the formation of salts, which can improve the aqueous solubility and bioavailability of the drug candidate. In drug design, the carboxylic acid group can also serve as a handle for the attachment of prodrug moieties, enabling targeted drug delivery and controlled release.

Synthetic Strategies: From Classical Cyclizations to Modern Radical Reactions

The synthesis of this compound derivatives can be approached through several strategic routes, each with its own set of advantages and considerations. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the process.

Classical Cyclocondensation Reactions

A traditional and robust method for the construction of the pyrimidine ring involves the cyclocondensation of a three-carbon component with an amidine or a related nitrogen-containing species. For the synthesis of this compound derivatives, a key precursor is a fluorinated β-keto ester or a similar reactive intermediate.

Experimental Protocol: Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

This protocol describes a two-step synthesis of a key intermediate, 6-ethyl-5-fluoro-4-hydroxypyrimidine, which can be further functionalized to the corresponding carboxylic acid.[4][5]

Step 1: Synthesis of Ethyl 2-fluoro-3-oxopentanoate

  • Reaction Setup: To a 2 L three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 1.2 L of isopropyl ether and approximately 44 g of sodium hydride. Stir the suspension at room temperature.

  • Addition of Reagents: Slowly add 106 g of ethyl fluoroacetate dropwise to the stirred suspension over 3 hours. After the addition is complete, cool the reaction mixture to 0°C in an ice bath.

  • Acylation: Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at 0-5°C for approximately 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice water and separate the organic layer. Extract the aqueous layer three times with 500 mL of isopropyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation, collecting the fraction at 98-100°C under 20 mmHg to yield ethyl 2-fluoro-3-oxopentanoate as a pale yellow liquid.

Step 2: Cyclization to 6-Ethyl-5-fluoro-4-hydroxypyrimidine

  • Reaction Setup: In a 1 L three-necked flask under a nitrogen atmosphere, add 300 mL of methanol and cool to 0°C. Add 35 g of sodium methoxide and stir until dissolved.

  • Addition of Reagents: Add 33.4 g of formamidine acetate to the reaction mixture and stir for 1 hour at 0-5°C. Slowly add a solution of 52 g of ethyl 2-fluoro-3-oxopentanoate (dissolved in 20 mL of methanol) dropwise over 1 hour, maintaining the temperature at 0-5°C.

  • Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 24 hours.

  • Quenching and Isolation: Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5. Remove the methanol under reduced pressure to obtain a solid mixture.

  • Purification and Characterization: Extract the solid mixture five times with 100 mL of dichloromethane. Combine the organic phases and evaporate the solvent. Recrystallize the crude product from 100 mL of ethyl acetate to obtain 6-ethyl-5-fluoro-4-hydroxypyrimidine as a faint yellow solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

Minisci Radical Alkoxycarbonylation: A Modern Approach

For the direct introduction of a carboxylic acid ester group at the C4 position of a pre-existing 5-halopyrimidine ring, the Minisci reaction offers a highly regioselective and efficient alternative to traditional methods.[6] This radical-based approach is particularly useful for synthesizing derivatives that are difficult to access through classical condensation routes.[6]

Experimental Protocol: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate via Minisci Reaction

This protocol is adapted from a procedure for the synthesis of 5-halopyrimidine-4-carboxylic acid esters.[6]

  • Reaction Setup: In a two-necked round-bottom flask, prepare a biphasic mixture of toluene (or another suitable organic solvent) and water.

  • Addition of Reagents: Add 5-bromopyrimidine to the reaction mixture. In a separate vessel, prepare the radical precursor by reacting ethyl pyruvate with a radical initiator such as ammonium persulfate and a catalytic amount of silver nitrate in an aqueous solution.

  • Reaction Execution: Slowly add the aqueous solution of the radical precursor to the stirred biphasic mixture containing the 5-bromopyrimidine at a controlled temperature (typically elevated, e.g., 80°C). The use of a biphasic system helps to minimize polysubstitution. The addition of acetic acid as a co-solvent can improve the conversion rate.[6]

  • Reaction Monitoring and Work-up: Monitor the reaction by GC-MS. Upon completion, cool the reaction mixture and separate the organic layer. Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.

  • Purification and Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Biological Activity and Therapeutic Potential

The primary therapeutic application of this compound derivatives and their analogues is in the field of oncology. Their mechanism of action is largely predicated on the well-established anticancer properties of 5-fluorouracil, which include the inhibition of thymidylate synthase and the incorporation into RNA and DNA.[3][7]

Mechanism of Action: Beyond Thymidylate Synthase Inhibition

While the inhibition of thymidylate synthase (TS) is a key mechanism of action for fluoropyrimidines, research suggests that their cytotoxic effects are multifactorial.[7][8] The incorporation of the fluorinated nucleotide analogues into RNA can disrupt RNA processing and function, while their incorporation into DNA can lead to DNA damage and apoptosis.[3]

The presence of the 4-carboxylic acid group may introduce additional or altered interactions with biological targets. For instance, the carboxylic acid moiety could facilitate binding to other enzymes involved in nucleotide metabolism or DNA repair. Furthermore, there is evidence to suggest that 5-FU may have alternative mechanisms of action, such as the inhibition of pre-ribosomal RNA (pre-rRNA) processing.[8] It is plausible that this compound derivatives could also engage these alternative targets, potentially leading to a broader spectrum of anticancer activity or a different resistance profile compared to 5-FU.

Below is a diagram illustrating the generally accepted metabolic activation and primary mechanism of action of 5-fluorouracil, which serves as a foundational model for its derivatives.

5-FU_Mechanism_of_Action cluster_activation Metabolic Activation cluster_action Cytotoxic Action 5-FU 5-Fluorouracil (5-FU) FUMP Fluorouridine monophosphate (FUMP) 5-FU->FUMP OPRT FUDR Fluorodeoxyuridine (FUDR) 5-FU->FUDR TP FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FUDP->FdUMP RR RNA_Dysfunction RNA Dysfunction FUTP->RNA_Dysfunction Incorporation FUDR->FdUMP TK TS_Inhibition Thymidylate Synthase (TS) Inhibition FdUMP->TS_Inhibition Inhibition DNA_Damage DNA Damage TS_Inhibition->DNA_Damage ↓ dTMP

Caption: Metabolic activation and primary mechanisms of action of 5-Fluorouracil.

In Vitro Anticancer Activity

The anticancer potential of novel this compound derivatives is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Compound TypeCancer Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile derivativeMCF-7 (Breast)1.42[9]
Pyrimidine-5-carbonitrile derivativeA549 (Lung)1.98[9]
Pyrimidine-5-carbonitrile derivativeCaco-2 (Colorectal)9.50[9]
5-FU (Reference)MCF-7 (Breast)1.71[9]
5-FU (Reference)A549 (Lung)10.32[9]
5-FU (Reference)Caco-2 (Colorectal)20.22[9]
Tetrahydropyrimidine-5-carboxylateHepG2 (Liver)5.351 - 18.69[10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., 5-FU) in culture medium. Replace the medium in the 96-well plates with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Pharmacokinetics and ADME Profile

A successful drug candidate must not only exhibit potent biological activity but also possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The physicochemical characteristics of this compound derivatives play a crucial role in their ADME profile.

The oral bioavailability of fluoropyrimidines can be variable, and prodrug strategies are often employed to improve their absorption.[11] The metabolic fate of these compounds is of particular interest, as they can be subject to both anabolic activation to their cytotoxic forms and catabolic inactivation. The primary enzyme responsible for the catabolism of 5-FU is dihydropyrimidine dehydrogenase (DPD).[11] The 4-carboxylic acid moiety may influence the susceptibility of the pyrimidine ring to DPD-mediated degradation and could also be a site for phase II conjugation reactions, such as glucuronidation.[12]

In vitro metabolism studies using liver microsomes or hepatocytes are essential for elucidating the metabolic pathways of new derivatives and identifying potential drug-drug interactions.[13][14]

Below is a conceptual workflow for the synthesis and preclinical evaluation of this compound derivatives.

Drug_Discovery_Workflow Start Start Synthesis Synthesis of Derivatives Start->Synthesis Purification_Characterization Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification_Characterization In_Vitro_Screening In Vitro Anticancer Screening (MTT Assay) Purification_Characterization->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization ADME_Tox In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) SAR_Analysis->ADME_Tox Lead_Optimization->Synthesis ADME_Tox->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) ADME_Tox->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A conceptual workflow for the discovery of novel this compound derivatives.

Future Perspectives and Challenges

The development of this compound derivatives and their analogues represents a promising avenue for the discovery of novel anticancer agents. The versatility of the pyrimidine scaffold, combined with the strategic placement of the 5-fluoro and 4-carboxylic acid groups, provides a rich chemical space for further exploration.

Future research in this area should focus on several key aspects:

  • Elucidation of Novel Mechanisms: A deeper understanding of the molecular targets of these derivatives beyond thymidylate synthase could uncover new therapeutic opportunities and strategies to overcome drug resistance.

  • Structure-Based Drug Design: The use of computational modeling and structural biology can guide the rational design of next-generation inhibitors with improved potency and selectivity.

  • Advanced Prodrug Strategies: The development of innovative prodrug approaches that leverage the 4-carboxylic acid moiety could enhance tumor-specific drug delivery and minimize off-target toxicity.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with other anticancer agents, including targeted therapies and immunotherapies, could lead to more effective treatment regimens.

The primary challenges in this field include overcoming the mechanisms of resistance that have been observed with 5-FU and optimizing the pharmacokinetic properties of new derivatives to ensure adequate drug exposure at the tumor site. A multidisciplinary approach that integrates synthetic chemistry, molecular pharmacology, and preclinical development will be essential to translate the therapeutic potential of this compound derivatives into clinical reality.

References

  • Ghoshal, K., & Jacob, S. T. (1997). An Alternative Molecular Mechanism of Action of 5-fluorouracil, a Potent Anticancer Drug. Biochemical Pharmacology, 53(11), 1569-1575. [Link]

  • Helwa, R., et al. (2018). Synthesis, biological evaluation and molecular docking of new pyrimidine derivatives as potential anticancer agents. Bioorganic Chemistry, 76, 256-267. [Link]

  • Bano, T., Kumar, N., & Dudhe, R. (2012). Free radical scavenging properties of pyrimidine derivatives. Organic and Medicinal Chemistry Letters, 2(1), 1-6. [Link]

  • Kumar, S., & Narasimhan, B. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Chemistry Central Journal, 12(1), 1-29. [Link]

  • Rocha, D. H., Vaz, P. A., Pinto, D. C., & Silva, A. M. (2019). Synthesis chalones and their isomerization into flavanones and azaflavanones. Methods and Protocols, 2(3), 70. [Link]

  • Mohana Roopan, S., & Sompalle, R. (2016). Synthetic chemistry of pyrimidines and fused pyrimidines: A review. Synthetic Communications, 46(8), 645-672. [Link]

  • Zarenezhad, E., Farjam, M., & Iraji, A. (2020). Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo [4′, 3′: 4, 5] thieno [3, 2‐d] pyrimidine. Journal of the Chinese Chemical Society, 67(7), 1239-1246. [Link]

  • Albuquerque, H. M. T., Santos, C. M. M., Cavaleiro, J. A. S., & Silva, A. M. S. (2014). Chalcones as Versatile Synthons for the Synthesis of 5-and 6-membered Nitrogen Heterocycles. Current Organic Chemistry, 18(21), 2750-2775. [Link]

  • Bosch, L., Harbers, E., & Heidelberger, C. (1958). Studies on fluorinated pyrimidines. V. Effects on nucleic acid metabolism in vitro. Cancer Research, 18(3), 335-343. [Link]

  • Diasio, R. B. (1999). Oral fluoropyrimidine therapy. Oncology (Williston Park, N.Y.), 13(9 Suppl 4), 23-28. [Link]

  • CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermedi
  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019). Frontiers in Pharmacology, 10, 425. [Link]

  • Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. (2023). Pharmaceuticals, 16(8), 1146. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews cancer, 3(5), 330-338. [Link]

  • CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermedi
  • Refined ADME Profiles for ATC Drug Classes. (2023). International Journal of Molecular Sciences, 24(13), 11075. [Link]

  • Services for in vitro Metabolism research - Admescope. (n.d.). [Link]

  • Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. (2016). PloS one, 11(10), e0164279. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2021). STAR protocols, 2(4), 100902. [Link]

  • AU2008284593A1 - Process for preparing voriconazole. (2009).
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (2022). Molecules, 27(19), 6296. [Link]

  • New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[2][8][9]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive. (2018). Molecules, 23(10), 2469. [Link]

Sources

Biological activity of 5-fluoropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Fluoropyrimidine Derivatives

Foreword

The introduction of 5-fluorouracil (5-FU) in 1957 marked a pivotal moment in oncology, establishing a foundational class of chemotherapy that remains a cornerstone of cancer treatment to this day. The 5-fluoropyrimidines, a family of fluorinated analogues of the pyrimidine nucleobase, exploit the fundamental reliance of cancer cells on rapid nucleic acid synthesis. This guide provides a comprehensive exploration of the biological activity of these critical therapeutic agents, from the core mechanisms of 5-FU to the rational design of its modern prodrugs. We will dissect the intricate metabolic pathways, the molecular basis of their cytotoxic effects, the multifaceted mechanisms of clinical resistance, and the established protocols for their preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals who seek a deeper, mechanistic understanding of this vital class of antimetabolites.

The Central Mechanism: Metabolic Activation and Cytotoxicity of 5-Fluorouracil (5-FU)

5-Fluorouracil itself is a prodrug that must be anabolized intracellularly into several active metabolites to exert its cytotoxic effects.[1] Its efficacy stems from a dual-pronged attack on the machinery of DNA and RNA synthesis, primarily through the inhibition of a critical enzyme and the fraudulent incorporation of its metabolites into nucleic acids.[2][3]

The three key active metabolites are:

  • Fluorodeoxyuridine monophosphate (FdUMP)

  • Fluorouridine triphosphate (FUTP)

  • Fluorodeoxyuridine triphosphate (FdUTP)

Inhibition of Thymidylate Synthase (TS)

The most well-characterized mechanism of 5-FU action is the inhibition of thymidylate synthase (TS).[1][4] Intracellularly, 5-FU is converted to FdUMP. This metabolite forms a stable ternary covalent complex with TS and its cofactor, 5,10-methylenetetrahydrofolate (CH₂THF).[1][2] This complex effectively sequesters the enzyme, halting the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[1][4] The depletion of the dTMP pool leads to a scarcity of deoxythymidine triphosphate (dTTP), a crucial building block for DNA synthesis and repair. This phenomenon induces a "thymineless death," particularly affecting rapidly proliferating cancer cells which have a high demand for DNA replication.[1][4] The co-administration of leucovorin (a source of reduced folates) is a common clinical strategy to stabilize this ternary complex, thereby enhancing the cytotoxicity of 5-FU.[4][5]

Disruption of RNA Synthesis and Function

After conversion to the active metabolite fluorouridine triphosphate (FUTP), 5-FU is recognized by RNA polymerases and incorporated into various RNA species in place of uridine triphosphate (UTP).[2][4] The incorporation of FUTP into ribosomal RNA (rRNA) and small nuclear RNA (snRNA) impairs their maturation and processing, leading to disruptions in ribosome biogenesis and pre-mRNA splicing.[4] This fraudulent substitution disrupts normal RNA function, contributing significantly to the overall cytotoxicity of 5-FU.[2]

Incorporation into DNA

The third mechanism involves the conversion of 5-FU to fluorodeoxyuridine triphosphate (FdUTP), which can be incorporated into DNA in place of dTTP.[2][6] This incorporation leads to DNA strand instability and fragmentation, inhibiting both DNA synthesis and repair processes and ultimately triggering apoptosis.[2][6]

5-FU_Mechanism_of_Action cluster_RNA RNA Pathway cluster_DNA DNA Pathway FU 5-Fluorouracil (5-FU) FUMP FUMP FU->FUMP OPRT FU->FUMP FUDR FUDR FU->FUDR TP/UP FU->FUDR FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RR RNA RNA Synthesis Disruption FUTP->RNA FdUMP FdUMP FUDR->FdUMP TK TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FdUTP FdUTP FdUDP->FdUTP DNA_Damage DNA Damage FdUTP->DNA_Damage DNA_Synth DNA Synthesis Inhibition (Thymineless Death) TS->DNA_Synth Blocks dTMP Production invis1

Caption: Metabolic activation of 5-FU and its cytotoxic mechanisms.

Key Derivatives: The Prodrug Strategy

While effective, intravenous 5-FU suffers from limitations including a short half-life, variable pharmacokinetics, and the inconvenience of infusion-based administration.[4][7] This spurred the development of oral prodrugs designed to improve pharmacokinetic profiles, enhance patient convenience, and achieve tumor-selective activation.

Capecitabine

Capecitabine is an orally administered fluoropyrimidine carbamate that was rationally designed for tumor-selective activation.[6][8][9] It undergoes a three-step enzymatic conversion to 5-FU.[10][11]

  • Liver: Absorbed intact through the gut, capecitabine is first metabolized in the liver by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).[10][11]

  • Liver and Tumor Tissues: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase .[10][11]

  • Tumor Tissues: The final, critical step is the conversion of 5'-DFUR to 5-FU by thymidine phosphorylase (TP) .[10][11]

The brilliance of this design lies in the elevated expression of thymidine phosphorylase in many tumor tissues compared to normal tissues.[8][10][11] This differential expression leads to higher concentrations of active 5-FU at the tumor site, enhancing efficacy while potentially reducing systemic toxicity.[8]

Tegafur

Tegafur is another oral prodrug that is gradually converted to 5-FU in the body, primarily in the liver.[12][13] This conversion is mediated by cytochrome P450 enzymes, particularly CYP2A6 .[13][14] Tegafur's slower conversion provides a more sustained release of 5-FU compared to intravenous bolus administration.[15]

Tegafur is often administered in combination formulations to modulate 5-FU's activity and toxicity:

  • Tegafur-uracil (UFT): Uracil competes with 5-FU for the catabolic enzyme dihydropyrimidine dehydrogenase (DPD), slowing 5-FU degradation and increasing its bioavailability.[15]

  • S-1 (Tegafur/Gimeracil/Oteracil): This is a triple combination. Gimeracil is a potent DPD inhibitor, increasing 5-FU concentration.[12][16] Oteracil inhibits orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract, reducing the local conversion of 5-FU to its active metabolites and thereby mitigating GI toxicity.[12][16]

Prodrug_Activation cluster_cape Capecitabine Pathway cluster_tega Tegafur Pathway Cape Capecitabine (Oral) DFCR 5'-DFCR Cape->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FU_Cape 5-FU DFUR->FU_Cape Thymidine Phosphorylase (Tumor Selective) Tega Tegafur (Oral) HTega 5'-Hydroxytegafur (unstable) Tega->HTega CYP2A6 (Liver) FU_Tega 5-FU HTega->FU_Tega Spontaneous

Caption: Activation pathways for the oral prodrugs Capecitabine and Tegafur.

Derivative Type Key Features Primary Clinical Indications
5-Fluorouracil (5-FU) Active Drug (requires anabolism)Intravenous or topical administration; backbone of many regimens.[4]Colorectal, Breast, Pancreatic, Gastric, Head & Neck Cancers.[4][17]
Capecitabine Oral ProdrugTumor-selective activation via thymidine phosphorylase.[8][10]Metastatic Breast and Colorectal Cancers.[6][18][19]
Tegafur Oral ProdrugGradual conversion to 5-FU via CYP2A6.[12][13] Often combined with modulators (e.g., S-1, UFT).Gastric, Colorectal, Head & Neck, Breast Cancers.[12][15]
5-Fluorocytosine (5-FC) ProdrugAntifungal agent; converted to 5-FU by fungal cytosine deaminase.[20]Systemic fungal infections (e.g., Candidiasis, Cryptococcosis).[20]

Beyond Cancer: Antifungal Activity

An important derivative, 5-Fluorocytosine (5-FC or flucytosine), is used clinically as an antifungal agent. Its mechanism relies on the presence of the enzyme cytosine deaminase in fungi, which is absent in mammalian cells.[21] This enzyme converts 5-FC into 5-FU within the fungal cell.[20] The resulting 5-FU then exerts its antifungal effects through the same mechanisms seen in cancer cells: inhibition of thymidylate synthase and disruption of RNA synthesis, ultimately halting fungal proliferation.[20][21] However, resistance can emerge, and one identified mechanism is the active efflux of 5-FU and its derivatives out of the fungal cell.[22]

The Challenge of Resistance

Despite their broad utility, the clinical efficacy of 5-fluoropyrimidines is often limited by the development of drug resistance, which can be either intrinsic or acquired.[2][3] Understanding these resistance mechanisms is crucial for developing strategies to overcome them.

  • Alterations in Drug Metabolism: The primary route of 5-FU catabolism is via the enzyme dihydropyrimidine dehydrogenase (DPD) , which converts 5-FU to the inactive dihydrofluorouracil (DHFU).[2][23] Overexpression or increased activity of DPD in tumor cells can lead to rapid drug inactivation and resistance.[1][5] Conversely, genetic deficiencies in DPD can lead to severe, life-threatening toxicity due to reduced 5-FU clearance.[24][25]

  • Target Enzyme Modifications: Overexpression of the target enzyme, thymidylate synthase (TS), is a well-established mechanism of resistance.[5][26] Higher levels of TS mean that a greater concentration of FdUMP is required to achieve a therapeutic effect. Mutations in the TS gene can also decrease the binding affinity of FdUMP, rendering the inhibition less effective.[5]

  • Decreased Drug Activation: Resistance can arise from the downregulation of enzymes required for the anabolic conversion of 5-FU to its active metabolites, such as orotate phosphoribosyltransferase (OPRT).[27]

  • Alterations in Apoptotic Pathways: Changes in cellular apoptosis mechanisms, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL) or inactivation of pro-apoptotic proteins (e.g., BOK), can make cancer cells less susceptible to 5-FU-induced cell death.[5][28][29]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump 5-FU out of the cancer cell, reducing its intracellular concentration and efficacy.[5]

Resistance_Mechanisms FU_in Intracellular 5-FU Active Active Metabolites (FdUMP, FUTP) FU_in->Active Anabolism Target TS Inhibition RNA/DNA Damage Active->Target Apoptosis Apoptosis Target->Apoptosis Resistance Drug Resistance DPD ↑ DPD Activity (Catabolism) DPD->FU_in Reduces Activation ↓ Activating Enzymes (e.g., OPRT) Activation->Active Reduces TS ↑ TS Expression TS Mutation TS->Target Blocks Apoptosis_reg Altered Apoptosis (↑ Bcl-2, ↓ BOK) Apoptosis_reg->Apoptosis Inhibits Efflux ↑ ABC Transporters (Drug Efflux) Efflux->FU_in Reduces

Caption: Key molecular mechanisms leading to 5-fluoropyrimidine resistance.

Experimental Protocols for Preclinical Evaluation

The characterization of novel 5-fluoropyrimidine derivatives requires a standardized set of preclinical assays to determine potency, mechanism of action, and in vivo efficacy.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 5-fluoropyrimidine derivative in cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT-29 colorectal adenocarcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound and a reference compound (e.g., 5-FU) in culture medium, typically ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and medium with vehicle (e.g., 0.1% DMSO) as controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Thymidylate Synthase (TS) Inhibition Assay

Objective: To quantify the inhibition of TS activity within intact cells treated with a 5-fluoropyrimidine derivative.

Methodology:

  • Cell Culture and Treatment: Grow cells to ~80% confluency and treat with various concentrations of the test compound for a defined period (e.g., 24 hours).

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in a hypotonic buffer to prepare a cytosolic extract.

  • Reaction Mixture: Prepare a reaction buffer containing dUMP, 5,10-methylenetetrahydrofolate (CH₂THF), and a portion of the cell lysate.

  • Initiate Reaction: Start the reaction by adding the cell lysate to the pre-warmed reaction buffer. The reaction measures the rate of conversion of dUMP to dTMP.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm. This change is coupled to the oxidation of NADPH to NADP⁺ by dihydrofolate reductase (DHFR), which is included in the assay to regenerate the tetrahydrofolate cofactor. The rate of this absorbance change is proportional to TS activity.

  • Data Analysis: Calculate the rate of reaction for each sample. Express the TS activity in treated cells as a percentage of the activity in untreated control cells. Determine the concentration of the compound required to inhibit 50% of TS activity (IC₅₀).

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a 5-fluoropyrimidine derivative in a murine model.

Methodology:

  • Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic Nude or NSG).

  • Tumor Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT116) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, 5-FU positive control, Test Compound groups).

  • Drug Administration: Administer the compounds via the intended clinical route (e.g., oral gavage for capecitabine analogues, intraperitoneal injection). Dosing schedules can vary (e.g., once daily for 14 days).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500 mm³) or for a set duration. Euthanize the animals and excise the tumors.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

Future Directions

Research into 5-fluoropyrimidine derivatives continues to evolve. Efforts are focused on synthesizing novel derivatives with improved tumor selectivity and a wider therapeutic window.[30][31] Strategies include developing compounds that are better substrates for tumor-specific enzymes or designing dual-target drugs that simultaneously inhibit TS and other cancer-related pathways. Furthermore, identifying predictive biomarkers of response and toxicity, particularly related to DPD status and TS expression, is a major clinical goal to personalize therapy and optimize patient outcomes.[3]

References

  • Fluorouracil - Wikipedia. [Link]

  • Tegafur API: Mechanism of Action and Therapeutic Applications. [Link]

  • Mechanism of Action of Capecitabine - Pharmacy Freak. [Link]

  • Understanding Capecitabine: An Oral Option in Cancer Therapy. [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. [Link]

  • Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. [Link]

  • Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management - OncoDaily. [Link]

  • Fluorouracil (5FU) | Cancer information - Cancer Research UK. [Link]

  • Clinical applications for topical 5-fluorouracil in the treatment of dermatological disorders. [Link]

  • Pharmacokinetic and pharmacodynamic comparison of fluoropyrimidine derivatives, capecitabine and 5'-deoxy-5-fluorouridine (5'-DFUR) - PubMed. [Link]

  • Mechanisms of resistance to fluoropyrimidines - PubMed - NIH. [Link]

  • What is the mechanism of Tegafur? - Patsnap Synapse. [Link]

  • What is the mechanism of Capecitabine? - Patsnap Synapse. [Link]

  • 5-fluorouracil: mechanisms of action and clinical strategies - PubMed. [Link]

  • The clinical applications of fluorouracil in ophthalmic practice - PubMed. [Link]

  • Tegafur/gimeracil/oteracil - Wikipedia. [Link]

  • Pharmacokinetics of the fluoropyrimidines: implications for their clinical use. [Link]

  • Capecitabine | C15H22FN3O6 | CID 60953 - PubChem - NIH. [Link]

  • Scientists discover how resistance to the chemotherapy drug 5-fluorouracil arises. [Link]

  • What is Tegafur used for? - Patsnap Synapse. [Link]

  • The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment - PubMed Central. [Link]

  • Tegafur | C8H9FN2O3 | CID 5386 - PubChem. [Link]

  • Emerging new therapeutic applications of capecitabine as a first-line chemotherapeutic agent in the management of advanced carcinomas other than colorectal carcinoma - NIH. [Link]

  • Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed. [Link]

  • Evaluation of adverse effects of chemotherapy regimens of 5-fluoropyrimidines derivatives and their association with DPYD polymorphisms in colorectal cancer patients - PMC - NIH. [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - MDPI. [Link]

  • Capecitabine – Application in Therapy and Current Clinical Research - ClinicalTrials.eu. [Link]

  • Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PubMed Central. [Link]

  • The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC - NIH. [Link]

  • Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC - NIH. [Link]

  • 5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug. [Link]

  • Capecitabine Uses, Side Effects & Warnings - Drugs.com. [Link]

  • Full article: Clinical applications for topical 5-fluorouracil in the treatment of dermatological disorders - Taylor & Francis Online. [Link]

  • Fluoropyrimidine Pathway, Pharmacokinetics - ClinPGx. [Link]

  • Toxic and Adverse Effects of Chemotherapy with 5-Fluoropyrimidine Drugs. Could Dihydropyrimidine Dehydrogenase Enzyme Screening Serve as a Prerequisite to Successful Chemotherapy? - ResearchGate. [Link]

  • Capecitabine - NCI - National Cancer Institute. [Link]

  • Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine - PubMed. [Link]

  • PharmGKB summary: fluoropyrimidine pathways - PMC - NIH. [Link]

  • The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment - PubMed. [Link]

  • Fluoropyrimidine-induced cardiotoxicity - PMC - NIH. [Link]

  • Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. [Link]

  • Serious Toxicities Associated with 5-Fluorouracil and Capecitabine: A Clinical Pharmacy Perspective. [Link]

  • Metabolism and Biological Activity of 5'-Deoxy-5-Fluorouridine, a Novel Fluoropyrimidine. [Link]

  • Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction - MDPI. [Link]

  • Biochemical and Clinical Pharmacology of 5-Fluorouracil - CancerNetwork. [Link]

  • In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species - MDPI. [Link]

  • Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction - PubMed. [Link]

Sources

The Strategic Utility of 5-Fluoropyrimidine-4-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can significantly enhance the therapeutic profile of drug candidates. Among the myriad of fluorinated building blocks, 5-fluoropyrimidine-4-carboxylic acid has emerged as a pivotal chemical intermediate, offering a versatile platform for the synthesis of complex pharmaceutical agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, with a particular focus on its role in the synthesis of clinically relevant pharmaceuticals.

Introduction: The Significance of Fluorinated Pyrimidines in Medicinal Chemistry

The pyrimidine nucleus is a ubiquitous motif in a vast array of biologically active molecules, including several blockbuster drugs. The introduction of a fluorine atom at the 5-position of the pyrimidine ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This is attributed to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond. Consequently, 5-fluorinated pyrimidines are integral components of numerous antiviral, anticancer, and antifungal agents.[2] this compound (CAS No: 1211528-24-3), in particular, serves as a key precursor, providing a reactive handle for the elaboration of the pyrimidine core into more complex and potent therapeutic entities.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1211528-24-3[3]
Molecular Formula C₅H₃FN₂O₂Internal Calculation
Molecular Weight 142.09 g/mol Internal Calculation
Appearance Expected to be a solidGeneral knowledge
Solubility Soluble in polar organic solventsGeneral knowledge

While specific, experimentally-derived spectral data for this compound is not widely published, the expected spectral characteristics can be inferred from closely related structures and general principles of spectroscopy.

  • ¹H NMR: The proton spectrum is expected to be simple, showing signals for the two pyrimidine ring protons and the carboxylic acid proton. The proton at the 6-position will likely appear as a doublet due to coupling with the fluorine atom at the 5-position. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position (typically >160 ppm).

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretching vibration for the carbonyl group (around 1700-1730 cm⁻¹), and C-F stretching vibrations.[4][5]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: A Plausible Approach

Proposed Synthetic Pathway

A logical synthetic strategy would involve the initial synthesis of a 5-fluoropyrimidine-4-carbonitrile or a this compound ester, followed by hydrolysis to the desired carboxylic acid. The synthesis of fluorinated pyrimidines can be achieved through cyclization reactions involving fluorinated building blocks.[2]

Diagram: Proposed Synthesis of this compound

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis A Fluorinated C3 Building Block (e.g., Potassium (Z)-2-cyano-2-fluoroethenolate) C 5-Fluoropyrimidine-4-carbonitrile A->C Condensation B Amidine B->C D 5-Fluoropyrimidine-4-carbonitrile E This compound D->E Acid or Base Hydrolysis

Caption: A plausible two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on established chemical principles for the hydrolysis of nitriles to carboxylic acids.[7][8]

Protocol: Hydrolysis of 5-Fluoropyrimidine-4-carbonitrile

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoropyrimidine-4-carbonitrile (1.0 eq).

  • Addition of Reagents: Add a 6 M aqueous solution of hydrochloric acid (10-20 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If the product remains in solution, neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and melting point analysis.

Role as a Key Intermediate in Pharmaceutical Synthesis: The Case of Voriconazole

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of high-value active pharmaceutical ingredients (APIs). A prime example of its application is in the synthesis of the broad-spectrum triazole antifungal agent, Voriconazole .

While the direct use of this compound is not explicitly detailed in the primary synthesis patents for Voriconazole, it is a logical precursor to the key pyrimidine intermediates used in its construction, such as 4-chloro-6-ethyl-5-fluoropyrimidine and 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine .[9][10]

Transformation to Key Voriconazole Intermediates

The carboxylic acid group at the 4-position of the pyrimidine ring can be strategically manipulated to introduce other functionalities. A plausible sequence of reactions would involve:

  • Chlorination: Conversion of the carboxylic acid to an acid chloride, followed by a Rosenmund reduction or other suitable method to yield a 4-formyl-5-fluoropyrimidine. Alternatively, a chlorinating agent like phosphorus oxychloride could be used to replace a hydroxyl group, which could be derived from the carboxylic acid.[1]

  • Grignard Reaction/Wittig Reaction: Introduction of the ethyl group at the 6-position via a Grignard reaction with the 4-formyl derivative or a related precursor.

  • Halogenation: Subsequent halogenation at the 4-position and bromination of the ethyl group to yield the key intermediates for the Voriconazole synthesis.

Diagram: Plausible Role in Voriconazole Synthesis

G A This compound B Multi-step transformation (e.g., reduction, halogenation, alkylation) A->B Functional Group Interconversion C 4-Chloro-6-ethyl-5-fluoropyrimidine B->C D 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine C->D Bromination E Voriconazole D->E Coupling with Triazole derivative

Caption: The strategic position of this compound as a precursor.

Reactivity and Further Applications

The reactivity of this compound is dictated by the interplay of the electron-withdrawing pyrimidine ring, the fluorine substituent, and the carboxylic acid functionality.

  • The Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. This allows for the introduction of a wide variety of side chains and functional groups.

  • The Pyrimidine Ring: The fluorine atom at the 5-position and the carboxylic acid at the 4-position activate the ring towards nucleophilic aromatic substitution, particularly at the 2- and 6-positions. This allows for the introduction of amines, alcohols, and other nucleophiles, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[11][12]

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed via decarboxylation.[13] This can be a useful synthetic strategy where the carboxylic acid is used to direct substitution to a specific position on the ring and is then subsequently removed.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its strategic importance lies in its ability to serve as a scaffold for the synthesis of complex, fluorinated heterocyclic compounds. While detailed synthetic protocols for this specific molecule are not abundant in the public domain, its synthesis can be reasonably achieved through established chemical transformations. Its implicit role as a precursor to key intermediates in the synthesis of marketed drugs like Voriconazole underscores its industrial relevance. As the demand for novel, targeted therapeutics continues to grow, the utility of strategically functionalized building blocks like this compound is set to expand, making it a key tool in the arsenal of medicinal chemists.

References

  • An improved process for the preparation of voriconazole and intermedi
  • VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD.
  • How to synthesize 6- (1-brometyl) -4-chloro-5-fluoropytine. Guidechem.
  • Process for preparing voriconazole by using new intermedi
  • 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis. ChemicalBook.
  • Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermedi
  • Process for preparing 4,6-dichloro-5-fluoropyrimidine. US6255486B1.
  • This compound – (1211528-24-3). EON Biotech.
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles
  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. CN102070536A.
  • Synthesis of 5-Fluorouracil Derivatives as Possible Mutual Prodrugs with Meloxicam and Ibuprofen for Targeting Cancer. Iraqi Journal of Pharmaceutical Sciences.
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry.
  • THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society.
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv
  • Three Pyrimidine Decarboxylations in the Absence of a C
  • Decarboxylation in Natural Products Biosynthesis. PMC - PubMed Central.
  • Nitrile to Acid - Common Conditions. Chemistry LibreTexts.
  • IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox C
  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox C
  • An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry.
  • Hydrolysis of nitriles to carboxylic acids. US3542822A.
  • Replacement of the carboxylic acid function with fluorine.
  • The biocatalytic hydrolysis of nitriles to carboxylic acids is c
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.
  • Preparation method for 2-hydroxyl-5-fluorine pyrimidine. CN101314594B.
  • Process for the preparation of 5-fluorouracil deriv
  • Process for making 5-fluorouracil. US4408048A.
  • Identification and synthesis of metabolites of the new 4.

Sources

An In-depth Technical Guide to the Crystal Structure of 5-Fluoropyrimidine-4-carboxylic Acid: A Case Study in Fluorine's Influence on Crystal Engineering

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of 5-fluoropyrimidine-4-carboxylic acid, a molecule of significant interest in medicinal chemistry due to the prevalence of the fluoropyrimidine scaffold in therapeutic agents.[1] While a definitive published crystal structure for this specific molecule is not publicly available, this document leverages established crystallographic data of the parent compound, pyrimidine-4-carboxylic acid[2], and related fluorinated pyrimidines to predict and rationalize its solid-state architecture. We delve into the profound influence of fluorine substitution on molecular conformation, intermolecular interactions, and crystal packing. This guide further outlines the detailed experimental and computational methodologies required for a complete crystallographic investigation, from synthesis and single-crystal growth to X-ray diffraction analysis and theoretical modeling.

Introduction: The Significance of Fluorine in Crystal Engineering

The introduction of fluorine into organic molecules is a cornerstone of modern drug design, often imparting favorable pharmacokinetic and pharmacodynamic properties.[1] In the solid state, fluorine's unique characteristics—high electronegativity, low polarizability, and ability to participate in non-covalent interactions—dramatically influence crystal packing and polymorphism. Understanding these effects is paramount for controlling the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. This compound serves as an excellent model system to explore these principles. Pyrimidine derivatives are of great biological interest, and a vast body of crystallographic data exists for this class of compounds.[3]

Predicted Crystal Structure and Key Molecular Features

Based on the known crystal structure of pyrimidine-4-carboxylic acid[2], we can anticipate the key structural features of its 5-fluoro derivative. The parent molecule crystallizes in the monoclinic space group P2₁/c, with the molecules forming planar sheets stabilized by O—H···N hydrogen bonds.[2]

Molecular Geometry

The pyrimidine ring is expected to be essentially planar. The carboxylic acid group may exhibit some torsion relative to the ring, influenced by the steric and electronic effects of the adjacent fluorine atom. Density Functional Theory (DFT) calculations, a common tool in complementing experimental crystallographic data, can predict the most stable conformation.[4]

Influence of the Fluorine Substituent

The introduction of a fluorine atom at the 5-position is predicted to introduce several key changes to the crystal packing compared to the parent compound:

  • Hydrogen Bonding: The primary O—H···N hydrogen bonding motif is likely to be preserved, forming chains or dimers. However, the fluorine atom can act as a weak hydrogen bond acceptor, potentially leading to additional C—H···F interactions.[5] These interactions, though weaker than conventional hydrogen bonds, can significantly influence the overall crystal architecture.[5]

  • Dipole-Dipole Interactions: The highly electronegative fluorine atom will alter the molecule's dipole moment, likely strengthening dipole-dipole interactions within the crystal lattice.

  • π-π Stacking: The electron-withdrawing nature of fluorine can modulate the electron density of the pyrimidine ring, potentially influencing π-π stacking interactions between adjacent rings.

The interplay of these interactions will determine the final crystal packing, which may or may not be isostructural with the parent compound.

Experimental and Computational Workflow for Crystal Structure Determination

A complete crystallographic investigation of this compound would involve a multi-step process, combining synthesis, crystallization, data collection, and computational analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_computational Computational Analysis synthesis Synthesis of 5-fluoropyrimidine- 4-carboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Solvent Screening purification->screening growth Controlled Evaporation, Cooling, or Vapor Diffusion screening->growth mounting Crystal Mounting growth->mounting data_collection Single-Crystal XRD Data Collection mounting->data_collection solution Structure Solution (e.g., Direct Methods) data_collection->solution refinement Structure Refinement solution->refinement validation Validation (e.g., CheckCIF) refinement->validation dft DFT Calculations validation->dft hirshfeld Hirshfeld Surface Analysis dft->hirshfeld

Figure 1: A comprehensive workflow for the determination and analysis of the crystal structure of this compound.

Synthesis and Purification

Several synthetic routes to 5-halopyrimidine-4-carboxylic acid esters have been reported, which can be adapted for the synthesis of the target compound.[6] A plausible approach involves the Minisci homolytic alkoxycarbonylation of a suitable 5-fluoropyrimidine precursor.[6] Other methods for synthesizing fluorinated pyrimidines are also well-documented.[1][7][8]

Protocol for Synthesis (Illustrative Example):

  • Reaction Setup: A solution of 5-fluoropyrimidine in a suitable solvent (e.g., a toluene-water biphasic system) is prepared in a round-bottom flask.

  • Radical Initiation: A radical initiator (e.g., ammonium persulfate) and a source of the carboxylic acid group (e.g., glyoxylic acid) are added.

  • Reaction Conditions: The mixture is heated under an inert atmosphere for several hours.

  • Workup and Purification: After cooling, the organic layer is separated, washed, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Single-Crystal Growth

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. This often involves screening various solvents and crystallization techniques.

Protocol for Single-Crystal Growth:

  • Solvent Selection: Small amounts of the purified compound are dissolved in a range of solvents (e.g., ethanol, methanol, acetone, acetonitrile, water) to assess solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

    • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[9][10][11]

Protocol for SC-XRD Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[2]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[2][12]

  • Validation: The final refined structure is validated using software tools like PLATON and deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[13][14][15][16]

Analysis of Intermolecular Interactions

A thorough understanding of the intermolecular interactions is essential for rationalizing the observed crystal packing.[17][18][19]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[20] It generates a surface around a molecule where the electron distribution of the sum of the spherical atoms for the molecule (the promolecule) is equal to the electron distribution of the promolecule in the crystal.

hirshfeld_analysis cluster_outputs Outputs for Analysis input Refined Crystal Structure (.cif file) hirshfeld_calc Calculate Hirshfeld Surface and 2D Fingerprint Plots input->hirshfeld_calc d_norm d_norm surface: Visualizes close contacts hirshfeld_calc->d_norm fingerprint 2D Fingerprint Plot: Quantifies interaction types hirshfeld_calc->fingerprint

Figure 2: Workflow for Hirshfeld surface analysis to investigate intermolecular interactions.

The resulting 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. For this compound, we would expect to see significant contributions from O···H, N···H, F···H, and C···C contacts, providing insights into the relative importance of hydrogen bonding, C-H···F interactions, and π-π stacking.

Energy Framework Analysis

Energy framework analysis, often performed using software like CrystalExplorer, calculates the interaction energies between molecules in the crystal lattice. This allows for the visualization of the crystal's energetic topology, highlighting the most significant stabilizing interactions.

Data Summary and Comparison

The crystallographic data for this compound would be summarized in a standard format, as shown in the table below, and compared with the data for the parent pyrimidine-4-carboxylic acid.

ParameterPyrimidine-4-carboxylic acid[2]This compound (Predicted)
FormulaC₅H₄N₂O₂C₅H₃FN₂O₂
Molar Mass124.10 g/mol 142.09 g/mol
Crystal SystemMonoclinicTo be determined
Space GroupP2₁/cTo be determined
a (Å)6.0080 (12)To be determined
b (Å)6.3519 (13)To be determined
c (Å)7.4834 (15)To be determined
β (°)112.20 (3)To be determined
V (ų)264.41 (9)To be determined
Z2To be determined
Key H-BondsO—H···NO—H···N, C—H···F (potential)

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its prediction and investigation. By drawing analogies with the known structure of pyrimidine-4-carboxylic acid and considering the well-established effects of fluorine in crystal engineering, we anticipate a rich solid-state chemistry governed by a subtle interplay of hydrogen bonding, dipole-dipole interactions, and potential C-H···F contacts. The detailed experimental and computational workflows outlined herein provide a clear roadmap for researchers to elucidate the precise crystal structure and gain valuable insights into the role of fluorine in modulating the solid-state properties of this important class of molecules. Such knowledge is critical for the rational design and development of new pharmaceutical compounds with optimized solid-state characteristics.

References

  • Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [Link]

  • IUCr. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. IUCr Journals. [Link]

  • Taylor & Francis Online. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]

  • National Institutes of Health. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. [Link]

  • ResearchGate. (n.d.). The molecular structure of pyrimidine. [Link]

  • National Institutes of Health. (n.d.). Pyrimidine-4-carboxylic acid. PMC. [Link]

  • MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. [Link]

  • ResearchGate. (2016). Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. [Link]

  • National Institutes of Health. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC. [Link]

  • ResearchGate. (n.d.). Which intermolecular interactions have a significant influence on crystal packing? [Link]

  • ResearchGate. (n.d.). SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. [Link]

  • Royal Society of Chemistry. (n.d.). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (2014). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. PubMed. [Link]

  • CCDC. (n.d.). About the Cambridge Structural Database (CSD). [Link]

  • Royal Society of Chemistry. (n.d.). Fingerprinting intermolecular interactions in molecular crystals. [Link]

  • MDPI. (n.d.). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. [Link]

  • MDPI. (n.d.). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. [Link]

  • National Institutes of Health. (n.d.). 5-Fluoropyrimidine. PubChem. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. PMC. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • University of Sydney. (2017). Intermolecular interactions in molecular crystals: what's in a name? [Link]

  • CCDC. (n.d.). CCDC Publications. [Link]

  • CCDC. (n.d.). Search - Access Structures. [Link]

  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Clent Chemical. (n.d.). This compound. [Link]

Sources

A Methodological and Predictive Guide to the Solubility of 5-Fluoropyrimidine-4-Carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

5-Fluoropyrimidine-4-carboxylic acid (CAS No. 1211528-24-3) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its utility in synthetic protocols and its influence on the properties of final active pharmaceutical ingredients (APIs) are critically dependent on its solubility characteristics. However, a comprehensive, publicly available dataset detailing its solubility in common organic solvents is notably absent. This guide circumvents this data gap by providing a robust framework for researchers, scientists, and drug development professionals. It combines a theoretical analysis of the molecule's physicochemical properties with solubility data from close structural analogs to present a predictive solubility profile. Most importantly, this document provides a detailed, gold-standard experimental protocol for determining thermodynamic solubility via the shake-flask method, empowering researchers to generate precise, reliable data in their own laboratories. This approach ensures scientific integrity and provides a practical path forward for utilizing this compound in research and development.

Introduction: The Critical Role of Solubility

Physicochemical Profile and Predicted Solubility

The solubility behavior of this compound is governed by the interplay of its three key structural features: the aromatic pyrimidine ring, the acidic carboxylic acid group, and the electronegative fluorine atom.

  • Pyrimidine Ring: A nitrogen-containing heterocycle that is relatively polar but also possesses aromatic character, contributing to potential π-π stacking interactions and reducing overall aqueous solubility.

  • Carboxylic Acid (-COOH): A highly polar group that can act as both a hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). Its acidity (predicted pKa ≈ 1.88) is crucial; at a pH above its pKa, it will deprotonate to the highly polar carboxylate anion (-COO⁻), drastically increasing aqueous solubility.[6][7]

  • Fluorine Atom (-F): A highly electronegative atom that introduces a strong dipole moment into the molecule, increasing its overall polarity. However, it is a poor hydrogen bond acceptor.

Based on these features and empirical data from structurally similar compounds, we can predict its solubility in a range of common laboratory solvents.

Table 1: Predicted Solubility Profile of this compound

SolventSolvent TypePredicted SolubilityRationale & Justification (Based on Analog Data)
DMSO Polar AproticHigh A powerful, polar aprotic solvent that is an excellent hydrogen bond acceptor. It can effectively solvate the carboxylic acid group and the polar pyrimidine ring. The close analog, pyrimidine-4-carboxylic acid, is reported to have a solubility of ~20 mg/mL in DMSO.[8]
DMF Polar AproticHigh Similar to DMSO, N,N-Dimethylformamide is a polar aprotic solvent capable of disrupting crystal lattice forces and solvating polar functional groups. Pyrimidine-4-carboxylic acid is soluble at ~5 mg/mL in DMF.[9]
Methanol Polar ProticModerate As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor, interacting favorably with the carboxylic acid. However, its smaller nonpolar component compared to ethanol suggests better solvation. The related compound 5-Fluorouracil has a solubility of ~1 mg/mL in methanol.[10]
Ethanol Polar ProticLow to Moderate Ethanol shares properties with methanol but is slightly less polar. The increased hydrocarbon character may reduce its efficiency in solvating the highly polar molecule. Pyrimidine-4-carboxylic acid has a low solubility of ~0.25 mg/mL in ethanol.[8]
Acetonitrile Polar AproticLow While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF. It is generally less effective at dissolving compounds with strong hydrogen bonding networks in their solid state.
THF Moderately PolarLow Tetrahydrofuran has a lower dielectric constant and is a weaker hydrogen bond acceptor, making it less suitable for dissolving highly polar, crystalline carboxylic acids.
Water Polar ProticLow (pH-dependent) The aromatic ring limits solubility in neutral water. A material safety data sheet notes that water solubility data is "Not available".[2] However, solubility is expected to increase dramatically in basic conditions (pH > 4) due to the formation of the highly soluble carboxylate salt.[7]

Gold-Standard Protocol for Thermodynamic Solubility Determination

To move from prediction to certainty, experimental measurement is essential. The Shake-Flask method is the internationally recognized gold-standard for determining thermodynamic (or equilibrium) solubility, as endorsed by ICH guidelines.[11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Principle of the Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. After this period, the undissolved solid is separated from the solution by centrifugation and/or filtration. The concentration of the compound in the resulting clear, saturated supernatant is then quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Step-by-Step Experimental Protocol
  • Preparation:

    • Accurately weigh approximately 5-10 mg of solid this compound into a 2 mL glass vial. The key is to ensure an excess of solid will remain undissolved.

    • Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

    • Prepare a blank solvent sample for analytical comparison.

  • Equilibration:

    • Seal the vial securely.

    • Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for 24 hours. Causality Note: A 24-hour period is typically sufficient to ensure the system reaches thermodynamic equilibrium. For compounds with very slow dissolution kinetics, a time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the concentration has plateaued.

  • Sample Separation (Self-Validation):

    • After equilibration, allow the vials to rest for at least 1 hour to let larger particles settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid. Trustworthiness Note: This step is critical to remove the bulk of undissolved material before filtration, preventing premature clogging of the filter.

    • Carefully withdraw a known volume of the clear supernatant using a pipette and filter it through a 0.45 µm syringe filter into a clean analysis vial. Discard the first few drops to saturate the filter membrane and avoid analyte adsorption.

  • Analysis:

    • Prepare a series of calibration standards of this compound in the same solvent at known concentrations.

    • Analyze the filtered saturated sample and the calibration standards by a validated HPLC-UV method.

    • Determine the concentration of the saturated sample by interpolating its response against the calibration curve. The result is the thermodynamic solubility, typically expressed in µg/mL or µM.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis prep1 Weigh excess solid (5-10 mg) prep2 Add precise solvent volume (1.0 mL) prep1->prep2 equil1 Seal vial & agitate at 25°C for 24h prep2->equil1 sep1 Centrifuge vial (10,000 x g, 15 min) equil1->sep1 sep2 Filter supernatant (0.45 µm filter) sep1->sep2 an2 Analyze sample by HPLC-UV sep2->an2 an1 Prepare calibration standards an1->an2 an3 Quantify against calibration curve an2->an3

Caption: Shake-Flask method workflow for solubility determination.

Visualization of Structure-Solvent Interactions

The predicted solubility profile in Table 1 can be understood through the fundamental principle of "like dissolves like." A solvent's ability to dissolve a solute depends on its capacity to form favorable intermolecular interactions that overcome the solute-solute forces within the crystal lattice. The following diagram illustrates these relationships.

G mol 5-Fluoropyrimidine- 4-Carboxylic Acid pp Polar Protic (e.g., Methanol) mol->pp Strong H-Bonding (Donor & Acceptor) pa Polar Aprotic (e.g., DMSO) mol->pa Strong H-Bonding (Acceptor Only) np Nonpolar (e.g., Toluene) mol->np Weak van der Waals (Poor Interaction)

Caption: Molecule-solvent interactions governing solubility.

Analysis:

  • Polar Protic Solvents (e.g., Methanol): These solvents can both donate and accept hydrogen bonds, leading to strong interactions with the carboxylic acid group, resulting in moderate to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO): These solvents are strong hydrogen bond acceptors but cannot donate. They effectively solvate the acidic proton of the -COOH group and interact via dipole-dipole forces with the rest of the molecule, leading to the highest predicted solubility.

  • Nonpolar Solvents (e.g., Toluene): These solvents lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions with the polar functional groups of the molecule. The energy required to break the crystal lattice is not compensated by favorable solvent-solute interactions, leading to very low solubility.

Conclusion and Practical Recommendations

While a definitive, published solubility dataset for this compound remains elusive, a robust scientific prediction is possible based on its molecular structure and data from close analogs. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic solvents like methanol, and poor solubility in nonpolar solvents and neutral water.

Key Recommendations for Researchers:

  • For Reaction Chemistry: DMSO and DMF are the recommended starting solvents for achieving high concentrations for synthetic transformations.

  • For Stock Solutions: For biological screening, DMSO is the solvent of choice for preparing high-concentration (e.g., 10-50 mM) stock solutions.

  • Experimental Verification is Essential: The predictive profile in this guide serves as an expert estimation. For any application requiring precise concentrations, such as quantitative biology, formulation development, or process chemistry, the thermodynamic solubility must be determined experimentally using the provided Shake-Flask protocol.

This guide provides both the predictive framework to begin work immediately and the methodological tools to generate the authoritative data required for rigorous scientific and developmental pursuits.

References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.
  • Whyte, B. (2023).
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • Synthonix. (n.d.). This compound.
  • ICH. (2019).
  • European Medicines Agency. (2020).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
  • World Health Organization. (2019).
  • Capot Chemical. (2025). MSDS of this compound.
  • ChemicalBook. (n.d.). This compound.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Cayman Chemical. (n.d.).
  • Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid.
  • TOKU-E. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling with 5-Fluoropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Fluoropyrimidine-4-carboxamides in Medicinal Chemistry

The 5-fluoropyrimidine scaffold is a privileged motif in medicinal chemistry, renowned for its ability to impart unique biological activities to small molecules. The fluorine atom at the 5-position can significantly influence the electronic properties, metabolic stability, and binding affinity of a compound, making it a valuable component in the design of novel therapeutics.[1] Amide derivatives of 5-fluoropyrimidine-4-carboxylic acid, in particular, have garnered substantial interest as they are key structural components in a variety of biologically active agents, including kinase inhibitors and other targeted therapies.[2][3][4] The synthesis of these carboxamides is a critical step in the drug discovery and development process, necessitating robust and efficient amide coupling protocols.

This guide provides a comprehensive overview of established protocols for the amide coupling of this compound, tailored for researchers and scientists in the field. We will delve into the nuances of this specific transformation, addressing the inherent challenges and offering detailed, field-proven methodologies using a selection of common and effective coupling reagents.

Understanding the Substrate: Key Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful reaction optimization. This compound possesses distinct characteristics that influence the choice of coupling conditions.

  • Acidity: With a predicted pKa of approximately 1.88, this compound is a relatively strong carboxylic acid. This heightened acidity is a double-edged sword. While it facilitates the formation of a carboxylate anion, a prerequisite for activation by most coupling reagents, it also increases the likelihood of forming a salt with the amine coupling partner, which can render the amine non-nucleophilic. Therefore, the judicious choice of a non-nucleophilic base is crucial to ensure the presence of a free amine for the coupling reaction.

  • Electronic Nature: The pyrimidine ring is an electron-deficient heteroaromatic system. The presence of two nitrogen atoms and a fluorine atom withdraws electron density from the carboxylic acid group. This electronic-withdrawing nature can make the carboxylic acid more reactive towards activation but can also influence the stability of intermediates and the potential for side reactions.

  • Solubility: The solubility of this compound and its derivatives can vary significantly depending on the solvent. While it exhibits some solubility in polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), careful consideration of solvent choice is necessary to ensure a homogeneous reaction mixture, which is often critical for achieving high yields and purity.

Core Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome the unfavorable energetics of direct reaction. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. The general workflow for amide coupling is depicted below.

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 5-Fluoropyrimidine- 4-carboxylic Acid Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC, T3P) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA, Et3N) Base->Carboxylic_Acid Deprotonation Amide_Product 5-Fluoropyrimidine- 4-carboxamide Activated_Intermediate->Amide_Product Nucleophilic Attack Amine Amine (Primary or Secondary) Amine->Amide_Product

Figure 1: General workflow for amide bond formation.

Detailed Application Notes and Protocols

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the amine, the desired reaction scale, and cost considerations. Below are detailed protocols for the amide coupling of this compound using three widely employed and effective coupling reagents: HATU, EDC/HOBt, and T3P®.

Protocol 1: HATU-Mediated Amide Coupling

Expertise & Experience: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, particularly with challenging substrates.[5] It is often the reagent of choice for couplings involving electron-deficient carboxylic acids and sterically hindered amines. The mechanism involves the formation of a highly reactive OAt-active ester.

Mechanism of HATU Activation:

HATU_Mechanism RCOOH R-COOH (this compound) RCOO_minus R-COO⁻ RCOOH->RCOO_minus Deprotonation Base Base (e.g., DIPEA) Base->RCOOH Active_Ester OAt-Active Ester RCOO_minus->Active_Ester Attack on HATU HATU HATU HATU->Active_Ester Amide R-CO-NHR' Active_Ester->Amide Nucleophilic Attack Amine R'-NH₂ Amine->Amide

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

Step-by-Step Protocol:

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF) to a concentration of 0.1-0.5 M.

  • Activation: To the stirred solution, add HATU (1.1-1.2 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester. The solution may change in appearance during this pre-activation step.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with a 5% aqueous solution of lithium chloride (to remove DMF), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Trustworthiness: This protocol is based on established procedures for HATU couplings and has been successfully applied to a wide range of challenging amide bond formations in medicinal chemistry.[5][6] The pre-activation step is crucial for ensuring efficient formation of the active ester before the addition of the amine.

ReagentEquivalentsPurpose
This compound1.0Carboxylic acid source
Amine1.0 - 1.2Nucleophile
HATU1.1 - 1.2Coupling reagent
DIPEA2.0 - 3.0Non-nucleophilic base
Anhydrous DMF-Solvent
Protocol 2: EDC/HOBt-Mediated Amide Coupling

Expertise & Experience: The combination of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[7][8] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable and less racemization-prone HOBt-ester. The amine then reacts with the HOBt-ester to form the amide.

Mechanism of EDC/HOBt Activation:

EDC_HOBt_Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea (unstable) RCOOH->O_acylisourea Addition EDC EDC EDC->O_acylisourea HOBt_Ester HOBt-Ester (more stable) O_acylisourea->HOBt_Ester Reaction with HOBt HOBt HOBt HOBt->HOBt_Ester Amide R-CO-NHR' HOBt_Ester->Amide Nucleophilic Attack Amine R'-NH₂ Amine->Amide T3P_Mechanism RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus Deprotonation Base Base (e.g., Pyridine, Et3N) Base->RCOOH Mixed_Anhydride Mixed Phosphonic-Carboxylic Anhydride RCOO_minus->Mixed_Anhydride Reaction with T3P® T3P T3P® T3P->Mixed_Anhydride Amide R-CO-NHR' Mixed_Anhydride->Amide Nucleophilic Attack Amine R'-NH₂ Amine->Amide

Sources

Application Notes and Protocols for 5-Fluoropyrimidine-4-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Carboxylic Acids in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development programs.[1] In contrast to high-throughput screening (HTS) of large, complex molecules, FBDD screens smaller, less complex molecules, or "fragments," which, despite their lower affinity, tend to exhibit more efficient binding interactions with their protein targets.[] This efficiency often translates into a more streamlined and successful hit-to-lead optimization process.

Within the vast chemical space of fragments, certain motifs have proven to be particularly fruitful. Carboxylic acids, for instance, are prevalent in fragment libraries due to their ability to form strong, directed interactions, such as salt bridges and hydrogen bonds, with "hot-spot" residues in protein binding sites.[3] This makes them particularly valuable for tackling challenging targets like protein-protein interactions.

The strategic incorporation of fluorine into these fragments further enhances their utility. Fluorine's unique properties, including its small size, high electronegativity, and ability to modulate pKa and lipophilicity, can significantly improve a fragment's binding affinity, metabolic stability, and overall drug-like properties.[4][5] This application note focuses on a prime example of such a strategically designed fragment: 5-fluoropyrimidine-4-carboxylic acid . We will explore its characteristics and provide detailed protocols for its application in a typical FBDD workflow, from initial screening to hit validation and characterization.

Fragment Profile: this compound

This compound (CAS: 1211528-24-3) is a heterocyclic fragment that combines the desirable features of a pyrimidine core, a carboxylic acid functional group, and a fluorine substituent.

Physicochemical Properties

A comprehensive understanding of a fragment's physicochemical properties is crucial for designing effective screening experiments and interpreting the resulting data. While extensive experimental data for this specific fragment is not widely published, we can infer its likely characteristics based on its structure and data from analogous compounds.

PropertyEstimated Value/CharacteristicRationale and Significance in FBDD
Molecular Weight 142.09 g/mol [4]Compliant with the "Rule of Three" for fragments (MW < 300 Da), ensuring it explores chemical space efficiently.
pKa ~1.88 (Predicted)[6]The electron-withdrawing fluorine atom is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated analog, making it a stronger acid. This influences its ionization state at physiological pH and its potential to form strong ionic interactions with basic residues in a binding pocket.
Solubility Moderate to GoodThe pyrimidine core and carboxylic acid group suggest good aqueous solubility, a critical requirement for biophysical screening assays which are often performed in aqueous buffers. The non-fluorinated analog, pyrimidine-4-carboxylic acid, has a solubility of approximately 1 mg/mL in PBS at pH 7.2.[7]
Lipophilicity (logP) LowThe polar nature of the pyrimidine ring and the carboxylic acid group suggests a low logP. This is advantageous for fragments, as it minimizes non-specific binding and improves solubility.

FBDD Workflow for this compound

A typical FBDD campaign involves a tiered approach, starting with a primary screen to identify initial hits, followed by orthogonal validation and detailed characterization of the binding interaction.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization SPR Surface Plasmon Resonance (SPR) Xray X-ray Crystallography SPR->Xray NMR NMR Spectroscopy NMR->Xray TSA Thermal Shift Assay (TSA) TSA->SPR TSA->NMR Optimize Fragment Growing/Linking/Merging Xray->Optimize ITC Isothermal Titration Calorimetry ITC->Optimize

Figure 1: A representative FBDD workflow.

Part 1: Primary Screening Methodologies

The goal of the primary screen is to rapidly identify fragments from a library that bind to the target protein. Due to the expected low affinity of fragment binding, highly sensitive biophysical techniques are required.

Application Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that detects changes in mass on a sensor surface, making it ideal for detecting the binding of small molecules like this compound to an immobilized protein target.

Causality Behind Experimental Choices:

  • Immobilization Strategy: Amine coupling is a common and robust method for immobilizing proteins. The pH scouting step is crucial to find the optimal pH for pre-concentration of the protein on the sensor surface, which enhances immobilization efficiency.

  • Analyte Concentration: Fragments are screened at high concentrations (typically in the µM to mM range) to detect weak binding.

  • Flow Rate: A moderate flow rate is used during the binding analysis to minimize mass transport limitations, ensuring that the observed binding kinetics are not limited by the rate of analyte delivery to the surface.

  • Regeneration: A regeneration solution is used to remove the bound fragment, allowing the same sensor surface to be used for multiple binding cycles. The choice of regeneration solution must be carefully optimized to ensure complete removal of the analyte without denaturing the immobilized protein.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Equilibrate the CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Perform a pH scouting experiment to determine the optimal pH for protein pre-concentration.

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (typically 10-50 µg/mL in 10 mM sodium acetate buffer at the optimal pH) over the activated surface to achieve the desired immobilization level (e.g., 8000-12000 RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl pH 8.5 injection.

  • Fragment Screening:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the fragment to the desired screening concentration (e.g., 200 µM) in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

    • Inject the fragment solution over the immobilized protein surface for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • After each cycle, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl pH 2.5).

  • Data Analysis:

    • Reference-subtract the sensorgram from a control flow cell (without immobilized protein or with an irrelevant protein) to correct for bulk refractive index changes.

    • Analyze the binding response at steady state to identify initial hits. A binding response significantly above the noise level indicates a potential interaction.

SPR_Sensorgram x_axis Time (s) y_axis Response (RU) origin origin x_end x_end origin->x_end y_end y_end origin->y_end A B A->B C B->C D C->D E D->E label_assoc Association label_dissoc Dissociation start_assoc Inject Fragment end_assoc Inject Buffer

Figure 2: A typical SPR sensorgram.

Application Protocol 2: NMR Spectroscopy Screening

NMR spectroscopy is a powerful tool for fragment screening as it can provide information on binding affinity, stoichiometry, and the location of the binding site. Ligand-observed NMR experiments are particularly well-suited for primary screening.

Causality Behind Experimental Choices:

  • Ligand-Observed Methods: Techniques like Saturation Transfer Difference (STD) and Water-LOGSY are sensitive to weak, transient binding events and do not require isotopic labeling of the protein.

  • ¹⁹F NMR: The presence of a fluorine atom in this compound allows for the use of ¹⁹F NMR, which offers a high signal-to-noise ratio and a wide chemical shift dispersion with no background signal from the biological matrix.[8]

  • Protein Concentration: A relatively low protein concentration is used to ensure that the ligand is in excess, a key requirement for ligand-observed experiments.

Step-by-Step ¹⁹F NMR Screening Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).

    • Prepare the target protein in the same deuterated buffer.

    • Prepare two NMR samples:

      • Reference Sample: this compound at the desired screening concentration (e.g., 100 µM).

      • Protein Sample: this compound (100 µM) and the target protein (e.g., 10 µM).

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum for both the reference and protein samples.

    • Key parameters to optimize include the number of scans to achieve adequate signal-to-noise, the relaxation delay, and the acquisition time.

  • Data Analysis:

    • Compare the ¹⁹F NMR spectrum of the protein sample to the reference sample.

    • Binding of the fragment to the protein can result in:

      • A change in the chemical shift of the fluorine signal.

      • Broadening of the fluorine signal.

      • A decrease in the intensity of the fluorine signal.

    • Any of these changes indicate a potential binding event.

Application Protocol 3: Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein. Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change in Tm can be used to screen for fragment binding.[9][10]

Causality Behind Experimental Choices:

  • Fluorescent Dye: A fluorescent dye, such as SYPRO Orange, is used to monitor protein unfolding. The dye binds to exposed hydrophobic regions of the unfolded protein, causing an increase in fluorescence.

  • Temperature Gradient: A gradual increase in temperature is applied to induce protein unfolding.

  • Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition. A significant positive shift in Tm in the presence of the fragment indicates binding and stabilization.

Step-by-Step Protocol:

  • Sample Preparation (96-well plate format):

    • Prepare a master mix containing the target protein (e.g., 2-5 µM) and SYPRO Orange dye (e.g., 5x final concentration) in a suitable buffer.

    • Dispense the master mix into the wells of a 96-well PCR plate.

    • Add this compound to the wells at the desired screening concentration (e.g., 1 mM), with appropriate DMSO controls.

  • Assay Execution:

    • Seal the plate and place it in a real-time PCR instrument.

    • Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring the fluorescence of SYPRO Orange.

  • Data Analysis:

    • Plot fluorescence intensity as a function of temperature to generate melting curves.

    • Determine the Tm for the protein in the absence and presence of the fragment by fitting the data to a Boltzmann equation or by taking the derivative of the curve.

    • A ΔTm (Tm with fragment - Tm without fragment) of > 2°C is generally considered a significant indication of binding.

Part 2: Hit Validation and Structural Characterization

Once initial hits are identified, they must be validated using orthogonal methods, and their binding mode should be characterized to guide subsequent optimization efforts.

Application Protocol 4: X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, revealing key interactions that can be exploited for fragment growing, linking, or merging.[11]

Causality Behind Experimental Choices:

  • Co-crystallization vs. Soaking: Soaking pre-existing protein crystals with the fragment is often faster and more straightforward for initial hit validation. Co-crystallization, where the protein and fragment are mixed before crystallization, may be necessary if soaking is unsuccessful.

  • High Fragment Concentration: Due to their low affinity, fragments need to be soaked at high concentrations (mM range) to achieve sufficient occupancy in the crystal.

  • Cryo-protection: Crystals are flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is used to prevent the formation of ice crystals, which would destroy the protein crystal lattice.

Step-by-Step Protocol:

  • Protein Crystallization:

    • Screen for crystallization conditions for the target protein using commercially available screens.

    • Optimize the initial crystallization hits to obtain large, single crystals suitable for diffraction.

  • Fragment Soaking:

    • Prepare a solution of this compound at a high concentration (e.g., 10-50 mM) in the crystallization mother liquor.

    • Transfer a protein crystal into the fragment-containing solution and incubate for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol).

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

    • Analyze the electron density map to confirm the binding of this compound and to determine its binding mode and interactions with the protein.

Xray_Workflow A Protein Crystal B Soak in Fragment Solution A->B C Cryo-protect & Flash-cool B->C D X-ray Diffraction Data Collection C->D E Electron Density Map D->E F Protein-Fragment Complex Structure E->F

Figure 3: X-ray crystallography workflow.

Part 3: Hit-to-Lead Optimization

The detailed structural and biophysical data gathered on the binding of this compound provides the foundation for medicinal chemistry efforts to evolve this low-affinity hit into a potent lead compound.

Strategies for Optimization:

  • Fragment Growing: The crystal structure may reveal vectors on the pyrimidine ring or the carboxylic acid group that can be extended to form additional interactions with the protein, thereby increasing affinity.[12]

  • Fragment Linking: If other fragments are found to bind in adjacent pockets, this compound can be chemically linked to them to create a larger, higher-affinity molecule.

  • Fragment Merging: If an overlapping fragment hit is identified, the key features of both fragments can be merged into a single, more potent compound.

The strategic placement of the fluorine atom on the pyrimidine ring can also be leveraged during optimization. It can serve as a metabolic blocking point or be used to fine-tune the pKa of nearby functional groups to enhance binding or improve pharmacokinetic properties.

Conclusion

This compound represents a highly valuable fragment for FBDD campaigns. Its combination of a versatile pyrimidine scaffold, a potent carboxylic acid binding group, and the advantageous properties imparted by the fluorine atom make it an excellent starting point for the discovery of novel therapeutics. The detailed protocols provided in this application note offer a comprehensive guide for researchers to effectively utilize this and similar fragments in their drug discovery efforts, from initial screening through to structural characterization and lead optimization.

References

  • Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
  • Fragment-based drug discovery—the importance of high-quality molecule libraries. (2022). FEBS Journal, 289(19), 5795-5813.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry, 8, 109.
  • Strategies for fragment optimization Linking, growing and merging-see text for details. (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. (n.d.). Sartorius. Retrieved from [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013). PNAS, 110(32), 12854-12859.
  • Fluorine—a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Journal of Genetic Engineering and Biotechnology, 21(1), 58.
  • How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. (2022). ChemMedChem, 17(18), e202200233.
  • Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. (2023).
  • Fragment screening and hit validation. (A) SPR screening strategy. To... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert. Retrieved from [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). International Journal of Biological Chemistry, 9(1), 1-18.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(15), 4969.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave Online. Retrieved from [Link]

  • Physicochemical properties of the compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). European Journal of Medicinal Chemistry, 243, 114757.
  • Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. (2024). International Journal of Molecular Sciences, 25(10), 5593.
  • An enzyme inhibition assay for 2,4-diamino-5-(3'4'-dichlorophenyl)-6-methylpyrimidine (DDMP,NSC 19494). (1977). British Journal of Cancer, 36(4), 544–547.
  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. (2024). Bitesize Bio. Retrieved from [Link]

  • Protein crystallography and drug discovery: recollections of knowledge exchange between academia and industry. (2018). IUCrJ, 5(Pt 3), 203–217.

Sources

Application Note: A Comprehensive Guide to the Synthesis of 5-Fluoropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Laboratory of: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Significance of the Fluoropyrimidine Scaffold

The 5-fluoropyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including the renowned cytostatic drug 5-fluorouracil.[1] The introduction of a carboxamide functional group at the 4-position generates 5-fluoropyrimidine-4-carboxamide, a key building block for constructing more complex molecules with potential applications in oncology and virology. The synthesis of this target molecule from its corresponding carboxylic acid is a classic yet critical transformation that hinges on the principles of amide bond formation.

Direct condensation of a carboxylic acid and an amine is kinetically slow and thermodynamically unfavorable due to the formation of a stable ammonium-carboxylate salt.[2] Therefore, the reaction necessitates the activation of the carboxylic acid to create a highly electrophilic intermediate that is susceptible to nucleophilic attack by an amine. This application note provides a detailed examination of this synthesis, focusing on the mechanistic underpinnings of modern coupling reagents, a practical and optimized laboratory protocol, and troubleshooting guidance for common challenges.

Mechanistic Insight: Activating the Carboxylic Acid with HATU

Amide bond formation is one of the most frequently performed reactions in drug discovery.[3][4] A vast array of coupling reagents has been developed to facilitate this transformation, each with its own mechanism and application scope.[5] Among the most efficient and widely used are uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Its efficacy stems from the rapid formation of a highly reactive O-acylisourea intermediate which is then converted to an active ester.[6][7]

The HATU-mediated coupling proceeds through a well-defined pathway:

  • Deprotonation: A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the 5-fluoropyrimidine-4-carboxylic acid to form a carboxylate anion.[5][8]

  • Activation & Active Ester Formation: The carboxylate anion performs a nucleophilic attack on the electron-deficient carbon of HATU. This forms an unstable O-acyl(tetramethyl)isouronium salt. The accompanying 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks this intermediate, yielding the key OAt-active ester and releasing tetramethylurea as a byproduct.[6][7][8]

  • Nucleophilic Attack: The amine nucleophile (in this case, ammonia or an ammonia surrogate) attacks the activated carbonyl carbon of the OAt-ester. The pyridine nitrogen of the HOAt moiety is believed to stabilize the transition state through hydrogen bonding, accelerating the reaction.[6] This step forms the desired amide bond and regenerates HOAt.

HATU_Mechanism Figure 1: Mechanism of HATU-Mediated Amide Coupling cluster_activation Activation Step cluster_coupling Coupling Step RCOOH 5-F-Pyrimidine-COOH RCOO Carboxylate Anion RCOOH->RCOO + Base - H-Base⁺ Base DIPEA HATU HATU Amine NH₃ Amide 5-F-Pyrimidine-CONH₂ Amine->Amide ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU TMU Tetramethylurea (Byproduct) ActiveEster->Amide + NH₃ - HOAt

Figure 1: Mechanism of HATU-Mediated Amide Coupling

Reagent Selection: A Comparative Overview

The choice of coupling reagent is critical and depends on factors like substrate reactivity, steric hindrance, cost, and safety.[7] While HATU is an excellent choice for its high efficiency, other reagents are also commonly employed.[9][10]

ReagentTypical ConditionsAdvantagesDisadvantages & Considerations
HATU DIPEA, DMF or DCM, 0°C to RTHigh efficiency, fast reaction rates, low racemization, suitable for hindered substrates.[6][7]High cost, byproduct (tetramethylurea) can be difficult to remove, potential allergen.[11][12]
EDC / HOBt DIPEA or Et₃N, DMF or DCM, 0°C to RTWater-soluble carbodiimide (EDC) allows for easy byproduct removal via aqueous workup.[7] Cost-effective.Can be less effective for electron-deficient or sterically hindered substrates. HOBt is potentially explosive.[4][9]
PyBOP DIPEA, DMF, RTNon-toxic alternative to the original BOP reagent.[9] Efficient with low racemization.Byproduct (HMPA from BOP) is carcinogenic; PyBOP avoids this but is still a phosphonium salt.
Acyl Chloride SOCl₂ or (COCl)₂, then Amine + BaseInexpensive and highly reactive.Harsh conditions (requires formation of acyl chloride first) are not suitable for complex or sensitive substrates.[2][13]

For the synthesis of 5-fluoropyrimidine-4-carboxamide, where the pyrimidine ring is electron-deficient, a highly efficient reagent like HATU is recommended to ensure high conversion and yield.

Detailed Experimental Protocol

This protocol details the synthesis of 5-fluoropyrimidine-4-carboxamide using HATU as the coupling reagent.

4.1. Materials and Equipment

  • Reagents: this compound, HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF), Ammonia (0.5 M solution in 1,4-Dioxane), Ethyl Acetate (EtOAc), Saturated aq. NaHCO₃, Saturated aq. NaCl (Brine), Anhydrous MgSO₄.

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, standard glassware for workup, rotary evaporator, silica gel for column chromatography, TLC plates (silica gel 60 F₂₅₄).

4.2. Critical Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: All operations should be performed in a certified chemical fume hood.

  • Reagent Hazards: Uronium coupling reagents like HATU are potent sensitizers and have been linked to severe allergic reactions and anaphylaxis upon repeated exposure.[11][14][15] Avoid inhalation of dust and skin contact. DIPEA is a corrosive and flammable base. DMF is a reproductive toxin. Handle all chemicals with appropriate caution.

4.3. Step-by-Step Synthesis Workflow

Figure 2: Experimental Workflow for Synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Activation: Cool the solution to 0°C using an ice bath. To the stirred solution, add HATU (1.1 eq) in one portion, followed by the dropwise addition of DIPEA (2.5 eq).[7]

  • Pre-activation: Allow the mixture to stir at 0°C for 15-20 minutes. During this time, the solution may change color as the active ester forms.

  • Amidation: Slowly add a 0.5 M solution of ammonia in 1,4-dioxane (1.5 eq) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Aqueous Workup: Quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and then with brine to remove residual DMF and byproducts.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 5-fluoropyrimidine-4-carboxamide.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect to see characteristic signals for the pyrimidine protons and the -NH₂ protons. The pyrimidine protons will show coupling to the fluorine atom.

  • ¹³C NMR: Signals corresponding to the four pyrimidine carbons and the amide carbonyl carbon. Carbon signals will exhibit C-F coupling.

  • ¹⁹F NMR: A singlet corresponding to the fluorine atom at the C5 position.

  • Mass Spectrometry (ESI+): A prominent peak corresponding to the protonated molecule [M+H]⁺.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive or wet reagents (acid, HATU, DMF).- Insufficient base (DIPEA).- Ammonia solution has degraded.- Use freshly opened or properly stored anhydrous reagents.- Ensure stoichiometry of DIPEA is correct (at least 2.0 eq).- Use a fresh solution of ammonia.
Formation of Multiple Byproducts - Side reaction of HATU with other nucleophiles.[12]- Reaction temperature too high.- Ensure the starting material is pure.- Maintain the reaction temperature at 0°C during activation and addition, then allow a slow warm-up.
Difficulty Removing Tetramethylurea Byproduct - The byproduct is co-eluting with the product during chromatography.- Insufficient aqueous washing.- Perform thorough aqueous washes during workup.- Consider trituration or recrystallization of the crude product before chromatography.
Incomplete Reaction - Insufficient reaction time.- Sterically hindered or deactivated starting material.- Allow the reaction to run for a longer period (monitor by TLC/LC-MS).- Consider a slight increase in temperature (e.g., to 40°C) after the initial stirring at room temperature.

References

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • American Peptide Society. Coupling Agent Hazards. [Link]

  • ACS Webinars. Bonding with Caution: Understanding the Hazards of Peptide Couplers. [Link]

  • G-Biosciences. Safety Data Sheet - SDC™ Coupling Reagent. [Link]

  • ACS Green Chemistry Institute. Bonding with Caution: Understanding the Hazards of Peptide Couplers. [Link]

  • YouTube. HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines?. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • National Institutes of Health. A synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

Sources

Application of 5-Fluoropyrimidine-4-carboxylic Acid in Kinase Inhibitor Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the strategic application of 5-fluoropyrimidine-4-carboxylic acid as a pivotal building block in the synthesis of potent and selective kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the rationale behind its use, offers detailed synthetic protocols, and presents relevant biological context.

Introduction: The Strategic Advantage of the 5-Fluoropyrimidine Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Small molecule kinase inhibitors have, therefore, become a major focus of modern drug discovery.[1] Within this landscape, the pyrimidine scaffold has emerged as a privileged structure, owing to its ability to mimic the adenine ring of ATP and engage in key hydrogen bonding interactions within the kinase hinge region.[2][3]

The incorporation of a fluorine atom at the 5-position of the pyrimidine ring, as in this compound, offers several distinct advantages in kinase inhibitor design:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter the pKa of neighboring functional groups, influencing the molecule's ionization state, solubility, and membrane permeability.[4] This strategic placement can fine-tune the drug-like properties of the resulting inhibitor.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] Introducing fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the inhibitor's half-life and bioavailability.

  • Improved Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions within the kinase active site, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency.[5]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the molecule, locking it into a bioactive conformation that optimizes interactions with the target kinase.[1]

This compound serves as a versatile starting material, allowing for the introduction of diverse functionalities through the carboxylic acid handle, primarily via amide bond formation. This enables the exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity profiles.

Mechanistic Rationale: Targeting Key Kinase Signaling Pathways

The 5-fluoropyrimidine core has been successfully incorporated into inhibitors targeting several critical oncogenic signaling pathways. Two prominent examples are the PI3K/Akt/mTOR and the CDK9/p-TEFb pathways.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most common molecular alterations in human cancers.[6] Inhibitors targeting key nodes in this pathway, such as Akt, are of significant therapeutic interest. The clinical candidate AZD5363 is a potent pan-Akt inhibitor that features a pyrrolopyrimidine core, a bioisostere of the pyrimidine scaffold. The design of novel Akt inhibitors often involves scaffolds that can be derived from or are analogous to this compound, highlighting the relevance of this building block in targeting this critical pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor Kinase Inhibitor (e.g., derived from 5-fluoropyrimidine -4-carboxylic acid) Inhibitor->Akt

PI3K/Akt/mTOR signaling and inhibition.
The CDK9/p-TEFb Transcriptional Pathway

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation.[5] It forms the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. Many cancer cells exhibit a strong dependence on the continuous transcription of anti-apoptotic proteins, such as Mcl-1, making CDK9 an attractive therapeutic target. The development of selective CDK9 inhibitors is an active area of research, and several classes of these inhibitors are based on the 2,4-diamino-5-fluoropyrimidine scaffold.[5] The synthesis of these molecules often involves the use of 5-fluoropyrimidine building blocks.

CDK9_Pathway cluster_nucleus Nucleus PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII_paused Paused RNA Polymerase II PTEFb->RNAPII_paused Recruitment RNAPII_elongating Elongating RNA Polymerase II PTEFb->RNAPII_elongating Phosphorylation of RNAPII CTD, DSIF, NELF DSIF_NELF DSIF/NELF DSIF_NELF->RNAPII_paused Induces Pausing Transcription Gene Transcription (e.g., Mcl-1, MYC) RNAPII_elongating->Transcription Transcriptional Elongation Apoptosis Apoptosis Transcription->Apoptosis Inhibition Inhibitor CDK9 Inhibitor (derived from 5-fluoropyrimidine) Inhibitor->PTEFb Inhibition of CDK9 kinase activity

CDK9-mediated transcription and inhibition.

Synthetic Protocols and Methodologies

The primary synthetic utility of this compound lies in its conversion to a diverse array of amides, which serve as key intermediates or final products in kinase inhibitor synthesis. Standard amide coupling protocols are generally applicable.

General Protocol for Amide Coupling using HATU

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Stir the mixture for 15-30 minutes at room temperature to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-fluoropyrimidine-4-carboxamide.

Amide_Coupling_Workflow Start Start: 5-Fluoropyrimidine- 4-carboxylic Acid + Amine Reagents Add HATU, DIPEA in DMF Start->Reagents Activation Activation (15-30 min, RT) Reagents->Activation Reaction Amide Formation (2-4 h, RT) Activation->Reaction Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Reaction->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Final Product: 5-Fluoropyrimidine- 4-carboxamide Purification->Product

General workflow for amide coupling.
Case Study: Synthesis of a 2,4-Disubstituted-5-fluoropyrimidine Scaffold for CDK9 Inhibitors

The following is a representative synthetic route for accessing a key 2,4-disubstituted-5-fluoropyrimidine intermediate, which can be further elaborated to generate a library of potential CDK9 inhibitors. This protocol is adapted from the strategies reported in the literature for the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors.[5]

Step 1: Synthesis of 2-Chloro-5-fluoropyrimidine-4-carboxylic acid

This intermediate can be prepared from commercially available 2,4-dichloro-5-fluoropyrimidine through a selective hydrolysis or other established methods.

Step 2: Amide Coupling to form a 2-Chloro-5-fluoropyrimidine-4-carboxamide

Using the general HATU coupling protocol described in section 3.1, 2-chloro-5-fluoropyrimidine-4-carboxylic acid is coupled with a desired amine (e.g., aniline or a substituted aniline) to yield the corresponding carboxamide.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro substituent on the pyrimidine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a second point of diversity.

Illustrative Protocol for SNAr:

  • Reaction Setup: To a solution of the 2-chloro-5-fluoropyrimidine-4-carboxamide (1.0 eq) in a suitable solvent such as isopropanol or n-butanol, add the desired amine (e.g., a substituted aniline or an aliphatic amine) (1.2-1.5 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Take up the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford the final 2,4-disubstituted-5-fluoropyrimidine derivative.

Data Presentation: Representative Inhibitory Activities

The following table summarizes the inhibitory activities of representative kinase inhibitors incorporating the fluorinated pyrimidine scaffold, demonstrating the potency achievable with this core structure.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
2,4-Diamino-5-fluoropyrimidineCDK9/Cyclin T15 - 50[5]
2,4-Diamino-5-fluoropyrimidineCDK2/Cyclin E50 - 200[5]
Pyrrolopyrimidine (AZD5363 analog)Akt110 - 100

Note: IC₅₀ values are approximate and can vary depending on the specific assay conditions and the nature of the substituents on the pyrimidine core.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. The strategic incorporation of the 5-fluoropyrimidine scaffold offers significant advantages in terms of modulating physicochemical properties, enhancing metabolic stability, and improving target engagement. The straightforward conversion of the carboxylic acid to a wide array of amides provides a robust platform for generating diverse libraries of compounds for structure-activity relationship studies. The successful application of this scaffold in inhibitors targeting critical cancer-related kinases such as Akt and CDK9 underscores its importance in modern medicinal chemistry and drug discovery.

References

  • Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 2015, 6, 359-365. [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 2014, 13(5), 1021-1031. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 2022, 12, 817127. [Link]

  • The PI3K/Akt/mTOR pathway and inhibitors that target it. ResearchGate, 2018. [Link]

  • Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. Signal Transduction and Targeted Therapy, 2023, 8, 293. [Link]

  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Oncology, 2021, 11, 676352. [Link]

  • The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 2006, 127(8), 1027-1045.
  • CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas. Frontiers in Cell and Developmental Biology, 2020, 8, 735. [Link]

  • Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. ACS Medicinal Chemistry Letters, 2021, 12(6), 947-953. [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 2013, 56(5), 2059-2073. [Link]

  • Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 2022, 65(3), 2318-2348. [Link]

  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 2022, 27(23), 8233. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 2012, 55(3), 1232-1241. [Link]

  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Pharmaceuticals, 2023, 16(7), 1014. [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 2023, 248, 115065. [Link]

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 2023, 256, 115469. [Link]

  • AZD5363. AstraZeneca Open Innovation. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 2024, e2400163. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 2022, 13(2), 133-143. [Link]

  • (PDF) An Efficient Light‐Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine‐CBr4. ResearchGate, 2023. [Link]

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 2021, 12(4), 573-581. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2010, 51(15), 1979-1982. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 2020, 11(10), 1112-1135. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace, 2020. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed, 2013. [Link]

Sources

Application Notes and Protocols for the Esterification of 5-Fluoropyrimidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance and Challenge of Esterifying 5-Fluoropyrimidine-4-Carboxylic Acid

This compound is a pivotal building block in medicinal chemistry. Its derivatives are integral to the synthesis of a wide array of pharmacologically active molecules, including kinase inhibitors and antitumor agents. The electronic properties of the fluorinated pyrimidine ring, while often crucial for biological activity, present a significant challenge for synthetic chemists. The electron-withdrawing nature of the fluorine atom and the pyrimidine ring deactivates the carboxylic acid group, making standard esterification procedures sluggish and often low-yielding.

This guide provides a detailed exploration of robust and efficient esterification methods tailored for this challenging substrate. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to guide your experimental design and troubleshooting. The protocols herein are designed to be self-validating, with clear explanations for each step, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Comparative Overview of Esterification Strategies

The choice of esterification method is critical and depends on the scale of the reaction, the nature of the alcohol, and the presence of other functional groups. Below is a comparative analysis of several key methods applicable to this compound.

MethodReagentsConditionsAdvantagesDisadvantagesSuitability for this compound
Fischer-Speier Esterification Alcohol (as solvent/reagent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH)High temperature, reflux, often requires water removal.Inexpensive reagents, suitable for large-scale synthesis of simple esters.[1][2]Harsh conditions can degrade sensitive substrates; equilibrium-limited reaction.[3][4]Moderate. The electron-deficient ring may require very strong acid and high temperatures, risking side reactions.
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalyst)Mild (often room temperature), neutral conditions.High yields, compatible with acid-labile functional groups and sterically hindered substrates.[5][6][7]DCC can cause allergic reactions; byproduct (DCU) can be difficult to remove, though water-soluble EDC is an alternative.[6]Excellent. The mild conditions are ideal for the sensitive heterocyclic core.
Mitsunobu Reaction Alcohol, Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD or DIAD)Mild, neutral conditions, typically 0°C to room temperature.High yields with a broad substrate scope; proceeds with stereochemical inversion of the alcohol.[8][9]Byproducts (triphenylphosphine oxide, hydrazine derivative) can complicate purification; reagents are toxic.[10]Very Good. The acidity of the carboxylic acid is enhanced by the pyrimidine ring, making it a suitable nucleophile.
Alkylation with Alkyl Halides Alkyl Halide, Base (e.g., Cs₂CO₃, K₂CO₃, Bu₄NF)Varies from room temperature to elevated temperatures.Avoids the use of acidic conditions; can be very efficient.Requires a stoichiometric amount of base; potential for N-alkylation on the pyrimidine ring as a side reaction.Good. The use of a non-nucleophilic base can favor O-alkylation. The Bu₄NF method is particularly promising for generating a highly reactive carboxylate.[11][12]

Detailed Protocols and Mechanistic Insights

Here we present detailed, step-by-step protocols for the most recommended methods for esterifying this compound.

Method 1: Steglich Esterification using EDC and DMAP

This method is highly recommended for its mild conditions and broad compatibility, making it an excellent choice for complex or sensitive substrates. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous as its urea byproduct is water-soluble, simplifying purification.[5][13]

Rationale

The reaction proceeds by the activation of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, intercepting this intermediate to form an even more reactive N-acylpyridinium species. This species is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst.[7][13] This catalytic cycle is efficient and circumvents the need for harsh acidic or basic conditions.

Experimental Workflow: Steglich Esterification

cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Dissolve 5-fluoropyrimidine- 4-carboxylic acid (1 eq) and alcohol (1.2 eq) in anhydrous DCM B Add DMAP (0.1 eq) A->B C Cool reaction mixture to 0 °C B->C D Add EDC·HCl (1.5 eq) portion-wise C->D E Allow to warm to RT and stir for 12-24 hours D->E F Monitor reaction progress by TLC or LC-MS E->F G Dilute with DCM F->G H Wash with 1M HCl, sat. NaHCO₃, and brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: General workflow for Steglich esterification.

Protocol
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the acid in anhydrous dichloromethane (DCM, approx. 0.1 M). Add the desired alcohol (1.2 eq) followed by DMAP (0.1 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is done to control the initial exothermic reaction upon addition of the coupling agent.

  • EDC Addition: Add EDC·HCl (1.5 eq) portion-wise over 5-10 minutes. Adding the EDC slowly prevents a rapid temperature increase.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove unreacted DMAP and EDC byproduct), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure ester.

Mechanism of Steglich Esterification

Acid R-COOH O_acylisourea [O-Acylisourea Intermediate] Acid->O_acylisourea + EDC EDC EDC N_acylpyridinium [N-Acylpyridinium Intermediate] O_acylisourea->N_acylpyridinium + DMAP EDU EDU (water-soluble urea) O_acylisourea->EDU DMAP DMAP Ester R-COOR' N_acylpyridinium->Ester + R'-OH DMAP_cat DMAP (regenerated) N_acylpyridinium->DMAP_cat Alcohol R'-OH

Caption: Catalytic cycle of Steglich esterification.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for ester formation under exceptionally mild, neutral conditions. It is particularly useful when other methods fail, though it requires careful purification to remove stoichiometric byproducts.[8][9][14]

Rationale

This reaction is a redox process. Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) form a betaine intermediate. This intermediate deprotonates the carboxylic acid to form a carboxylate anion and protonates the alcohol. The PPh₃ then activates the alcohol, converting the hydroxyl group into a good leaving group (an oxyphosphonium salt). Finally, the carboxylate anion acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to form the ester.[10][15]

Protocol
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.2 eq), the desired primary or secondary alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous and should be handled with care in a fume hood. The addition is often accompanied by a color change (e.g., from colorless to yellow/orange).

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: Purification can be challenging. Flash column chromatography is the most common method. Sometimes, precipitating the byproducts by adding a non-polar solvent (like diethyl ether or hexanes) and filtering can simplify the subsequent chromatography.

Mechanism of the Mitsunobu Reaction

A PPh₃ + DIAD B Betaine Intermediate A->B Formation C Deprotonation of R-COOH & Activation of R'-OH B->C + R-COOH + R'-OH D Oxyphosphonium Salt + R-COO⁻ C->D E Sₙ2 Attack D->E Nucleophilic Attack F Ester (R-COOR') + Ph₃PO + DIAD-H₂ E->F

Caption: Simplified mechanism of the Mitsunobu reaction.

Method 3: Alkylation via Tetrabutylammonium Fluoride (TBAF)

This method offers a simple and convenient route to esters by reacting the carboxylate salt with an alkyl halide. The use of tetrabutylammonium fluoride (TBAF) as a base is particularly effective because it generates a "naked" and highly reactive carboxylate anion in situ due to the large, non-coordinating tetrabutylammonium counterion.[11][12]

Rationale

TBAF acts as a base to deprotonate the carboxylic acid, forming a tetrabutylammonium carboxylate salt. This salt is highly soluble in common organic solvents, and the carboxylate anion is a potent nucleophile. This anion then undergoes a standard Sₙ2 reaction with a primary or secondary alkyl halide (or tosylate/mesylate) to form the ester bond.[11][16]

Protocol
  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or THF (approx. 0.2 M).

  • Base Addition: Add a solution of TBAF in THF (1.0 M solution, 1.1 eq) dropwise at room temperature. Stir for 15-30 minutes to ensure complete formation of the carboxylate salt.

  • Alkyl Halide Addition: Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., to 50-60 °C) if the alkyl halide is less reactive. Reaction times can vary from 1 to 24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Once complete, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

The esterification of this compound requires careful consideration of the method to overcome the deactivating effect of the electron-deficient ring. For general purposes and sensitive substrates, the Steglich esterification offers a reliable and mild route with straightforward purification when using EDC. The Mitsunobu reaction provides an excellent, albeit more costly, alternative for challenging cases. Finally, alkylation with alkyl halides using a base like TBAF presents a simple and effective strategy, particularly for producing simple alkyl esters. By understanding the principles behind each method, researchers can select the optimal conditions to efficiently synthesize the desired ester derivatives for their drug discovery and development programs.

References

  • Matsumoto, K., et al. (2014). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. Journal of Oleo Science, 63(5), 481-487. [Link]

  • PubMed. (n.d.). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (2015). Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Fletcher, S. P. (2025). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. IntechOpen. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • RSC Publishing. (2015). Esterification of carboxylic acids with alkyl halides using imidazolium based dicationic ionic liquids containing bis-trifluoromethane sulfonimide anions at room temperature. Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Fischer Esterification. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • UCLA - Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. Retrieved from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-Fluoropyrimidine-4-carboxylic Acid as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Strategic Importance of the Fluoropyrimidine Scaffold

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity for its biological target.[1][2] Among fluorinated heterocycles, the fluoropyrimidine motif holds a privileged position, most famously represented by the anti-cancer drug 5-Fluorouracil (5-FU).[2][3][4] 5-FU and its prodrugs, such as Capecitabine, have been mainstays in oncology for decades, primarily acting through the inhibition of thymidylate synthase, which leads to "thymineless death" in rapidly dividing cancer cells.[2][5]

Beyond direct antimetabolites, functionalized fluoropyrimidines serve as critical building blocks for a new generation of targeted therapies. 5-Fluoropyrimidine-4-carboxylic acid, the subject of this guide, is an exemplary scaffold. It provides a robust and synthetically tractable handle—the carboxylic acid—for elaboration into a diverse array of functional groups, most notably amides. This allows for the systematic exploration of structure-activity relationships (SAR) by coupling the pyrimidine core to a wide variety of amine-containing fragments. The electron-withdrawing nature of the fluorine atom and the pyrimidine ring can modulate the reactivity of the carboxylic acid and influence the physicochemical properties of the final molecule, making it a highly valuable tool for drug discovery professionals.

Section 2: Synthesis of the this compound Scaffold

While several methods exist for the synthesis of functionalized pyrimidines, a common and effective strategy for obtaining 5-halopyrimidine-4-carboxylic acid derivatives involves the cyclocondensation of appropriate precursors or the functionalization of a pre-formed pyrimidine ring. For instance, a traditional approach involves the condensation of formamidine acetate and mucobromic acid, though this can suffer from low yields.[6] A more modern and efficient alternative for related esters is the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, which offers a one-step synthesis with good regioselectivity.[6]

Another innovative approach for creating fluorinated pyrimidines involves using fluorinated C3 building blocks, such as potassium 2-cyano-2-fluoroethenolate, which can be cyclized with amidine hydrochlorides under mild conditions to yield 4-amino-5-fluoropyrimidines with excellent yields.[7] For the specific synthesis of this compound, a common route would involve the hydrolysis of a corresponding ester, such as ethyl 5-fluoropyrimidine-4-carboxylate, which can be prepared via these advanced synthetic methods.

Section 3: Core Application: Amide Bond Formation Methodologies

The carboxylic acid moiety of this compound is primed for amide bond formation, one of the most frequently used reactions in medicinal chemistry.[8] This transformation allows for the covalent linking of the pyrimidine scaffold to virtually any primary or secondary amine, enabling the generation of large libraries of compounds for biological screening. The direct coupling of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[9] Therefore, activation of the carboxylic acid is required. This is typically achieved in situ using a coupling reagent.

The general workflow for this critical transformation is depicted below.

G cluster_workflow General Workflow for Amide Coupling A 1. Pre-activation 5-Fluoropyrimidine- 4-carboxylic Acid + Coupling Reagent + Base B 2. Amine Addition Add R1R2NH to the activated intermediate A->B Activation C 3. Reaction Monitoring Monitor progress via TLC or LC-MS B->C Coupling D 4. Aqueous Work-up Quench reaction and perform extraction C->D Completion E 5. Purification Purify via column chromatography or recrystallization D->E Isolation F Final Product Purified Amide Derivative E->F Purity

Caption: General experimental workflow for amide coupling reactions.

Below, we provide detailed, field-tested protocols for two of the most reliable and common amide coupling strategies.

Section 4: Protocol 1: EDC/NHS Mediated Amide Coupling

This method is widely used due to its mild conditions and the water-solubility of the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) byproduct, which simplifies purification.[10] N-hydroxysuccinimide (NHS) is added to form a more stable active ester, suppressing side reactions and improving efficiency.

G cluster_mechanism Mechanism of EDC/NHS Mediated Activation Acid Carboxylic Acid (R-COOH) O Intermediate O-Acylisourea Intermediate Highly Reactive Acid:p1->Intermediate + EDC EDC EDC Carbodiimide N=C=N ActiveEster NHS Active Ester Stable Intermediate Intermediate->ActiveEster + NHS Urea Urea Byproduct Water Soluble Intermediate->Urea Rearrangement or + H2O NHS NHS N-OH Amide {Amide Product| R-CO-NH-R'} ActiveEster:p1->Amide + Amine Amine Amine (R'-NH2)

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Halopyrimidine-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Substituted Pyrimidine-4-carboxylates in Drug Discovery

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules and FDA-approved drugs.[1][2] Its prevalence is rooted in its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking, making it a privileged scaffold for targeting a wide range of enzymes and receptors. The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the pursuit of novel therapeutics. Among the various substituted pyrimidines, the 5-substituted pyrimidine-4-carboxylate framework has emerged as a particularly valuable synthon. The introduction of diverse substituents at the 5-position allows for the systematic exploration of structure-activity relationships (SAR), fine-tuning the pharmacological profile of lead compounds.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such complex molecules, offering a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions.[3][4] This guide provides a comprehensive overview of the application of these transformative reactions to 5-halopyrimidine-4-carboxylate esters, offering detailed mechanistic insights, step-by-step protocols, and practical guidance for researchers, scientists, and drug development professionals. A notable example of the power of this methodology is in the synthesis of potent protein kinase CK2 inhibitors, where a domino Suzuki coupling of methyl 5-bromopyrimidine-4-carboxylate serves as a key step in constructing the bioactive core.[5]

Mechanistic Principles: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation (for reactions like Suzuki, Stille, and Sonogashira) or a related step, and reductive elimination.[1] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the 5-halopyrimidine-4-carboxylate. This step forms a Pd(II) intermediate. The reactivity of the halide typically follows the trend I > Br > Cl, a factor to consider when selecting starting materials.

  • Transmetalation: In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide. This step often requires the presence of a base to activate the organometallic reagent.

  • Reductive Elimination: The final step involves the formation of the new C-C or C-heteroatom bond as the two organic fragments are eliminated from the palladium center. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand is crucial as it modulates the steric and electronic properties of the palladium catalyst, influencing its stability and reactivity at each stage of the cycle.

Palladium Catalytic Cycle General Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation (R'-M) PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)Ln-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Decision-Making Workflow for Cross-Coupling Partner Selection

The choice of cross-coupling reaction is dictated by the desired substituent to be introduced at the 5-position of the pyrimidine ring. The following workflow provides a general guideline for selecting the appropriate reaction.

Cross-Coupling Decision Workflow Workflow for Selecting Cross-Coupling Reaction Start Desired Substituent at C5? Aryl_Heteroaryl Aryl or Heteroaryl Start->Aryl_Heteroaryl Alkynyl Alkynyl Start->Alkynyl Alkenyl Alkenyl Start->Alkenyl Amino Amino Start->Amino Cyano Cyano Start->Cyano Suzuki Suzuki Coupling (Boronic Acid/Ester) Aryl_Heteroaryl->Suzuki Stille Stille Coupling (Organostannane) Aryl_Heteroaryl->Stille Sonogashira Sonogashira Coupling (Terminal Alkyne) Alkynyl->Sonogashira Heck Heck Coupling (Alkene) Alkenyl->Heck Buchwald Buchwald-Hartwig Amination (Amine) Amino->Buchwald Cyanation Cyanation (Cyanide Source) Cyano->Cyanation

Caption: Decision workflow for selecting the appropriate cross-coupling reaction.

Detailed Application Notes and Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and coupling partner.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for the formation of biaryl and heteroaryl-aryl bonds due to the commercial availability and low toxicity of boronic acids and their derivatives.[6]

Application: Synthesis of 5-aryl/heteroaryl-pyrimidine-4-carboxylates, key intermediates for kinase inhibitors and other pharmaceuticals.[5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Ethyl 5-Bromopyrimidine-4-carboxylate

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O (4:1)902475-85
42-Thiopheneboronic acid[Pd(dppf)Cl₂] (3)-Na₂CO₃ (2)DMF120870-80

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • Ethyl 5-bromopyrimidine-4-carboxylate

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Phosphine ligand (e.g., SPhos, 4 mol%)

    • Base (e.g., K₃PO₄, 2 equivalents)

    • Anhydrous, degassed solvent (e.g., Toluene)

    • Degassed water

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction flask, add ethyl 5-bromopyrimidine-4-carboxylate, the arylboronic acid, palladium catalyst, and phosphine ligand.

    • Purge the flask with an inert gas for 10-15 minutes.

    • Add the anhydrous solvent and the base. If using a biphasic system, add degassed water.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling provides a direct route to 5-alkynylpyrimidine-4-carboxylates, which are valuable precursors for more complex heterocyclic systems and have applications in materials science and as pharmaceutical intermediates.[7][8][9]

Application: Synthesis of 5-alkynylpyrimidine-4-carboxylates for use in click chemistry, as building blocks for kinase inhibitors, and in the development of novel materials.

Table 2: Representative Conditions for Sonogashira Coupling of Methyl 5-Iodopyrimidine-4-carboxylate

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)THFRT490-98
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPA (2)DMF50685-95
3Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (4)K₂CO₃ (2)Acetonitrile60880-90
4TrimethylsilylacetylenePdCl₂(dppf) (3)CuI (5)Cs₂CO₃ (2)1,4-Dioxane801275-85

Experimental Protocol: Sonogashira Coupling

  • Materials:

    • Methyl 5-iodopyrimidine-4-carboxylate

    • Terminal alkyne (1.1 equivalents)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

    • Copper(I) iodide (CuI, 4 mol%)

    • Amine base (e.g., Et₃N, 2 equivalents)

    • Anhydrous, degassed solvent (e.g., THF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask, add methyl 5-iodopyrimidine-4-carboxylate, palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas.

    • Add the anhydrous solvent and the amine base.

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at the desired temperature and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of Celite, washing with a suitable organic solvent.

    • Concentrate the filtrate under reduced pressure and purify by column chromatography.

Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent in a vast number of pharmaceuticals.[1][10][11]

Application: Synthesis of 5-aminopyrimidine-4-carboxylates, key building blocks for kinase inhibitors and other biologically active molecules.[4]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Ethyl 5-Bromopyrimidine-4-carboxylate

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (8)NaOt-Bu (1.4)Toluene1001890-98
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane1102485-95
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃ (2)THF801680-90
4N-MethylanilinePd(OAc)₂ (2)BINAP (3)K₂CO₃ (2)Toluene1002088-96

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • Ethyl 5-bromopyrimidine-4-carboxylate

    • Amine (1.2 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., Xantphos, 8 mol%)

    • Base (e.g., NaOt-Bu, 1.4 equivalents)

    • Anhydrous, degassed solvent (e.g., Toluene)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the base, ethyl 5-bromopyrimidine-4-carboxylate, and the amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Heck Coupling: Formation of C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction enables the arylation of alkenes, providing access to 5-vinylpyrimidine-4-carboxylates, which can be further functionalized.[12][13]

Application: Synthesis of styrenyl and other vinyl-substituted pyrimidines for use as monomers or as intermediates in the synthesis of complex heterocyclic systems.

Representative Protocol: Heck Coupling

  • Materials:

    • Ethyl 5-bromopyrimidine-4-carboxylate

    • Alkene (e.g., styrene, 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)

    • Ligand (e.g., P(o-tol)₃, 6 mol%)

    • Base (e.g., Et₃N, 1.5 equivalents)

    • Anhydrous, degassed solvent (e.g., DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a dry Schlenk tube, combine ethyl 5-bromopyrimidine-4-carboxylate, palladium acetate, and tri(o-tolyl)phosphine.

    • Purge with an inert gas.

    • Add the anhydrous solvent, triethylamine, and the alkene.

    • Seal the tube and heat to the desired temperature (e.g., 100-120 °C).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry, concentrate, and purify by column chromatography.

Stille Coupling: Formation of C(sp²)-C(sp²) Bonds with Organostannanes

The Stille coupling offers a reliable method for C-C bond formation, particularly when other methods fail, though the toxicity of organotin reagents is a significant drawback.[14]

Application: Synthesis of complex biaryl systems where the corresponding boronic acid is unstable or difficult to access.

Representative Protocol: Stille Coupling

  • Materials:

    • Methyl 5-iodopyrimidine-4-carboxylate

    • Organostannane (e.g., tributyl(phenyl)tin, 1.1 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Anhydrous, degassed solvent (e.g., Toluene)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add methyl 5-iodopyrimidine-4-carboxylate and the palladium catalyst.

    • Add the anhydrous solvent, followed by the organostannane.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

    • Wash with brine, dry, concentrate, and purify by column chromatography.

Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group provides a versatile handle for further transformations into amines, carboxylic acids, or tetrazoles.

Application: Synthesis of 5-cyanopyrimidine-4-carboxylates as precursors for various nitrogen-containing heterocycles.

Representative Protocol: Cyanation

  • Materials:

    • Ethyl 5-bromopyrimidine-4-carboxylate

    • Cyanide source (e.g., K₄[Fe(CN)₆], 0.5 equivalents)

    • Palladium precatalyst (e.g., a palladacycle, 0.2 mol%)

    • Ligand (if required)

    • Base (e.g., KOAc, 0.125 equivalents)

    • Solvent system (e.g., 1,4-Dioxane/H₂O)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a screw-top test tube, add the palladium precatalyst, ligand (if used), K₄[Fe(CN)₆]·3H₂O, and ethyl 5-bromopyrimidine-4-carboxylate.

    • Seal the tube and evacuate and backfill with an inert gas three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 120-140 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry, concentrate, and purify by column chromatography.

Troubleshooting and Field-Proven Insights

  • Low Yields:

    • Catalyst Deactivation: Ensure rigorous exclusion of oxygen. Use freshly prepared or purchased catalysts and ligands. Consider using a higher catalyst loading or a more robust pre-catalyst.

    • Inefficient Transmetalation: The choice of base is critical, especially in Suzuki couplings. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). For Sonogashira couplings, ensure the amine base is dry and of high quality.

    • Steric Hindrance: For bulky coupling partners, consider using ligands with a larger bite angle (e.g., Xantphos) or more sterically demanding ligands (e.g., XPhos, RuPhos).

  • Side Reactions:

    • Homocoupling: In Suzuki reactions, this can result from the coupling of two boronic acid molecules. Minimize this by slowly adding the boronic acid or using a lower reaction temperature. In Sonogashira couplings (Glaser coupling), ensure anaerobic conditions to prevent homocoupling of the alkyne.

    • Protodehalogenation: This is the replacement of the halogen with a hydrogen atom. It can be caused by moisture or other protic sources. Ensure all reagents and solvents are anhydrous.

  • Reaction Stalling:

    • Incomplete Dissolution: Ensure all reagents are fully dissolved. A co-solvent may be necessary.

    • Catalyst Precipitation: If palladium black is observed, the catalyst has likely decomposed. Consider a more stable ligand or a lower reaction temperature.

Conclusion

Palladium-catalyzed cross-coupling reactions of 5-halopyrimidine-4-carboxylates are indispensable tools in modern synthetic and medicinal chemistry. The ability to introduce a wide array of substituents at the 5-position with a high degree of control and functional group tolerance has accelerated the discovery and development of new therapeutic agents. By understanding the underlying mechanistic principles and carefully selecting and optimizing reaction conditions, researchers can effectively leverage these powerful transformations to construct novel molecular architectures with significant therapeutic potential.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). ACS Publications. Retrieved from [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). MDPI. Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). ACS Publications. Retrieved from [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Publishing. Retrieved from [Link]

  • Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Stille Cross-Coupling Reaction. (2011). Organic Syntheses. Retrieved from [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen. Retrieved from [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • HOTf-Catalyzed Alkyl-Heck-type Reaction. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube. Retrieved from [Link]

  • Heck coupling reaction of aryl bromide with methyl acrylate. (n.d.). ResearchGate. Retrieved from [Link]

  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). RSC Publishing. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Retrieved from [Link]

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. (2021). RSC Publishing. Retrieved from [Link]

  • Microwave-Assisted Stille Cross-Coupling Reaction Catalysed by in Situ Formed Palladium Nanoparticles. (2015). ResearchGate. Retrieved from [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton. Retrieved from [Link]

Sources

Application Notes and Protocols: Solid-Phase Synthesis of Peptides Incorporating 5-Fluoropyrimidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the incorporation of 5-fluoropyrimidine-4-carboxylic acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The fluoropyrimidine moiety is a critical pharmacophore in numerous therapeutic agents, and its inclusion in peptides can impart unique biological activities and improved pharmacokinetic profiles.[1] This document outlines the principles of SPPS, reagent selection, step-by-step synthesis protocols, and analytical characterization of the final peptide conjugate, with a focus on the specific considerations required for the successful coupling of this heterocyclic carboxylic acid.

Introduction: The Significance of Fluoropyrimidine-Peptide Conjugates

Fluorinated pyrimidines, most notably 5-fluorouracil (5-FU), have been a cornerstone in the treatment of various solid tumors for decades.[2] Their mechanism of action often involves the inhibition of essential enzymes like thymidylate synthase, leading to disruption of DNA synthesis in rapidly proliferating cancer cells.[3] The conjugation of such moieties to peptides offers a promising strategy for targeted drug delivery, potentially increasing therapeutic efficacy while minimizing off-target toxicity. Peptides can act as targeting vectors to specific cell surface receptors, enhancing the delivery of the cytotoxic payload to malignant cells.[1]

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, provides an efficient and robust methodology for the chemical synthesis of peptides.[2][4] Its core advantage lies in the covalent attachment of the growing peptide chain to an insoluble resin support, which simplifies the purification process at each step to simple filtration and washing.[2] This guide details the practical application of SPPS for the synthesis of peptides containing this compound, a key building block for creating novel peptide-drug conjugates.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach, which relies on an orthogonal protection scheme.[5][6][7] This means that different classes of protecting groups are used, and each can be removed under specific conditions without affecting the others.[5][6][7][8]

  • Temporary Nα-Protection: The α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in DMF.[9]

  • Permanent Side-Chain Protection: The reactive side chains of trifunctional amino acids are protected by acid-labile groups, commonly derived from tert-butanol (e.g., tBu, Boc, Trt).[6]

  • Solid Support (Resin): The C-terminal amino acid is anchored to an insoluble polymeric support via an acid-labile linker.[10]

The synthesis proceeds in a cyclical manner from the C-terminus to the N-terminus, involving repetitive steps of Fmoc deprotection and coupling of the next Fmoc-protected amino acid.[11] Once the desired sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA).[10][12]

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Reagents, Materials, and Strategic Choices

The success of synthesizing a peptide containing this compound hinges on the appropriate selection of reagents.

Solid Supports

The choice of resin depends on the desired C-terminal functionality of the final peptide.

  • For C-terminal Carboxylic Acid: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are commonly used. 2-CTC resin is particularly advantageous as it allows for cleavage under milder acidic conditions, preserving acid-sensitive modifications.[10]

  • For C-terminal Amide: Rink Amide resin is the standard choice. The cleavage from this resin directly yields a C-terminal amide.[11]

Coupling Reagents for this compound

The electronic properties of this compound—specifically the electron-withdrawing nature of the pyrimidine ring and the fluorine atom—can decrease the nucleophilicity of the carboxyl group, potentially making its activation and subsequent coupling more challenging than for standard amino acids. Therefore, the use of a highly efficient coupling reagent is recommended.

Coupling ReagentTypeRationale for Use
HATU Aminium SaltGenerates highly reactive OAt-esters. The 7-azabenzotriazole leaving group provides anchimeric assistance, accelerating the coupling reaction.[13][14] It is particularly effective for sterically hindered or less reactive carboxylic acids.[14]
HBTU Aminium SaltA widely used and effective coupling reagent that forms OBt-esters.[14] It is a reliable choice for most couplings, though HATU may offer an advantage in this specific case.
PyBOP Phosphonium SaltForms OBt-esters and is known for clean reactions with minimal side products. Unlike aminium reagents, phosphonium salts do not pose a risk of guanidinylation of the N-terminal amine.[15]
DIC/OxymaPure Carbodiimide/AdditiveA cost-effective and safe alternative to HOBt-based additives. OxymaPure-based esters are more reactive than HOBt esters and help suppress racemization.

For the initial coupling of this compound, HATU is the recommended reagent due to its superior reactivity, which can overcome the potentially reduced activity of the heterocyclic acid.

Cleavage Cocktail

The final step involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. This is typically achieved with a strong acid solution containing "scavengers" to trap the highly reactive cationic species generated during deprotection, preventing unwanted side reactions with sensitive amino acid residues like Tryptophan, Methionine, or Cysteine.[12]

A standard and effective cleavage cocktail is:

  • Reagent K: TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)

  • General Purpose Cocktail: TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5)[12]

The fluoropyrimidine ring is generally stable to strong acid conditions like TFA, but the choice of scavengers should be tailored to the peptide sequence. The TFA/TIPS/Water cocktail is sufficient for most sequences.

Detailed Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale using a manual SPPS vessel. Adjust volumes accordingly for different scales.

Protocol 1: Resin Preparation and Swelling
  • Place the appropriate resin (e.g., 150-200 mg of Rink Amide resin, loading ~0.67 mmol/g) into a fritted reaction vessel.

  • Add N,N-Dimethylformamide (DMF, ~5 mL) to the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation (e.g., nitrogen bubbling or rocking).

  • After swelling, drain the DMF.

Protocol 2: Coupling of this compound

This protocol assumes the synthesis starts with the attachment of the pyrimidine moiety to the resin-bound peptide chain. If it is the first molecule to be attached to an amine-functionalized resin (like Rink Amide), the procedure is the same.

  • Deprotection (if applicable): If coupling onto a growing peptide chain, perform a standard Fmoc deprotection of the N-terminal amino acid:

    • Add 20% piperidine in DMF (~5 mL) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add fresh 20% piperidine in DMF (~5 mL) and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

    • Perform a Kaiser test to confirm the presence of a free primary amine (beads turn dark blue).

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3 eq., 0.3 mmol, ~47.4 mg), HATU (2.9 eq., 0.29 mmol, ~110 mg), and N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, ~105 µL) in DMF (~2 mL).

    • Allow the activation mixture to pre-activate for 1-2 minutes.

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Due to the potentially lower reactivity, an extended coupling time is recommended.

    • Drain the reaction solution and wash the resin with DMF (5 x 5 mL).

  • Monitoring and Capping (Optional but Recommended):

    • Perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete. The coupling step should be repeated with a fresh activation mixture ("double coupling").

    • If the coupling remains incomplete, cap any unreacted amines to prevent the formation of deletion sequences. Use a solution of 10% acetic anhydride and 1% DIPEA in DMF for 20 minutes.

Figure 2: The activation and coupling of this compound.

Protocol 3: Peptide Chain Elongation

Follow standard Fmoc-SPPS cycles to add subsequent amino acids to the chain.

  • Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF as described in Protocol 2, Step 1.

  • Coupling: Couple the next Fmoc-protected amino acid (3 eq.) using a standard coupling agent like HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 30-60 minutes.

  • Wash: Wash the resin thoroughly with DMF.

  • Repeat these steps for each amino acid in the sequence.

Protocol 4: Final Cleavage and Deprotection
  • After the final amino acid has been coupled and its Fmoc group removed, wash the peptidyl-resin thoroughly with DMF, followed by Dichloromethane (DCM) (3 x 5 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIPS). For 100 mg of resin, use approximately 2 mL of cocktail. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin in the reaction vessel.

  • Agitate at room temperature for 2-3 hours.

  • Drain the TFA solution containing the cleaved peptide into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (~0.5 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (~10-15 mL) of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Product Characterization

The identity and purity of the synthesized 5-fluoropyrimidine-peptide conjugate must be confirmed using analytical techniques.[10][14][15]

TechniquePurposeExpected Outcome
Reverse-Phase HPLC (RP-HPLC) Purity Analysis & PurificationA chromatogram showing a major peak corresponding to the target peptide. Purity is calculated based on the area of this peak relative to the total peak area.
Mass Spectrometry (LC-MS or MALDI-TOF) Identity ConfirmationThe observed mass-to-charge ratio (m/z) should match the calculated theoretical mass of the desired peptide conjugate.

Troubleshooting

  • Incomplete Coupling of this compound:

    • Symptom: Positive Kaiser test after the coupling step.

    • Solution: Perform a second coupling ("double coupling") with fresh reagents. Consider increasing the coupling time or switching to a more potent coupling reagent like HATU if not already in use. Ensure all reagents are anhydrous.

  • Low Cleavage Yield:

    • Symptom: Small amount of precipitated peptide.

    • Solution: Ensure the resin was thoroughly dried before adding the cleavage cocktail. Extend the cleavage time to 4 hours. Ensure the TFA is fresh and not degraded.

  • Side Product Formation:

    • Symptom: Multiple peaks of similar intensity in the HPLC chromatogram.

    • Solution: Verify the integrity of the amino acid side-chain protecting groups. Ensure the correct scavenger cocktail was used for the specific amino acid sequence.

Conclusion

The solid-phase synthesis of peptides incorporating this compound is a viable and powerful technique for the development of novel targeted therapeutics. By employing high-efficiency coupling reagents like HATU and adhering to optimized SPPS protocols, researchers can successfully create these complex conjugates. Careful monitoring of the coupling steps and rigorous analytical characterization are paramount to ensuring the synthesis of the desired high-purity product. This guide provides a foundational framework for these synthetic efforts, enabling further exploration in the field of peptide-based drug discovery.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Cleaving peptides from Merrifield resin; TFMSA cleavage. (n.d.). Aapptec. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Cleavage from Resin. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Cleavage from Wang Resin. (n.d.). Aapptec. Retrieved from [Link]

  • Graf, N., Mok, H., & Lippard, S. J. (2014). Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents. Journal of the American Chemical Society, 136(48), 16950–16959.
  • Peptide Hand Synthesis Part 8: Cleaving. (2022, July 12). Research Science Alliance. YouTube. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Wu, Y., et al. (2020). Solid-phase fluorescent BODIPY–peptide synthesis via in situ dipyrrin construction. Chemical Science, 11(41), 11266–11273.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). National Institutes of Health. Retrieved from [Link]

  • Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Reactivity Test for HBTU-Activated Carboxylic Acids with Low Reactivity and Competitive Coupling of N-Methylpyrrole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Solid-Phase Peptide Synthesis (SPPS) for Drug Conjugates. (2025, May 5).
  • Aviñó, A., et al. (2012). Oligonucleotide-Peptide Conjugates: Solid-Phase Synthesis under Acidic Conditions and Use in ELISA Assays. Molecules, 17(7), 8394–8409.
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (n.d.). National Institutes of Health. Retrieved from [Link]

  • de Bono, J. S., & Twelves, C. J. (2001). The oral fluorinated pyrimidines.
  • PharmGKB summary: fluoropyrimidine pathways. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (n.d.). Beilstein Journals. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-fluoropyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common experimental hurdles and achieve optimal results.

I. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer: Low or non-existent yields are a common frustration in organic synthesis. For this compound, the issue often stems from one of several key areas: the choice of synthetic route, the quality of reagents, or suboptimal reaction conditions.

Probable Causes & Solutions:

  • Inefficient Synthetic Route: The synthesis of functionalized pyrimidines can be challenging. A common route involves the condensation of a C3 building block with an amidine. For instance, a patented but often low-yielding method involves the condensation of formamidine acetate and mucobromic acid.[1] A more efficient modern approach might utilize a fluorinated C3 building block like potassium (Z)-2-cyano-2-fluoroethenolate.[2] If you are using a less efficient method, consider exploring alternative, higher-yielding synthetic strategies.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical variables.[3][] The reaction rate and product yield can be significantly affected by even minor deviations. For example, in some multicomponent reactions, a specific temperature, like 100°C, might give a 97% yield, while a slight change can cause a sharp decrease.[5] It is crucial to carefully optimize these parameters.

  • Poor Reagent Quality: The purity of your starting materials is paramount. Impurities can interfere with the reaction, leading to side products or complete reaction failure.[6] Always use high-purity, anhydrous reagents and solvents, especially when working with moisture-sensitive intermediates.

  • Incomplete Reaction: The reaction may not be running to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

Issue 2: Formation of Significant Impurities and Side Products

Question: My reaction is producing the desired this compound, but it is contaminated with significant impurities that are difficult to remove. What are these byproducts and how can I prevent their formation?

Answer: The formation of impurities is a frequent challenge, particularly in heterocyclic synthesis. Identifying the structure of these byproducts is the first step toward eliminating them.

Probable Causes & Solutions:

  • Side Reactions: In pyrimidine synthesis, various side reactions can occur. For instance, in reactions analogous to the Biginelli synthesis, Hantzsch-type 1,4-dihydropyridine byproducts can form, which are often yellow and fluorescent.[6] Another possibility is the formation of N-acylureas.[6] To minimize these, precise control of reaction temperature and stoichiometry is essential.

  • Polysubstitution: In some synthetic approaches, such as the Minisci reaction for alkoxycarbonylation, polysubstitution can be a problem.[1] Using a biphasic solvent system (e.g., toluene-water) can help suppress this by partitioning the more lipophilic product into the organic layer.[1]

  • Degradation of Starting Material or Product: 5-fluoropyrimidines can be susceptible to degradation under harsh conditions. For example, alkaline hydrolysis of 5-fluorouracil can lead to ring opening.[7] Avoid excessively high temperatures or prolonged exposure to strong acids or bases during the reaction and workup.

  • Hydrolysis of Intermediates: If your synthesis involves a nitrile intermediate that is subsequently hydrolyzed to the carboxylic acid, incomplete hydrolysis will leave unreacted nitrile. Ensure sufficient time and appropriate conditions (acidic or basic) for the hydrolysis step to go to completion.

Issue 3: Difficulties in Product Purification

Question: I have successfully synthesized the crude this compound, but I am struggling with its purification. What are the best methods to obtain a pure product?

Answer: Purifying carboxylic acids can be challenging due to their polarity and potential for salt formation.

Probable Causes & Solutions:

  • Inappropriate Purification Technique: Standard column chromatography on silica gel can sometimes be problematic for carboxylic acids due to strong adsorption.

    • Recrystallization: This is often the most effective method for purifying solid carboxylic acids. Experiment with different solvent systems (e.g., ethanol, water, or mixtures) to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Acid-Base Extraction: This is a powerful technique for separating carboxylic acids from neutral or basic impurities.[8] Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove any remaining impurities, then acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.[8]

    • Preparative HPLC: If other methods fail, preparative reverse-phase HPLC can be used to obtain highly pure material, although it is less scalable.

  • Presence of Closely Related Impurities: If the impurities have similar polarities to the product, separation can be difficult. In such cases, optimizing the reaction to minimize the formation of these impurities is the best approach.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic strategies exist, with varying levels of efficiency and scalability. Some common approaches include:

  • Condensation Reactions: These methods typically involve the reaction of a three-carbon fluorinated building block with an amidine or a similar nitrogen-containing compound.[2]

  • Minisci Reaction: This radical-based reaction can be used for the alkoxycarbonylation of 5-halopyrimidines to introduce the carboxylic acid ester group, which can then be hydrolyzed.[1] This method has been shown to be highly regioselective for the 4-position.[1]

  • Oxidation of a Precursor: If a precursor with a suitable functional group at the 4-position is available (e.g., a hydroxymethyl or methyl group), it can be oxidized to the carboxylic acid.[9][10]

  • Direct Carboxylation: While less common for this specific molecule, direct carboxylation methods exist for some heterocyclic systems.[11][12]

Q2: How does the fluorine atom at the 5-position influence the reactivity of the pyrimidine ring?

A2: The fluorine atom at the 5-position has a significant impact on the electronic properties and reactivity of the pyrimidine ring. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This makes the pyrimidine ring more electron-deficient and can influence the regioselectivity of certain reactions. For example, in the Minisci reaction, the electron-withdrawing nature of the halogen can direct the incoming radical to specific positions.[1]

Q3: What are the key safety considerations when working with fluorinated pyrimidines and the reagents used in their synthesis?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. Many of the reagents used in these syntheses can be hazardous. For example, some fluorinating agents can be corrosive and toxic.[2] Always consult the Safety Data Sheet (SDS) for all chemicals before use and work in a well-ventilated fume hood.

III. Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate via Minisci Reaction

This protocol is adapted from a literature procedure for the synthesis of a key intermediate that can be further elaborated to this compound.[1]

Materials:

  • 5-Bromopyrimidine

  • Ethyl pyruvate

  • 30% Hydrogen peroxide (H₂O₂)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, prepare the alkoxycarbonyl radical precursor by treating ethyl pyruvate with 30% H₂O₂.

  • In a separate reaction vessel, dissolve 5-bromopyrimidine in a biphasic system of toluene and water.

  • Add FeSO₄·7H₂O and a catalytic amount of H₂SO₄ to the 5-bromopyrimidine solution.

  • Slowly add the prepared radical precursor to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 5-bromopyrimidine-4-carboxylate.

Data Summary: Optimization of Minisci Reaction Conditions

The following table summarizes the effect of different pyruvate esters on the conversion and yield of the Minisci reaction.[1]

EntryPyruvate EsterConversion (%)Isolated Yield (%)
1Methyl pyruvate8544
2Ethyl pyruvate8962

Data adapted from Battistuzzi, G. et al. (2011).[1]

IV. Visualizations

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low or No Product Yield check_route Is the synthetic route known to be efficient? start->check_route check_conditions Are reaction conditions (temp, solvent, catalyst) optimized? check_route->check_conditions Yes solution_route Consider alternative, higher-yielding synthetic routes. check_route->solution_route No check_reagents Are reagents and solvents of high purity and anhydrous? check_conditions->check_reagents Yes solution_conditions Systematically optimize reaction parameters. check_conditions->solution_conditions No check_completion Has the reaction gone to completion (TLC/HPLC)? check_reagents->check_completion Yes solution_reagents Use fresh, high-purity reagents and dry solvents. check_reagents->solution_reagents No solution_completion Extend reaction time or moderately increase temperature. check_completion->solution_completion No AcidBaseExtraction start Crude Product Mixture dissolve Dissolve in Organic Solvent start->dissolve extract Extract with Aqueous Base (e.g., NaHCO3) dissolve->extract separate Separate Organic and Aqueous Layers extract->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) separate->aqueous_layer wash_aqueous Wash Aqueous Layer with Organic Solvent aqueous_layer->wash_aqueous acidify Acidify Aqueous Layer with Strong Acid (e.g., HCl) wash_aqueous->acidify precipitate Precipitate Pure Carboxylic Acid acidify->precipitate filter Filter and Dry Pure Product precipitate->filter

Caption: Step-by-step workflow for purification via acid-base extraction.

V. References

  • Švenda, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 563-571. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5. [Data table]. Available from: [Link]

  • Journal of Research in Pharmacy. (2023). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. Available from: [Link]

  • Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). The Synthesis of 5-Fluoropyrimidines. Journal of the American Chemical Society, 79(16), 4559–4560. Available from: [Link]

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. Available from: [Link]

  • Ren, S., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(10), 2450-2458. Available from: [Link]

  • Legay, R., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 26-36. Available from: [Link]

  • Zhang, H., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. RSC Medicinal Chemistry, 13(11), 1391-1400. Available from: [Link]

  • PubChem. (n.d.). 5-Fluoro-1-[(2r,4s,5r)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione. Available from: [Link]

  • Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine. Available from:

  • Meyer, E., et al. (1999). Evidence for the direct transfer of the carboxylate of N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) to generate 4-carboxy-5-aminoimidazole ribonucleotide catalyzed by Escherichia coli PurE, an N5-CAIR mutase. Biochemistry, 38(10), 3012-3018. Available from: [Link]

  • Pískala, A., et al. (1979). Direct synthesis of 5-azapyrimidine 2′-deoxyribonucleosides. Hydrolysis of 5-aza-2′-deoxycytidine. Collection of Czechoslovak Chemical Communications, 44(4), 1220-1231. Available from: [Link]

  • Ali, M., et al. (2006). Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. Chemical Research in Toxicology, 19(2), 299-308. Available from: [Link]

  • Firestine, S. M., & Poon, G. M. K. (2024). Carboxylation in de novo purine biosynthesis. Methods in Enzymology, 698, 255-274. Available from: [Link]

  • Firshein, W., & Benson, A. (1966). Inhibitory Effects and Metabolism of 5-Fluoropyrimidine Derivatives in Pneumococcus. Journal of Bacteriology, 91(1), 260-268. Available from: [Link]

  • PubChem. (n.d.). 5-fluoro-1H-pyrimidine-2,4-dione; 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione. Available from: [Link]

  • ScienceDirect. (n.d.). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Image]. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Selective oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran over a Cu–acetonitrile complex. Available from: [Link]

  • MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Available from: [Link]

  • Google Patents. (n.d.). US4122251A - Process for production of 5-fluorouracil and its derivatives. Available from:

Sources

Technical Support Center: 5-Fluoropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-fluoropyrimidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who handle this important synthetic intermediate. Achieving high purity is critical for downstream applications, including drug development and biological assays. This guide provides in-depth, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?

The two most effective and commonly employed methods for purifying this compound are recrystallization and silica gel column chromatography . The choice between them depends on the impurity profile and the desired scale.

  • Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from the target compound. It is often preferred for larger-scale purifications (>5-10 g) due to its efficiency and cost-effectiveness.

  • Silica Gel Column Chromatography is a highly versatile technique capable of separating compounds with very similar properties. It is the method of choice when dealing with complex impurity profiles or when recrystallization fails to achieve the desired purity. However, it can be more laborious and resource-intensive, especially at a large scale.[1]

Q2: How do I decide which purification method is right for my sample?

The decision should be data-driven, based on an initial purity assessment of your crude material using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The following decision tree provides a logical workflow for method selection.

G start Crude 5-Fluoropyrimidine- 4-carboxylic Acid assess Assess Purity & Impurity Profile (TLC, HPLC, 1H NMR) start->assess decision Purity >90%? Impurities show different solubility? assess->decision recrystallize Recrystallization decision->recrystallize  Yes chromatography Silica Gel Chromatography decision->chromatography  No (Complex mixture or similar solubility) final_product Pure Product (>98%) recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Q3: What are the likely impurities in my crude this compound?

Impurities are almost always related to the synthetic route used. A common synthesis involves the condensation of formamidine acetate with a halogenated precursor, which can lead to a variety of byproducts that are difficult to separate.[1] Potential impurities include:

  • Unreacted Starting Materials: Such as 5-halopyrimidines or related precursors.

  • Byproducts of Condensation: The synthesis of pyrimidine rings can generate a significant number of side products, which may require "laborious chromatographic purification" to remove.[1]

  • Related Isomers: Depending on the reaction conditions, isomers may form. For instance, in related pyrimidine syntheses, the formation of undesired isomers is a known challenge.[2]

  • Solvent Adducts: Residual high-boiling point solvents (e.g., DMF, DMSO) used in the reaction.

Q4: How stable is this compound during purification and storage?

The stability of this compound is comparable to its well-studied analogue, 5-fluorouracil (5-FU). Key stability considerations are:

  • pH Sensitivity: 5-FU shows noticeable hydrolysis in acidic solutions (pH 5-7), while it is more stable in alkaline solutions.[3] It is therefore advisable to avoid strongly acidic conditions during workup and purification.

  • Temperature: While moderate heating is required for recrystallization, prolonged exposure to high temperatures should be avoided to prevent degradation. For long-term storage, keeping the solid compound at -20°C is recommended to ensure stability for years.[4]

  • Light: As with many heterocyclic compounds, protection from light is a good practice to prevent potential photochemical degradation.[5]

Troubleshooting Guide
Recrystallization Issues

Problem: My compound will not fully dissolve in the hot solvent, even after adding a large volume.

  • Probable Cause: You have selected a poor solvent in which the compound has low solubility even at high temperatures. Alternatively, your crude material may contain a significant fraction of insoluble impurities.

  • Solution:

    • Consult Solubility Data: Refer to the solubility table below. While direct data for this compound is limited, data for the parent pyrimidine-4-carboxylic acid and related compounds can provide a strong starting point.[4][6]

    • Use a Solvent Mixture: If a single solvent is ineffective, a binary solvent system (one "good" solvent where it is soluble, one "poor" solvent where it is not) can be highly effective. For example, dissolving the compound in a minimal amount of hot methanol or ethanol and then slowly adding a poor solvent like water or hexane until turbidity appears is a common strategy.

    • Filter Hot: If you suspect insoluble impurities, perform a hot filtration to remove them before allowing the solution to cool and crystallize.

Problem: No crystals have formed after cooling the solution to room temperature and then in an ice bath.

  • Probable Cause 1: The solution is not supersaturated. You may have used too much solvent.

    • Solution: Reduce the solvent volume by gentle heating or under a stream of inert gas (like nitrogen) and attempt to cool again.

  • Probable Cause 2: Crystallization has not been initiated. Spontaneous nucleation can sometimes be slow.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If you have a small amount of pure product from a previous batch, add a single tiny crystal (a "seed crystal") to the solution. This will provide a template for rapid crystal formation.

Problem: My product has "oiled out," forming a liquid layer instead of solid crystals.

  • Probable Cause: The melting point of your compound (or a mixture of your compound and impurities) is lower than the boiling point of the solvent you are using. The compound is melting in the hot solution and failing to solidify upon cooling.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of a "poorer," miscible solvent. This will lower the overall boiling point of the solvent system and reduce the solubility of your compound, encouraging it to crystallize rather than oil out.

    • Allow the solution to cool much more slowly. A gradual temperature decrease can favor ordered crystal lattice formation over oiling.

SolventPyrimidine-4-carboxylic Acid[4]5-Fluorouracil (5-FU)[6]Expected Behavior for this compound
Water ~1 mg/mL in PBS (pH 7.2)Soluble, increases with temp.Sparingly soluble in cold water, moderately soluble in hot water. Good for recrystallization.
Ethanol ~0.25 mg/mLSoluble, increases with temp.Moderately soluble. Good candidate for recrystallization, possibly in a mixture with water.
Methanol Data not availableSoluble, increases with temp.Likely more soluble than in ethanol. May be too good a solvent unless used in a binary system.
DMSO ~20 mg/mLSolubleHighly soluble. Generally used as a reaction or stock solution solvent, not for recrystallization.
Ethyl Acetate Data not availableSolublePotential candidate for chromatography eluent and possibly recrystallization.
Dichloromethane Insoluble (Expected)Insoluble (Expected)Likely insoluble. Useful for slurrying to remove non-polar impurities.
Hexane Insoluble (Expected)Insoluble (Expected)Insoluble. Can be used as an anti-solvent in binary systems.
Caption: Solubility data of related compounds to guide solvent selection.
Column Chromatography Issues

Problem: I am getting poor separation of my compound from an impurity on the column.

  • Probable Cause: The mobile phase (eluent) is not optimized for your specific mixture. The polarity may be too high, causing everything to elute quickly, or too low, causing poor resolution.

  • Solution:

    • Systematic TLC Analysis: Before running a column, always optimize the eluent system using TLC. The ideal solvent system will give your desired compound an Rf (retention factor) value of approximately 0.25-0.35 and show clear separation from all impurities.

    • Adjust Polarity Gradually: Use a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Adjust the ratio in small increments (e.g., from 10% EtOAc/Hexane to 15%, 20%, etc.) until you achieve good separation on a TLC plate.

    • Add a Modifier: For carboxylic acids, which can "streak" on silica gel due to their acidic nature, adding a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase can significantly improve peak shape and resolution.

Problem: My compound appears to be stuck on the column and will not elute.

  • Probable Cause: The mobile phase is not polar enough to displace the highly polar carboxylic acid from the silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For very polar compounds, you may need to switch to a more polar system, such as dichloromethane/methanol.

    • Final Flush: If the compound still does not elute, a final flush with a highly polar solvent system (e.g., 5-10% methanol in dichloromethane or ethyl acetate) can be used to recover all material from the column, though it may co-elute with other polar impurities.

Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a robust starting point for purifying this compound, assuming it has moderate solubility in hot ethanol and low solubility in cold water.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 20-30 mL) and heat the mixture to a gentle boil with stirring. Continue adding ethanol in small portions until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the cloudiness and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.[7]

  • Drying: Dry the purified crystals under vacuum to a constant weight. Assess purity via HPLC or melting point analysis.[7]

G cluster_0 Recrystallization Workflow A 1. Dissolve Crude Solid in Minimal Hot Solvent B 2. Add Anti-Solvent to Cloud Point A->B C 3. Cool Slowly to Form Crystals B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash with Ice-Cold Solvent D->E F 6. Dry Under Vacuum E->F

Caption: Standard workflow for a two-solvent recrystallization.

Protocol 2: Silica Gel Flash Column Chromatography

This protocol is designed for separating impurities that are not effectively removed by recrystallization.

  • Eluent Selection: As determined by TLC analysis, prepare the chosen mobile phase. A common starting point for acidic compounds is a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate), often with 0.5% acetic acid added to both solvents.[8]

  • Column Packing: Pack a glass chromatography column with silica gel using the "slurry method" with your initial, least polar eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve your crude compound in a minimal amount of a strong solvent (like methanol or acetone). Add a small amount of silica gel (~2-3 times the mass of your compound) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude compound in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column. This method is faster but can lead to poorer resolution if too much solvent is used.

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes or vials.

  • Monitoring: Monitor the elution process by collecting small spots from the fractions onto a TLC plate. Visualize the spots under a UV lamp to identify which fractions contain your product.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Analysis: Analyze the resulting solid to confirm its purity and identity.

References
  • Pörksen, S., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Center for Biotechnology Information (PMC). [Online]. Available at: [Link]

  • Reddy, G. J., et al. (2017). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Center for Biotechnology Information (PMC). [Online]. Available at: [Link]

  • EON Biotech. This compound – (1211528-24-3). [Online]. Available at: [Link]

  • Ivy Fine Chemicals. This compound [CAS: 1211528-24-3]. [Online]. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Center for Biotechnology Information (PMC). [Online]. Available at: [Link]

  • Ferreira, O., et al. (2020). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. National Center for Biotechnology Information (PMC). [Online]. Available at: [Link]

  • Higashi, T. & Ogata, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Online]. Available at: [Link]

  • Battilocchio, C., et al. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA - Chemistry and Biochemistry. [Online]. Available at: [Link]

  • Vigneron, J., et al. (1998). [Stability of 5-fluorouracil solutions according to different parameters]. PubMed. [Online]. Available at: [Link]

  • Mukherjee, P. S. & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. PubMed. [Online]. Available at: [Link]

  • Porter, D. J. & Spector, T. (1995). Degradation of 5-Fluorouracil via the Pyrimidine Degradative Pathway. ResearchGate. [Online]. Available at: [Link]

  • Mukherjee, K. L. & Heidelberger, C. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. PubMed. [Online]. Available at: [Link]

  • Hammarberg, E., & Wickberg, B. (1960). Rapid Paper Chromatography of Carboxylic Acids. SciSpace. [Online]. Available at: [Link]

  • Trinh, L., et al. (1998). Long-term stability of 5-fluorouracil and folinic acid admixtures. PubMed. [Online]. Available at: [Link]

  • Pharmaffiliates. Fluorouracil-impurities. [Online]. Available at: [Link]

  • Matrix Fine Chemicals. 5-FLUOROPYRIDINE-2-CARBOXYLIC ACID | CAS 107504-08-5. [Online]. Available at: [Link]

  • CNKI. Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. [Online]. Available at: [Link]

  • El-Fakharany, E. M., et al. (2021). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. ResearchGate. [Online]. Available at: [Link]

  • Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society. [Online]. Available at: [Link]

  • Al-Shalal, S. M. H., et al. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. [Online]. Available at: [Link]

  • I. Chikawa, et al. (1978). Process for production of 5-fluorouracil and its derivatives. Google Patents. [Online].

Sources

Technical Support Center: 5-Fluoropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-fluoropyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a disubstituted byproduct in my reaction to functionalize the N1 position of 5-fluorouracil (5-FU). What is happening and how can I improve selectivity?

A1: This is a classic challenge in 5-FU chemistry. The presence of two reactive nitrogen atoms (N1 and N3) makes selective functionalization difficult. The byproduct you are likely observing is the 1,3-disubstituted 5-fluorouracil derivative. For instance, in reactions involving alkylation or acylation, it's common to isolate products like 1,3-benzyloxycarbonylmethyl-5-fluorouracil when attempting to synthesize the N1-substituted version[1].

Causality: The pKa values of the N1 and N3 protons are relatively close, leading to competitive deprotonation and subsequent reaction at both sites, especially under strong basic conditions.

Troubleshooting Protocol:

  • Sequential Protection Strategy:

    • Protect one of the nitrogen atoms, typically the more sterically accessible N1 position, with a suitable protecting group (e.g., Boc group)[2].

    • Perform the desired reaction at the N3 position.

    • Deprotect the N1 position.

    • This multi-step approach, while longer, offers superior control and selectivity.

  • Optimization of Reaction Conditions:

    • Base Selection: Use a milder base or a sterically hindered base to favor deprotonation at one site over the other.

    • Solvent: The choice of solvent can influence the reactivity of the N1 and N3 positions. Experiment with a range of polar aprotic solvents.

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.

Q2: My reaction is producing a significant amount of barbituric acid-like byproducts. What is the likely cause and how can I prevent this?

A2: The formation of barbituric acid derivatives is a potential side reaction, particularly in syntheses that involve the construction of the pyrimidine ring from acyclic precursors[3][4][5][6]. This can occur through alternative cyclization pathways or degradation of the desired 5-fluoropyrimidine product under harsh reaction conditions.

Causality: The core structure of 5-fluorouracil is a derivative of barbituric acid. If the cyclization reaction is not well-controlled, or if there are impurities in the starting materials, alternative condensation reactions can lead to the formation of various substituted barbituric acids[6][7]. Additionally, harsh acidic or basic conditions during workup can sometimes lead to the degradation of the 5-fluoropyrimidine ring.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for barbituric acid byproduct formation.

Q3: I'm struggling to remove 1,3-dicyclohexylurea (DCC) byproduct from my 5-FU derivative synthesis. What are the best practices for its removal?

A3: The use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) is common for esterification reactions to produce 5-FU prodrugs. However, the resulting 1,3-dicyclohexylurea (DCU) byproduct is notoriously difficult to remove due to its low solubility in many common organic solvents[8].

Causality: DCU precipitates out of the reaction mixture as a white solid, but its removal by simple filtration is often incomplete, leading to contamination of the final product.

Recommended Purification Protocol:

  • Initial Filtration: After the reaction is complete, cool the reaction mixture and filter off the bulk of the precipitated DCU.

  • Solvent Selection for Recrystallization: The key is to find a solvent system where your desired product is soluble, but the DCU is not.

    • Option A (If product is soluble in acetone): Dissolve the crude product in a minimal amount of hot acetone. DCU has low solubility in acetone. Cool the solution to allow your product to crystallize while the remaining DCU stays out of solution or can be filtered off while hot[8].

    • Option B (Alternative Solvents): Experiment with other solvents like ethyl acetate or dichloromethane, where your product has good solubility, and DCU has poor solubility.

  • Alternative Coupling Agent: Consider using a different carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC). The resulting diisopropylurea byproduct is generally more soluble in organic solvents, making it easier to remove via standard chromatographic techniques[8].

Q4: I am observing dehalogenation of my fluoropyrimidine starting material. What conditions favor this side reaction and how can it be avoided?

A4: Dehalogenation, the replacement of the fluorine atom with a hydrogen atom, is a known side reaction in pyrimidine chemistry, particularly during reactions involving reducing agents or certain catalytic processes[9][10].

Causality: This side reaction can be promoted by:

  • Catalytic Hydrogenation: The use of catalysts like Palladium on carbon (Pd/C) with a hydrogen source can lead to the reduction of the C-F bond.

  • Strong Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride can, under certain conditions, reduce the C-F bond.

  • Certain Bases and Nucleophiles: In some cases, strong bases or nucleophiles can facilitate the elimination of fluoride.

Preventative Measures:

Condition to AvoidRecommended AlternativeRationale
Harsh catalytic hydrogenation (e.g., high pressure H₂, Pd/C)Use milder reducing agents specific to other functional groups.To preserve the C-F bond while reducing other functionalities.
Strong, non-specific reducing agentsEmploy chemoselective reducing agents.To target specific functional groups without affecting the fluoropyrimidine core.
High temperatures in the presence of potential hydride donorsMaintain lower reaction temperatures.To minimize the energy available for the C-F bond cleavage.

II. Troubleshooting Guides

Guide 1: Polymerization of Starting Materials

Issue: During the synthesis of fluorinated pyrimidines from precursors like potassium 2-cyano-2-fluoroethenolate, polymerization of the starting material can occur, leading to low yields of the desired heterocyclic product[11].

Root Cause Analysis and Solutions:

  • Acidic Conditions: The use of acidic conditions can promote the polymerization of electron-rich enolates.

    • Solution: Avoid acidic additives. If an acid is necessary, use it in stoichiometric amounts and at low temperatures.

  • Elevated Temperatures: Higher temperatures can accelerate polymerization.

    • Solution: Conduct the reaction at or below room temperature if possible. Monitor the reaction closely and stop it as soon as the desired product is formed.

  • Instability of Precursors: Some fluorinated building blocks are inherently unstable and prone to decomposition or polymerization.

    • Solution: Use freshly prepared precursors and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Guide 2: Formation of Impurities in Multi-step Syntheses

Issue: In multi-step syntheses, such as those for complex fluoropyrimidine-containing drugs, impurities from previous steps can be carried over and react in subsequent steps, leading to a complex mixture of byproducts[12][13].

Logical Flow for Impurity Identification and Mitigation:

Caption: Workflow for identifying and mitigating impurities in multi-step syntheses.

III. References

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC - NIH. (2020). National Institutes of Health.

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (n.d.). MDPI.

  • Synthesis of New 5-Fluorouracil Photosensitiser Conjugates for use as Prodrugs in the Photodynamic Therapy for Cancer. (n.d.). DORAS | DCU Research Repository.

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.).

  • SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (n.d.).

  • Synthesis of 5-arylidene barbituric acid derivatives. (n.d.). ResearchGate.

  • Synthesis and Characterization of some Barbituric acid Derivatives. (n.d.). IJSDR.

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. (n.d.). National Institutes of Health.

  • A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. (2024). AKJournals.

  • N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. (n.d.). Frontiers.

  • Selective dehalogenation. (n.d.). Google Patents.

  • Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. (n.d.).

Sources

Technical Support Center: 5-Fluoropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-fluoropyrimidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common stability challenges associated with this compound. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your work. The question-and-answer format is designed to help you quickly identify your problem and find a robust solution.

Q1: My this compound precipitated out of solution after I prepared my stock. How can I prepare a stable stock solution?

Answer:

Precipitation is a common issue, often stemming from suboptimal solvent choice or exceeding the compound's solubility limit. This compound, like many carboxylic acids, has limited solubility in neutral aqueous solutions.

Root Cause Analysis:

  • pKa and pH: The carboxylic acid group requires a sufficiently high pH to be deprotonated into its more soluble carboxylate salt form. In neutral or acidic water, the compound exists in its less soluble protonated state.

  • Solvent Polarity: While organic solvents can be used, choosing the right one is critical. Protic solvents may interact differently than aprotic polar solvents.

Recommended Protocol for Stable Stock Solution Preparation:

  • Solvent Selection: For a high-concentration stock (e.g., 10-50 mM), begin with a high-purity polar aprotic solvent like Dimethyl Sulfoxide (DMSO). Related compounds like pyrimidine-4-carboxylic acid show good solubility in DMSO (~20 mg/mL).[1]

  • Dissolution Technique:

    • Weigh the required amount of this compound in a sterile, dry vial.

    • Add the desired volume of DMSO.

    • Gently vortex or sonicate at room temperature until fully dissolved. Avoid excessive heating, as it can promote degradation.

  • For Aqueous Working Solutions (Dilution):

    • When diluting the DMSO stock into an aqueous buffer (e.g., PBS), ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

    • Crucially, the pH of the final aqueous buffer should be considered. For many applications, a pH of 7.2-7.4 is standard. However, if precipitation occurs upon dilution, consider using a buffer with a slightly higher pH (e.g., 8.0) to maintain the solubility of the carboxylate form, provided it does not affect your experiment.

  • Storage: Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Aqueous solutions are less stable and should ideally be prepared fresh daily. We do not recommend storing aqueous solutions for more than one day.[1]

SolventReported Solubility of Similar CompoundsNotes
DMSO ~20 mg/mL (for Pyrimidine-4-carboxylic acid)[1]Recommended for primary stock solutions.
Ethanol ~0.25 mg/mL (for Pyrimidine-4-carboxylic acid)[1]Low solubility; not ideal for high-concentration stocks.
PBS (pH 7.2) ~1 mg/mL (for Pyrimidine-4-carboxylic acid)[1]Limited solubility. Prepare fresh and observe for precipitation.
Q2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis after my reaction. Could my compound be degrading?

Answer:

Yes, the appearance of new, unexpected peaks is a classic indicator of compound degradation. This compound can be susceptible to degradation under various stress conditions, a principle intentionally exploited in forced degradation studies to understand a molecule's stability profile.[2][3]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing this issue.

G start Unexpected Peaks in HPLC/LC-MS check_control Analyze Control Sample (Compound in solvent, no reaction) start->check_control peaks_present Peaks Present in Control? check_control->peaks_present degraded_stock Root Cause: Degraded Stock Solution or Solvent Impurity peaks_present->degraded_stock Yes reaction_issue Root Cause: Reaction-Induced Degradation peaks_present->reaction_issue No analyze_conditions Analyze Experimental Conditions reaction_issue->analyze_conditions stress_factors Potential Stress Factors: - pH (Acidic/Basic) - Temperature - Oxidizing/Reducing Agents - Light Exposure analyze_conditions->stress_factors forced_degradation Perform Simple Forced Degradation Study (See Protocol) analyze_conditions->forced_degradation compare_peaks Compare Degradant Peaks to Unexpected Peaks forced_degradation->compare_peaks confirm_pathway Confirm Degradation Pathway & Modify Experiment compare_peaks->confirm_pathway

Caption: Troubleshooting workflow for unexpected analytical peaks.

Protocol for a Simple Forced Degradation Study:

This protocol helps identify which conditions are causing the degradation observed in your primary experiment.[3][4]

  • Prepare Samples: Prepare four separate samples of this compound at a known concentration (e.g., 100 µM) in a suitable solvent system.

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Heat at 60°C.

    • Control: Compound in solvent at room temperature.

  • Incubation: Incubate the samples for a defined period (e.g., 2, 8, 24 hours).

  • Analysis: Neutralize the acidic and basic samples, then analyze all samples by HPLC or LC-MS.

  • Comparison: Compare the chromatograms. If the new peaks in your original experiment match the peaks generated under one of these stress conditions, you have identified the likely degradation pathway. You can then modify your experimental conditions (e.g., adjust pH, add an antioxidant, control temperature) to mitigate this instability.

Frequently Asked Questions (FAQs)
What are the proper storage and handling procedures?
  • Storage: Store the solid compound in a tightly closed container in a cool, dry, and well-ventilated place.[5] For long-term stability, storage at -20°C is recommended.[1]

  • Handling: Use personal protective equipment (gloves, safety glasses).[6] Avoid formation of dust and aerosols. Ensure adequate ventilation.[5] Wash hands thoroughly after handling.

What are the known chemical incompatibilities?

Avoid contact with strong oxidizing agents, strong bases, and amines, as these can promote degradation of the pyrimidine ring or react with the carboxylic acid moiety.[6]

What are the likely degradation pathways for this molecule?

While specific degradation pathways for this compound are not extensively published, we can infer potential routes based on its structure and the known metabolism of related fluoropyrimidines like 5-Fluorouracil (5-FU).[7][8][9]

G parent This compound hydrolysis Hydrolysis (Strong Acid/Base) parent->hydrolysis H₂O oxidation Oxidation (e.g., H₂O₂) parent->oxidation [O] decarboxylation Decarboxylation (Heat, pH extremes) parent->decarboxylation Δ, H⁺/OH⁻ ring_opening Ring Opening / Cleavage hydrolysis->ring_opening oxide_formation N-Oxide Formation oxidation->oxide_formation decarboxylated_product 5-Fluoropyrimidine decarboxylation->decarboxylated_product

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: Extreme pH conditions can lead to the hydrolytic cleavage of the pyrimidine ring.

  • Oxidation: The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, potentially forming N-oxides.

  • Decarboxylation: Under heat or harsh pH conditions, the molecule could lose its carboxylic acid group as CO₂, a known instability for some heterocyclic carboxylic acids.[10]

Understanding these potential vulnerabilities is key to designing robust experimental protocols and interpreting unexpected results.

References
  • Capot Chemical. (2025). MSDS of this compound. [Link]

  • Thorn, C. F., et al. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 21(4), 237. [Link]

  • ClinPGx. Fluoropyrimidine Pathway, Pharmacokinetics. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 1-3. [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 771-781. [Link]

  • GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 133-146. [Link]

  • International Society for Pharmaceutical Engineering. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Ivy Fine Chemicals. This compound [CAS: 1211528-24-3]. [Link]

  • ResearchGate. (2019). Uracil and 5-fluorouracil degradation pathway. [Link]

  • National Center for Biotechnology Information. (2020). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Molecules, 25(22), 5346. [Link]

  • PubMed. (1998). Long-term Stability of 5-fluorouracil and Folinic Acid Admixtures. Anticancer Research, 18(6A), 4437-40. [Link]

  • PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-65. [Link]

  • Clentran. This compound. [Link]

  • National Center for Biotechnology Information. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron, 98, 132408. [Link]

  • PubChem. 5-Aminopyrimidine-4-carboxylic acid. [Link]

Sources

Troubleshooting low yield in 5-fluoropyrimidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Low Yield in 5-Fluoropyrimidine-4-carboxylic Acid Synthesis

To the Researcher: Welcome to the technical support guide for the synthesis of this compound. This molecule is a crucial building block in medicinal chemistry, yet its synthesis can be challenging, with low yields often hindering research and development timelines. This guide is designed by application scientists to provide in-depth, field-tested insights into common failure points and to offer robust, evidence-based solutions.

Our approach moves beyond simple procedural lists to explain the underlying chemical principles—the "why" behind each step. The most common and scalable synthetic route involves the hydrolysis of a 4-cyano-5-fluoropyrimidine precursor. Consequently, this guide will focus primarily on troubleshooting this critical transformation. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical framework for troubleshooting. The following workflow outlines a systematic approach to identifying and resolving yield-related problems in your synthesis.


A [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Review Synthesis Route\n(Precursor -> Hydrolysis -> Workup)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Analyze Starting Material\n(Purity, Stability)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Evaluate Reaction Conditions\n(Temp, Conc., Time, pH)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Assess Workup & Purification\n(pH, Extraction, Crystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Consult Specific FAQ Section Below", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Implement Corrective Action", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Yield Improved?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; I [label="Process Optimized", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; J [label="Re-evaluate & Seek Further Support", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

A -> B; B -> {C, D, E}; {C, D, E} -> F; F -> G; G -> H; H -> I [label="Yes"]; H -> J [label="No"]; }

A systematic approach to diagnosing yield loss.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield is consistently below 50%. Where is the most common point of failure in the nitrile hydrolysis route?

A: While issues can arise from precursor quality or workup losses, the most critical and variable step is the hydrolysis reaction itself . The 5-fluoropyrimidine ring is highly electron-deficient, which makes the 4-cyano group susceptible to hydrolysis. However, the ring is also prone to degradation under harsh conditions (either strongly acidic or basic) and elevated temperatures. Achieving a high yield is a delicate balance between ensuring complete conversion of the nitrile and preventing decomposition of the product. Incomplete reaction or product degradation are the two most common causes of significant yield loss.

Q2: My hydrolysis reaction stalls and TLC analysis shows significant starting material even after prolonged heating. What are the likely causes?

A: An incomplete or stalled reaction is typically due to insufficient activation of the nitrile group or inadequate reaction conditions. Consider the following factors:

  • Inadequate Acid/Base Concentration: The hydrolysis requires either a strong acid or a strong base to proceed efficiently. For base-catalyzed hydrolysis (e.g., using NaOH), a concentration of at least 3-4 molar equivalents is often necessary to drive the reaction to completion. For acid-catalyzed hydrolysis (e.g., using concentrated H₂SO₄ or HCl), ensuring a sufficiently low pH is critical for protonating the nitrile nitrogen, making it more electrophilic.
  • Insufficient Temperature: Nitrile hydrolysis is an endergonic process that requires thermal energy. While excessive heat can cause degradation, a temperature below 80-90°C may be insufficient to achieve a reasonable reaction rate. A target range of 95-105°C is often optimal, but this must be carefully monitored.
  • Poor Solubility: If the 4-cyano-5-fluoropyrimidine starting material is not fully dissolved in the aqueous medium, the reaction becomes mass-transfer limited. The reaction is heterogeneous, and the rate will be slow. While complete solubility may not be achievable initially, vigorous stirring is essential.
Table 1: Troubleshooting Stalled Hydrolysis Reactions
ObservationPotential CauseRecommended Action
>20% Starting Material (SM) after 4h at 90°CInsufficient base/acid concentrationCarefully add 1-2 additional equivalents of NaOH or increase acid concentration. Monitor by TLC.
Reaction slow but proceedingTemperature too lowIncrease temperature incrementally to 100-105°C. Monitor for color change (darkening indicates decomposition).
Solid SM visible in flaskPoor solubilityIncrease stirring rate. If possible, consider a co-solvent, but this can complicate workup.
Q3: The reaction mixture turns dark brown or black upon heating, and the final product is impure and difficult to purify. How can I prevent this decomposition?

A: A dark color change is a clear indicator of product decomposition. The 5-fluoropyrimidine ring, while aromatic, is susceptible to nucleophilic attack and ring-opening reactions under harsh conditions, especially at elevated temperatures. The fluorine atom at the 5-position makes the ring particularly electron-deficient and vulnerable.

  • Excessive Temperature: This is the most common cause. Localized overheating, often due to poor stirring or aggressive heating, can initiate decomposition pathways. Always use a temperature-controlled oil bath and ensure vigorous mechanical stirring.
  • Reaction Time: Prolonged exposure to strong acid or base at high temperatures, even within the "optimal" range, will eventually lead to degradation. It is crucial to monitor the reaction closely (e.g., by TLC or HPLC) and proceed to the workup as soon as the starting material is consumed.
  • Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to color formation.

node_A [label=" 4-Cyano-5-fluoropyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; node_B [label=" Hydrolysis Conditions\n(NaOH / H₂SO₄, Heat)", fillcolor="#FBBC05", fontcolor="#202124"]; node_C [label=" Desired Product\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_D [label=" Decomposition Products\n(Ring-Opened Species, Polymers)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

edge [arrowhead=vee, color="#4285F4"]; node_A:f0 -> node_B:f0; node_B:f0 -> node_C:f0 [label="OPTIMAL PATH\n(Controlled Temp/Time)"];

edge [arrowhead=vee, color="#EA4335", style=dashed]; node_B:f0 -> node_D:f0 [label="SIDE REACTION\n(Excessive Temp/Time)"]; node_C:f0 -> node_D:f0 [label="Product Degradation"]; }

Balancing conversion and degradation.

Q4: I'm losing a significant amount of product during the workup and isolation phase. What is the optimal procedure?

A: Yield loss during workup is often due to improper pH adjustment during product precipitation. This compound is an amphoteric molecule, but its solubility in water is highly pH-dependent. The key is to isolate the product at its isoelectric point, where it has minimum solubility.

Optimized Isolation Protocol:

  • Cooling: After the reaction is complete, cool the reaction mixture to 0-5°C in an ice bath. This initial cooling will decrease the solubility of the sodium or potassium salt of your product (if using base hydrolysis) and any potential impurities.
  • Acidification: This is the most critical step. Slowly and with vigorous stirring, add concentrated HCl (or H₂SO₄) to the cold reaction mixture. Monitor the pH continuously with a calibrated pH meter. The product will precipitate out of solution. The target pH for maximum precipitation is typically between 2.0 and 3.0 .
    • Adding acid too quickly can cause localized pH drops, potentially leading to co-precipitation of impurities.
    • A pH below 2 can sometimes lead to re-solubilization of the product as the pyrimidine nitrogen becomes protonated.
  • Digestion: Once the target pH is reached, continue to stir the resulting slurry in the ice bath for at least 30-60 minutes. This "digestion" period allows for complete crystallization and improves the particle size, making filtration easier.
  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts. Avoid excessive washing, as the product has some slight solubility even in cold water. Finally, wash with a non-polar solvent like hexanes or diethyl ether to aid in drying.
  • Drying: Dry the product under vacuum at a moderate temperature (40-50°C) to a constant weight.
Q5: My final product has a persistent impurity according to NMR/HPLC. What are the likely side products and how can I improve purity?

A: If impurities persist after careful workup, they likely formed during the reaction. The most common impurity is the intermediate 5-fluoropyrimidine-4-carboxamide , resulting from incomplete hydrolysis of the nitrile.

Troubleshooting Impurities:

  • Detecting the Amide Intermediate: The amide can be detected by ¹H NMR (broad NH₂ peaks) or LC-MS. If present, it indicates that the reaction did not go to completion. The solution is to revisit the reaction conditions: increase reaction time, temperature, or reagent concentration as described in Q2.
  • Purification by Recrystallization: If the impurity level is low (<5-10%), recrystallization is often effective. While various solvents can be used, a common and effective method is recrystallization from hot water or a mixed solvent system like ethanol/water. The carboxylic acid is typically more soluble in hot water than the amide intermediate. Dissolve the crude product in a minimum amount of boiling deionized water, allow it to cool slowly to room temperature, and then cool further in an ice bath before filtering to collect the purified crystals.
References
  • Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society, 79(17), 4559–4560. [Link]
  • Ponte, F. A., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 553-559. [Link]
  • Pierre, F., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(12), 1739-1742. [Link]
  • El-Gazzar, A. B. A., et al. (2020). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. ResearchGate. [Link]
  • D'Amico, J. J., & Stults, B. R. (1996). U.S. Patent No. 5,756,750. Washington, DC: U.S.
  • Al-Janabi, F. A. H. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. [Link]
  • Ashenhurst, J. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
  • Stanovnik, B., & Tisler, M. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry, 14(6), 1099-1100. [Link]
  • Christophersen, C., & Rasmussen, T. (1987). Stability of 5-fluorouracil in whole blood and plasma. Clinical Chemistry, 33(12), 2299-2300. [Link]
  • Closset, M., et al. (2021). Long-term physico-chemical stability of 5-fluorouracile at standardised rounded doses (SRD) in MyFuser® portable infusion pump. DIAL@UCLouvain. [Link]
  • Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]
  • Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. [Link]
  • Chen, C., et al. (2019). U.S. Patent No. 10,344,010. Washington, DC: U.S.

Technical Support Center: Decarboxylation of 5-Fluoropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the decarboxylation of 5-fluoropyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions related to this critical chemical transformation. Our goal is to equip you with the necessary knowledge to navigate potential challenges and ensure the success of your experiments.

Introduction: The Chemistry of Decarboxylation

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental reaction in organic synthesis. For heteroaromatic carboxylic acids like this compound, this reaction is often thermally induced but can be influenced by various factors including pH, solvent, and the presence of catalysts. The electron-withdrawing nature of the pyrimidine ring and the fluorine substituent can significantly impact the reaction's feasibility and outcome.

A common mechanistic pathway for the decarboxylation of similar heteroaromatic carboxylic acids is the Hammick-type mechanism, which proceeds through a zwitterionic intermediate.[1][2][3] This intermediate is stabilized by the adjacent nitrogen atoms in the pyrimidine ring, facilitating the loss of CO2.

Troubleshooting Guide

This section addresses common issues encountered during the decarboxylation of this compound, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Conversion 1. Insufficient Temperature: The activation energy for decarboxylation has not been reached.2. Inappropriate Solvent: The solvent may not be suitable for the reaction temperature or may interfere with the mechanism.3. Presence of Impurities: Starting material impurities could inhibit the reaction.1. Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC, LC-MS, or NMR.2. Solvent Screening: Test high-boiling point solvents such as DMSO, NMP, or Dowtherm A. For catalytic approaches, ensure the solvent is compatible with the catalyst system.[4]3. Purify Starting Material: Ensure the this compound is of high purity before starting the reaction.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion.2. Equilibrium Issues: In some cases, the reaction may be reversible or reach an equilibrium state.1. Extend Reaction Time: Monitor the reaction over a longer period. If the reaction stalls, consider a higher temperature or a catalytic approach.2. Removal of CO2: If practical, conducting the reaction under a gentle stream of inert gas (e.g., nitrogen or argon) can help drive the equilibrium towards the product by removing CO2.
Formation of Side Products/Impurities 1. Thermal Decomposition: At excessively high temperatures, the starting material or product may decompose.2. Side Reactions: The reactive intermediate could participate in undesired side reactions with the solvent or other species.3. Hydrolysis: If water is present, hydrolysis of the starting material or product can occur, especially at high temperatures.1. Optimize Temperature: Determine the optimal temperature that provides a reasonable reaction rate without causing significant decomposition.2. Solvent Choice: Select a solvent that is inert under the reaction conditions. Avoid solvents that can react with the starting material or product.3. Anhydrous Conditions: Ensure all reagents and solvents are dry, and the reaction is performed under an inert atmosphere to prevent moisture-related side reactions.
Difficulty in Product Isolation 1. High Boiling Point of Solvent: The use of high-boiling solvents can make product isolation challenging.2. Product Volatility: The decarboxylated product, 5-fluoropyrimidine, may be volatile, leading to loss during workup.1. Extraction/Crystallization: If the product is solid, attempt to precipitate it by cooling the reaction mixture or by adding an anti-solvent. Liquid-liquid extraction can also be employed if the product has suitable solubility properties.2. Careful Workup: Use gentle evaporation techniques (e.g., rotary evaporation at reduced pressure and moderate temperature). Consider distillation if the product's boiling point allows for separation from the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the decarboxylation of this compound?

A1: The decarboxylation of this compound is expected to proceed through a mechanism analogous to the Hammick mechanism observed for other pyridine and pyrimidine carboxylic acids.[1][2] This involves the formation of a zwitterionic intermediate where the pyrimidine ring nitrogen is protonated, and the carboxyl group is deprotonated. This zwitterion then loses carbon dioxide to form an ylide, which is subsequently protonated to yield 5-fluoropyrimidine.

Q2: What are the typical reaction conditions for thermal decarboxylation?

A2: Thermal decarboxylation of heteroaromatic carboxylic acids often requires high temperatures, typically in the range of 150-250°C.[5] The exact temperature will depend on the specific substrate and solvent used. It is recommended to start with a temperature around 180°C and optimize from there.

Q3: Can catalysts be used to facilitate the decarboxylation?

A3: Yes, catalytic methods can be effective for the decarboxylation of heteroaromatic carboxylic acids, often allowing for milder reaction conditions. Silver-catalyzed protodecarboxylation has been shown to be efficient for a variety of heteroaromatic carboxylic acids.[4] Additionally, photoredox catalysis has emerged as a powerful tool for decarboxylative functionalization, although this may lead to different products if trapping agents are present.[6][7]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to quantify the ratio of starting material to product in aliquots taken from the reaction mixture.

  • Gas Chromatography (GC): If the product is sufficiently volatile, GC can be an effective monitoring tool.

  • UV-Vis Spectroscopy: Changes in the UV-Vis spectrum can be used to monitor the conversion of the carboxylic acid to its decarboxylated product, as the chromophores are different.[8]

Q5: What safety precautions should be taken during this experiment?

A5:

  • High Temperatures: The reaction is often conducted at high temperatures, requiring the use of appropriate heating equipment (e.g., heating mantles, oil baths) and caution to avoid thermal burns.

  • Pressure Build-up: The evolution of CO2 can cause pressure to build up in a sealed reaction vessel. It is crucial to perform the reaction in an open or vented system, or a system equipped with a pressure-release mechanism.

  • Solvent Hazards: High-boiling point solvents can be flammable and have specific health and safety risks. Always consult the Safety Data Sheet (SDS) for the solvent being used and handle it in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: Thermal Decarboxylation in DMSO

This protocol provides a general procedure for the thermal decarboxylation of this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Add anhydrous DMSO to achieve a concentration of 0.1-0.5 M.

  • Flush the system with an inert gas (e.g., Nitrogen) for 5-10 minutes.

  • Heat the reaction mixture to 180-200°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation as needed.

Protocol 2: Silver-Catalyzed Decarboxylation

This protocol is adapted from a general procedure for silver-catalyzed protodecarboxylation of heteroaromatic carboxylic acids.[4]

Materials:

  • This compound

  • Silver(I) carbonate (Ag₂CO₃)

  • Acetic acid (AcOH)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a Schlenk flask or sealed tube, add this compound (1 equivalent), Ag₂CO₃ (0.1 equivalents), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMSO to achieve a concentration of 0.2 M, followed by acetic acid (2 equivalents).

  • Seal the flask and heat the reaction mixture to 120°C with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product as necessary.

Visualizations

Decarboxylation_Mechanism cluster_0 Zwitterion Formation cluster_1 Decarboxylation cluster_2 Protonation Start This compound Zwitterion Zwitterionic Intermediate Start->Zwitterion Proton Transfer Ylide Ylide Intermediate Zwitterion->Ylide -CO2 CO2 CO2 Product 5-Fluoropyrimidine Ylide->Product +H+

Caption: Proposed mechanism for the decarboxylation of this compound.

Troubleshooting_Workflow Start Decarboxylation Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup and Purification Complete->Workup Yes Incomplete Incomplete Reaction/ Low Conversion Complete->Incomplete No Increase_Temp Increase Temperature Incomplete->Increase_Temp Extend_Time Extend Reaction Time Incomplete->Extend_Time Change_Solvent Change Solvent Incomplete->Change_Solvent Use_Catalyst Consider Catalytic Method Incomplete->Use_Catalyst Increase_Temp->Monitor Extend_Time->Monitor Change_Solvent->Start Use_Catalyst->Start

Caption: A decision-making workflow for troubleshooting the decarboxylation reaction.

References

  • Dunn, G. E., Lawler, E. A., & Brian, A. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution. ResearchGate. [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. (2017, December 2). Chemistry Stack Exchange. [Link]

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]

  • Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. (2025, August 30). ResearchGate. [Link]

  • Mimori, S., et al. (n.d.). Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. National Institutes of Health. [Link]

  • Decarboxylation of Carboxylic Acid | Explained by IITian | Jee Mains, Advanced. (2018, October 21). YouTube. [Link]

  • Lopez-Hernandez, A., et al. (2020). Monitoring Hydroxycinnamic Acid Decarboxylation by Lactic Acid Bacteria Using High-Throughput UV-Vis Spectroscopy. National Institutes of Health. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Fluoropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Solubility Profile of 5-Fluoropyrimidine-4-carboxylic Acid

This compound is a heterocyclic organic compound with significant potential as a building block in pharmaceutical synthesis.[1][2] Its structure, featuring a pyrimidine ring, a carboxylic acid group, and a fluorine atom, presents a unique set of solubility characteristics. As with many carboxylic acids, its solubility is expected to be highly dependent on the pH of the aqueous medium. The predicted pKa of this compound is approximately 1.88, indicating it is a relatively strong organic acid.[2] This low pKa is a critical piece of information, as it suggests that the compound will be predominantly in its less soluble, protonated (neutral) form in acidic solutions and will transition to its more soluble, deprotonated (anionic) form in neutral to basic solutions.

While specific, experimentally determined solubility data for this compound in a wide range of solvents is not extensively published, we can draw valuable insights from structurally similar compounds, such as pyrimidine-4-carboxylic acid and 5-fluorouracil.[3][4] This guide will leverage these comparisons and fundamental chemical principles to provide robust strategies for achieving successful dissolution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

The low aqueous solubility of this compound in neutral or acidic water is due to its chemical structure. The carboxylic acid group can participate in hydrogen bonding with water, but the overall molecule has significant nonpolar character from the pyrimidine ring. In acidic to neutral pH, the carboxylic acid is protonated, making the molecule less polar and thus less soluble in water.

Q2: What is the predicted pKa of this compound and why is it important?

The predicted pKa is approximately 1.88.[2] The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (acidic) and deprotonated (conjugate base) forms. For a carboxylic acid, the deprotonated (anionic) form is significantly more soluble in aqueous solutions. Knowing the pKa allows you to rationally select a pH for your buffer that will ensure the compound is in its more soluble form. To achieve good solubility, the pH of the solution should be at least 2 units above the pKa, so a pH of 4.0 or higher is recommended.

Q3: Can I use organic solvents to dissolve this compound?

Yes, organic solvents can be used to prepare stock solutions. Based on data for the related compound, pyrimidine-4-carboxylic acid, solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective.[3][5] Ethanol is a less effective solvent.[3] It is crucial to consider the compatibility of the chosen organic solvent with your downstream experimental system, as even small amounts of residual solvent can have unintended effects.[3]

Q4: Is heating recommended to improve solubility?

Gentle heating can increase the rate of dissolution and, in many cases, the solubility. For 5-fluorouracil, a related compound, solubility was shown to increase with temperature.[4] However, it is essential to be cautious, as excessive heat can lead to degradation of the compound. Always perform initial stability tests if you plan to heat the compound for extended periods.

Q5: Are there any known incompatibilities for this compound?

The Material Safety Data Sheet (MSDS) for this compound does not list specific incompatibilities, but as a general precaution for carboxylic acids, it is advisable to avoid strong oxidizing agents and strong bases, which could induce chemical reactions.[1]

Troubleshooting Guide: Step-by-Step Dissolution Protocols

This section provides practical, step-by-step protocols to address common solubility challenges. The choice of method will depend on the requirements of your specific application, such as the desired final concentration and the tolerance of your experimental system to pH changes or organic co-solvents.

Protocol 1: pH-Mediated Aqueous Solubilization

This is the preferred method for preparing aqueous solutions for many biological assays, as it avoids the use of organic solvents.

Objective: To dissolve this compound in an aqueous buffer by adjusting the pH.

Principle: By raising the pH of the solution above the pKa of the carboxylic acid group, the compound is deprotonated to its more soluble anionic form.

Step-by-Step Methodology:

  • Initial Slurry: Weigh the desired amount of this compound and add it to your chosen aqueous buffer (e.g., Phosphate-Buffered Saline - PBS). Start with a volume of buffer that is less than your final desired volume to allow for pH adjustment.

  • pH Adjustment: While stirring the slurry, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

  • Monitor Dissolution and pH: Continue to add the basic solution until the compound fully dissolves. Monitor the pH of the solution to ensure it remains within the acceptable range for your experiment. For this compound, a pH above 4.0 should significantly improve solubility.

  • Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume with your aqueous buffer.

  • Final pH Check: Check the final pH of the solution and adjust if necessary.

  • Filtration (Optional but Recommended): To ensure your solution is free of any particulates, it is good practice to filter it through a 0.22 µm syringe filter.

Trustworthiness Check: The clarity of the final solution is a primary indicator of successful dissolution. A stable solution, without precipitation over time, validates the chosen pH and concentration.

Protocol 2: Co-Solvent System for Stock Solutions

This method is suitable for preparing concentrated stock solutions that can be further diluted into aqueous media.

Objective: To dissolve this compound in a water-miscible organic solvent.

Principle: The use of a co-solvent system leverages the solubility of the compound in an organic solvent, which can then be diluted in an aqueous buffer.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable organic solvent. Based on data for pyrimidine-4-carboxylic acid, DMSO is a good first choice.[3][5]

  • Dissolution: Add the weighed this compound to the chosen organic solvent.

  • Gentle Agitation: Vortex or sonicate the mixture gently to aid dissolution.

  • Storage: Store the stock solution as recommended, typically at -20°C or -80°C, to maintain stability.

  • Dilution into Aqueous Media: When preparing your working solution, add the stock solution dropwise to your aqueous buffer while vortexing to avoid precipitation. Ensure the final concentration of the organic solvent in your working solution is low and compatible with your experimental system.

Trustworthiness Check: The stability of the diluted working solution is key. If precipitation occurs upon dilution, you may need to lower the concentration of your stock solution or consider a different co-solvent system.

Data Presentation: Solubility of Pyrimidine Carboxylic Acids

The following table summarizes available solubility data for pyrimidine-4-carboxylic acid, which can be used as a proxy to guide your initial experiments with this compound.

Solvent/SystemSolubility of Pyrimidine-4-carboxylic Acid (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)~20[3]
Dimethylformamide (DMF)~2[3]
Phosphate-Buffered Saline (PBS), pH 7.2~1[3]
Ethanol~0.25[3]

Visualization of Experimental Workflows

Decision-Making Workflow for Solubilization

The following diagram illustrates a logical workflow for approaching the solubilization of this compound.

G start Start: Need to dissolve This compound check_solvent Is an organic solvent acceptable in the experiment? start->check_solvent use_organic Yes: Use Co-Solvent Protocol check_solvent->use_organic Yes use_aqueous No: Use pH-Mediated Protocol check_solvent->use_aqueous No prepare_stock Prepare concentrated stock in DMSO or DMF use_organic->prepare_stock dilute Dilute stock into aqueous buffer prepare_stock->dilute end_dissolved Compound Dissolved dilute->end_dissolved prepare_slurry Prepare slurry in aqueous buffer use_aqueous->prepare_slurry adjust_ph Adjust pH > 4.0 with dilute base prepare_slurry->adjust_ph adjust_ph->end_dissolved

Caption: Decision tree for selecting a solubilization protocol.

Workflow for pH-Mediated Dissolution

This diagram details the steps involved in the pH-mediated dissolution protocol.

G cluster_workflow pH-Mediated Dissolution Workflow step1 Step 1 Weigh compound and create a slurry in an aqueous buffer. step2 Step 2 Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring. step1->step2 step3 Step 3 Monitor for complete dissolution and check the pH of the solution. step2->step3 step4 Step 4 Adjust to the final volume with the buffer. step3->step4 step5 Step 5 Optionally, filter the solution through a 0.22 µm filter. step4->step5

Caption: Step-by-step workflow for pH-mediated dissolution.

References

  • MSDS of this compound. Capot Chemical. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • How to separate " pyrimidine-2-carboxylic acid" from acetic acid ? I tried the solvent extraction with ethyl acetate but not useful? ResearchGate. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Fluoroorotic acid | C5H3FN2O4 | CID 69711. PubChem. [Link]

  • Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. ACS Publications. [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]

  • Dissolution of carboxylic acids. III: The effect of polyionizable buffers. PubMed. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • 5-Fluorouracil MSDS. Regulations.gov. [Link]

  • Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. ResearchGate. [Link]

  • Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. ResearchGate. [Link]

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. PSE Community.org. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Fluoropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-fluoropyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Synthesis Pathway Overview

The scalable synthesis of this compound is critical for its use as a building block in pharmaceutical development. While several routes exist, a common and robust strategy involves the cyclocondensation of a fluorinated C3 building block with an amidine source, followed by hydrolysis. This approach is generally favored for its reliability and control over regioselectivity.

The selected pathway proceeds in two main stages:

  • Cyclocondensation: Reaction of an ethyl 2-fluoro-3-oxopropanoate equivalent with formamidine to form ethyl 5-fluoropyrimidine-4-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to yield the target carboxylic acid.

This method avoids the use of highly corrosive and difficult-to-handle direct fluorinating agents on a pre-formed pyrimidine ring at a late stage, which can be a significant challenge during scale-up.[1]

Synthesis_Pathway A Ethyl 2-fluoro-3-oxopropanoate I Ethyl 5-fluoropyrimidine-4-carboxylate A->I Step 1: Cyclocondensation (Heating) B Formamidine Acetate B->I Step 1: Cyclocondensation (Heating) C Sodium Ethoxide Ethanol C->I Step 1: Cyclocondensation (Heating) P This compound I->P Step 2: Hydrolysis H 1. NaOH (aq) 2. HCl (aq) Impurity_Troubleshooting Start Impurity Detected by HPLC Characterize Characterize Impurity (LC-MS, NMR, Isolation) Start->Characterize Decision What is the Impurity's Origin? Characterize->Decision Path1 Side Reaction Product (e.g., Decarboxylation) Decision->Path1 Known Pathway Path2 Degradation Product (e.g., Ring Opening) Decision->Path2 Process -Induced Path3 Starting Material Impurity Decision->Path3 Carried Through Sol1 Optimize Reaction Conditions (Temp, Time, Stoichiometry) Path1->Sol1 Sol2 Modify Workup/Purification (Lower Temp, Inert Atmosphere) Path2->Sol2 Sol3 Re-qualify/Re-purify Starting Materials Path3->Sol3 Outcome Impurity Minimized to <0.1% Sol1->Outcome Sol2->Outcome Sol3->Outcome

Caption: A logical workflow for identifying and minimizing process impurities.

Common Impurities & Their Mitigation:

Impurity NamePotential SourceMitigation Strategy
5-Fluoropyrimidine Decarboxylation of the final product during reaction, workup, or purification, often driven by excessive heat.Maintain strict temperature control (<80°C) during hydrolysis and workup. Avoid prolonged heating of the isolated acid.
Ethyl 4-ethoxy-5-fluoropyrimidine-2-carboxylate Reaction with residual ethoxide during workup or if excess base is not properly quenched.Ensure complete neutralization and quenching of the base before solvent removal or product isolation.
Unreacted Starting Materials Incomplete reaction due to poor mixing, insufficient reaction time, or incorrect stoichiometry.Use IPCs to confirm reaction completion. Verify the quality and assay of all starting materials before use.
Polymeric Byproducts Uncontrolled polymerization, often initiated by temperature spikes or reactive impurities. [2]Ensure efficient heat removal and controlled reagent addition. Filter starting materials if they contain particulates that could act as initiators.
Issue 3: Difficult Purification and Isolation

Q: The crude product is an oily solid that is difficult to filter and purify by recrystallization. How can we improve the physical form and purity?

A: Carboxylic acids can be challenging to purify due to their polarity and ability to form strong hydrogen bonds. [3]

  • Optimize the Workup:

    • The 'Why': A robust acid-base workup is the most effective way to separate the acidic product from neutral or basic impurities.

    • Solution: After hydrolysis, perform a basic wash (e.g., with sodium bicarbonate) to extract the carboxylate salt into the aqueous phase. Wash this aqueous layer with a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE) to remove non-acidic impurities. Then, slowly acidify the cold aqueous layer with HCl to precipitate the pure carboxylic acid. This procedure is generally more effective than direct crystallization from the crude reaction mixture.

  • Improve Crystallization:

    • The 'Why': The choice of solvent, cooling rate, and seeding are critical for obtaining a crystalline, easily filterable solid. An "oily" or amorphous solid often results from crashing the product out of solution too quickly or from the presence of impurities that inhibit crystal growth.

    • Solution:

      • Solvent Screen: Perform a small-scale screen to find an optimal solvent or solvent system (e.g., water, isopropanol/water, acetonitrile). The ideal solvent should dissolve the product well at a higher temperature but poorly at a lower temperature.

      • Controlled Cooling: Cool the solution slowly to allow for proper crystal lattice formation. A linear cooling ramp over several hours is preferable to crashing the batch in an ice bath.

      • Seeding: If available, add a small amount of pure, crystalline product (seed crystals) at the saturation point to promote the growth of the desired crystal form.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-fluoropyrimidine-4-carboxylate (Scale: 1 mol)

Materials:

  • Ethyl 2-fluoro-3-oxopropanoate (1 mol, ~148.1 g)

  • Formamidine acetate (1.1 mol, ~114.5 g)

  • Sodium ethoxide (2.2 mol, ~149.7 g)

  • Anhydrous Ethanol (2 L)

Procedure:

  • Charge a suitable reactor with anhydrous ethanol, formamidine acetate, and sodium ethoxide under a nitrogen atmosphere.

  • Stir the resulting slurry at room temperature for 30 minutes.

  • Begin adding the ethyl 2-fluoro-3-oxopropanoate dropwise via an addition funnel. Maintain the internal temperature below 40°C using a cooling bath. The addition should take approximately 2-3 hours.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting ketoester is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding it to 4L of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 1 L).

  • Combine the organic layers, wash with brine (1 x 1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester, typically as a solid or semi-solid.

Protocol 2: Hydrolysis to this compound (Scale: 1 mol)

Materials:

  • Crude Ethyl 5-fluoropyrimidine-4-carboxylate (from Protocol 1)

  • Sodium hydroxide (2.5 mol, 100 g)

  • Water (2 L)

  • Concentrated HCl (~250 mL)

  • MTBE (for washing)

Procedure:

  • Dissolve the crude ethyl ester in 1 L of water.

  • Add a solution of sodium hydroxide in 1 L of water.

  • Heat the mixture to 60-70°C and stir for 2-4 hours, monitoring the disappearance of the ester by HPLC.

  • Once hydrolysis is complete, cool the solution to room temperature.

  • Transfer the basic solution to a separatory funnel and wash with MTBE (2 x 500 mL) to remove any neutral impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath to below 10°C.

  • Slowly add concentrated HCl with vigorous stirring to adjust the pH to ~2. The product will precipitate as a solid.

  • Stir the resulting slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Isolate the solid product by filtration. Wash the filter cake with cold water (2 x 250 mL).

  • Dry the solid in a vacuum oven at 50°C to a constant weight to yield pure this compound.

References

  • Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). The Synthesis of 5-Fluoropyrimidines. Journal of the American Chemical Society, 79(16), 4559–4560. Retrieved from [Link]

  • Rull, S., Scholl, M., & Bracher, F. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 556–562. Retrieved from [Link]

  • Robins, M. J., & Uznanski, B. (1981). Process for production of 5-fluorouracil and its derivatives. US Patent 4,122,251A.
  • Zhang, J., et al. (2021). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. IOP Conference Series: Earth and Environmental Science, 781(4), 042044. Retrieved from [Link]

Sources

Technical Support Center: Purity Assessment of 5-Fluoropyrimidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical assessment of 5-fluoropyrimidine-4-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for determining the purity of this active pharmaceutical ingredient (API) intermediate.

The chemical integrity of any compound intended for pharmaceutical use is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the specific challenges encountered during the purity analysis of this compound.

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[1][2] Specifically, ICH Q3A provides guidance on the reporting, identification, and qualification of impurities in new drug substances, establishing thresholds that dictate the level of analytical scrutiny required.[1][3][4] This guide is built upon the principles of these regulatory expectations to ensure your analytical strategies are compliant and scientifically sound.

Overall Purity Assessment Workflow

A systematic approach is essential for a comprehensive purity assessment. The workflow below outlines the critical stages, from initial sample analysis to final impurity characterization.

Purity Assessment Workflow cluster_0 Phase 1: Initial Screening & Method Development cluster_1 Phase 2: Method Validation & Quantification cluster_2 Phase 3: Impurity Characterization Sample Sample Receipt: 5-Fluoropyrimidine- 4-carboxylic Acid HPLC_Screen HPLC-UV Screening (Primary Purity Check) Sample->HPLC_Screen LCMS_Screen LC-MS Analysis (Impurity Mass Identification) HPLC_Screen->LCMS_Screen If impurities detected Method_Val ICH Q2(R1) Method Validation (Specificity, Linearity, Accuracy, Precision) LCMS_Screen->Method_Val Quantify Quantification of Impurities (Relative to API or Reference Standard) Method_Val->Quantify Threshold Impurity > Identification Threshold? (ICH Q3A) Quantify->Threshold Isolation Impurity Isolation (Prep-HPLC) Threshold->Isolation Yes Report Final Purity Report & Impurity Profile Threshold->Report No Structure_Elucid Structural Elucidation (NMR, High-Res MS/MS) Isolation->Structure_Elucid Structure_Elucid->Report

Caption: General workflow for the purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): Troubleshooting Guide

Reversed-Phase HPLC (RP-HPLC) is the cornerstone technique for purity assessment due to its high resolution and quantitative power. However, this compound, being a polar and acidic molecule, presents unique challenges.

Frequently Encountered HPLC Issues (Q&A Format)

Q1: My peak for this compound is tailing significantly. What is the cause and how can I fix it?

A1: Peak tailing for this compound is almost always caused by secondary interactions between the acidic carboxyl group and active sites on the silica stationary phase, primarily free silanol groups.

  • Causality: At mid-range pH, the carboxylic acid is deprotonated (negatively charged), while some surface silanols are also ionized (negatively charged), leading to ionic repulsion. However, a population of protonated silanols remains, which can engage in strong hydrogen bonding or ionic interactions with your analyte, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

  • Solutions:

    • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of both the carboxylic acid and the silanol groups. Adjust your mobile phase to a pH of 2.5-3.0 using an appropriate buffer like potassium phosphate with phosphoric acid. This ensures the analyte is in its neutral, protonated form, minimizing silanol interactions.[5]

    • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning most free silanol groups are chemically bonded with a small silylating agent. Using a column specifically designated as end-capped and suitable for polar analytes will significantly reduce tailing.

    • Consider a Polar-Embedded Stationary Phase: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This creates a hydration layer that shields the analyte from residual silanols, improving the peak shape for polar compounds.

Q2: I am observing inconsistent retention times between injections and between different days. What should I investigate?

A2: Retention time drift points to a lack of stability in the chromatographic system. A systematic check is required to pinpoint the source.

  • Troubleshooting Checklist:

    • Mobile Phase Preparation: Is the mobile phase freshly prepared? Buffers, especially at low concentrations, can support microbial growth over time. Was it prepared accurately each time? Even small variations in the organic-to-aqueous ratio can cause shifts.[6]

    • Column Equilibration: Are you allowing sufficient time for the column to equilibrate with the mobile phase? For ion-pairing methods or buffered mobile phases, this can take at least 30 minutes or 10-20 column volumes.[7]

    • System Temperature: Is the column compartment temperature controlled and stable? A change of even 1°C can alter retention times.

    • Pump Performance: Verify the flow rate and gradient proportioning of your HPLC pump. A malfunctioning proportioning valve is a common cause of retention time variability in gradient methods.[6]

    • Column Health: The column itself may be degrading, especially if operated at pH extremes. If the retention time is consistently decreasing and peak shape is worsening, the stationary phase may be hydrolyzing.

Q3: I'm analyzing a crude sample and see many small peaks, but my main peak is smaller than expected. What could be wrong?

A3: This scenario suggests either on-column degradation, poor sample preparation, or an incorrect detection wavelength.

  • Potential Causes & Solutions:

    • Sample Solubility and Solvent Mismatch: this compound has limited solubility in common organic solvents. Ensure your sample is fully dissolved in the diluent. Crucially, the sample diluent should be as close in composition to the initial mobile phase as possible.[7][8] Injecting a sample dissolved in a much stronger solvent (e.g., pure DMSO or methanol) than the mobile phase can cause peak distortion and apparent loss of analyte.

    • Injector Issues: Check for leaks in the injection system. Verify that the correct injection volume is being drawn and dispensed. A partial injection will result in a proportionally smaller peak.[8]

    • Detector Wavelength: Confirm that the UV detector is set to a wavelength where this compound has a strong absorbance (λmax). If the wavelength is set incorrectly, the main peak response will be low, while impurities with different chromophores might appear relatively larger.

    • Column Overload: While this typically causes fronting or broad peaks, severe overload can sometimes manifest as a distorted, smaller-than-expected peak. Try diluting your sample tenfold to see if the peak shape and relative area improve.[5]

HPLC Troubleshooting Decision Tree

HPLC Peak Tailing Troubleshooting Start Problem: Peak Tailing Observed Check_pH Is Mobile Phase pH between 2.5 and 3.0? Start->Check_pH Check_Column Are you using a modern, end-capped C18 column? Check_pH->Check_Column Yes Adjust_pH Action: Adjust pH to 2.5-3.0 with a phosphate buffer. Check_pH->Adjust_pH No Check_Sample Is the sample concentration too high (overload)? Check_Column->Check_Sample Yes Change_Column Action: Switch to a high-purity, end-capped or polar-embedded column. Check_Column->Change_Column No Check_System Is there extra-column volume (long tubing)? Check_Sample->Check_System No Dilute_Sample Action: Dilute sample 5-10 fold and reinject. Check_Sample->Dilute_Sample Yes Optimize_System Action: Use shorter, narrower ID tubing between injector, column, and detector. Check_System->Optimize_System Yes Resolved Peak Shape Improved Check_System->Resolved No Adjust_pH->Resolved Change_Column->Resolved Dilute_Sample->Resolved Optimize_System->Resolved

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Fluoropyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, fluoropyrimidine derivatives have long stood as a cornerstone in the treatment of solid tumors, particularly those of the gastrointestinal tract, breast, and head and neck. From the foundational 5-fluorouracil (5-FU) to its more recent oral prodrugs and novel derivatives, this class of antimetabolites continues to evolve. This guide offers a comparative analysis of key fluoropyrimidine derivatives, delving into their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them. Our aim is to provide a comprehensive resource to inform preclinical research and guide the strategic development of next-generation cancer therapeutics.

The Core Mechanism: Targeting Thymidylate Synthase and Beyond

Fluoropyrimidines exert their cytotoxic effects primarily by disrupting DNA synthesis through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1][2] The active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to a "thymineless death" in rapidly proliferating cancer cells.[2] Additionally, fluoropyrimidine metabolites can be incorporated into both RNA and DNA, leading to further cellular damage.[3]

However, the clinical utility of the parent compound, 5-FU, is hampered by its short half-life and the need for intravenous administration. This has driven the development of oral prodrugs designed to improve pharmacokinetic profiles, enhance tumor selectivity, and offer greater patient convenience.[1]

Figure 1: Simplified metabolic activation and mechanisms of action of fluoropyrimidines.

A Comparative Look at Key Fluoropyrimidine Derivatives

This section provides a head-to-head comparison of the most clinically relevant fluoropyrimidine derivatives.

5-Fluorouracil (5-FU)

As the parent compound, 5-FU remains a widely used intravenous chemotherapeutic agent. Its efficacy is often modulated by co-administration with leucovorin, which stabilizes the FdUMP-TS complex.[4]

Capecitabine

Capecitabine is an orally administered prodrug that undergoes a three-step enzymatic conversion to 5-FU.[5] The final conversion step is catalyzed by thymidine phosphorylase (TP), an enzyme often found at higher concentrations in tumor tissues, theoretically leading to tumor-selective activation of 5-FU.[5]

Tegafur-uracil (UFT) and S-1 (Teysuno)

Tegafur is another oral prodrug of 5-FU. It is often combined with inhibitors of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism.

  • UFT combines tegafur with uracil, a competitive inhibitor of DPD.[1]

  • S-1 is a combination of tegafur, gimeracil (a more potent DPD inhibitor), and oteracil (which inhibits the phosphorylation of 5-FU in the gastrointestinal tract to reduce local toxicity).[1]

Trifluridine/Tipiracil (Lonsurf)

This oral combination agent represents a different approach. Trifluridine is a thymidine-based nucleoside analog that, after phosphorylation, is incorporated directly into DNA, leading to DNA dysfunction.[2] Tipiracil is an inhibitor of thymidine phosphorylase, which prevents the rapid degradation of trifluridine.[2]

Preclinical Efficacy: A Data-Driven Comparison

The following tables summarize available preclinical data to provide a quantitative comparison of these derivatives. It is important to note that direct head-to-head preclinical studies for all compounds across a wide range of cancer types are limited.

In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer Type5-FU (μM)Capecitabine (μM)Tegafur (μM)S-1 (μM)Trifluridine (μM)Reference(s)
MCF-7 Breast Cancer0.38 (48h)1147.9 (48h)Not ReportedNot ReportedNot Reported[6]
HCT-116 Colorectal Cancer~7.5 - 11.33.4 (as 0.5xIC50)Not ReportedNot ReportedNot Reported[3][7][8]
HT-29 Colorectal Cancer~10.0 - 11.251.7 (as 0.5xIC50)Not ReportedNot ReportedNot Reported[3][7]
SW480 Colorectal Cancer~75.0Not ReportedNot ReportedNot ReportedNot Reported[3]
Caco-2 Colorectal Cancer~10.0Not ReportedNot ReportedNot ReportedNot Reported[3]

Note: IC50 values can vary significantly based on experimental conditions (e.g., exposure time, assay method). The data presented here is for comparative purposes and is extracted from the cited literature. As prodrugs, the in vitro cytotoxicity of capecitabine and tegafur is dependent on the metabolic activity of the cell lines, which may not fully recapitulate the in vivo environment.[1]

In Vivo Efficacy (Tumor Growth Inhibition)

Preclinical in vivo studies, typically using xenograft models in immunodeficient mice, are crucial for evaluating the antitumor activity of these compounds. Tumor growth inhibition (TGI) is a key endpoint in these studies.

Cancer ModelTreatmentKey FindingsReference(s)
Gastric Cancer Xenografts 5-FU, UFT, S-1In tumors with high DPD activity, S-1 showed superior antitumor activity compared to 5-FU or UFT. In tumors with low DPD activity, there was no significant difference in antitumor activities.[9]
Pancreatic Cancer Xenografts (MIA PaCa-2, PANC-1) 5-FU5-FU was found to be inactive (<60% tumor weight inhibition) in both MIA PaCa-2 and PANC-1 xenograft models.[9]
Colorectal Cancer Xenografts Trifluridine/TipiracilIn preclinical studies, the combination of trifluridine/tipiracil with irinotecan or bevacizumab showed significantly greater antitumor activity than each agent alone.[2]
Metastatic Colorectal Cancer (Clinical) Capecitabine vs. 5-FU/LeucovorinCapecitabine demonstrated at least equivalent time to disease progression and overall survival compared to intravenous 5-FU/leucovorin.[10]

Experimental Methodologies: A Practical Guide

Reproducible and robust experimental design is paramount in the comparative evaluation of anticancer agents. This section outlines standard protocols for key assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of the fluoropyrimidine derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Figure 2: Workflow of a typical MTT cell viability assay.
Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Treatment: Treat cells with the fluoropyrimidine derivative at a concentration around the IC50 value.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of fluoropyrimidine derivatives in a subcutaneous xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers twice or thrice weekly. Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the drugs via the appropriate route (e.g., oral gavage for capecitabine, UFT, S-1, and trifluridine/tipiracil; intraperitoneal or intravenous injection for 5-FU).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Sources

A Comparative Guide to 5-Fluoropyrimidine-4-Carboxylic Acid and its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and virology.[1][2] The strategic introduction of a carboxylic acid functionality and fluorine atom(s) can dramatically modulate the physicochemical and biological properties of these heterocycles. This guide provides an in-depth comparison of 5-fluoropyrimidine-4-carboxylic acid against its non-fluorinated parent, pyrimidine-4-carboxylic acid, and its structural isomers, pyrimidine-2-carboxylic acid and pyrimidine-5-carboxylic acid.

This document moves beyond a simple cataloging of properties to explain the "why" behind the observed and predicted differences, grounding the discussion in the principles of physical organic chemistry and medicinal chemistry.

Introduction: The Strategic Value of Pyrimidine Carboxylic Acids

The pyrimidine ring is a privileged structure in drug discovery, forming the core of numerous approved drugs.[1] The addition of a carboxylic acid group provides a key interaction point for biological targets, often acting as a hydrogen bond donor and acceptor, and can improve aqueous solubility.[3] The position of this acidic group and the presence of other substituents, such as fluorine, are critical determinants of a molecule's overall profile.

Fluorine, the most electronegative element, is often introduced to:

  • Modulate Acidity (pKa): The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of a nearby carboxylic acid, influencing its ionization state at physiological pH.[4][5]

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism.

  • Improve Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[4]

  • Alter Conformation: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for target engagement.

This guide will dissect how these factors play out in the context of this compound and its relatives.

Physicochemical Properties: A Comparative Analysis

The seemingly subtle differences in the placement of a carboxyl group or the addition of a fluorine atom can lead to significant shifts in a molecule's physicochemical properties. These properties, in turn, dictate its pharmacokinetic and pharmacodynamic behavior.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted pKaPredicted LogP
This compound
C₅H₃FN₂O₂142.09Not available~2-3~0.5Pyrimidine-4-carboxylic acid C₅H₄N₂O₂124.10235-236[6]~3.3~-0.3Pyrimidine-2-carboxylic acid C₅H₄N₂O₂124.10191-197[7]~2.9~-0.5[8]Pyrimidine-5-carboxylic acid C₅H₄N₂O₂124.10270 (dec.)[9]~3.1~-0.3[10]

Predicted pKa and LogP values are computationally generated and serve as estimations. Experimental values may vary.

Key Insights from Physicochemical Data:

  • Impact of Fluorination on Acidity: The most significant predicted difference is the lower pKa of this compound compared to its non-fluorinated analog. The potent electron-withdrawing effect of the fluorine atom at the 5-position is expected to stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid.[4][11] This increased acidity means that at physiological pH (7.4), a larger proportion of the fluorinated compound will exist in its ionized (carboxylate) form, which can influence solubility, cell permeability, and target binding.

  • Isomeric Effects on Acidity: The position of the carboxylic acid group also influences acidity. The nitrogen atoms in the pyrimidine ring are electron-withdrawing. In pyrimidine-2- and -4-carboxylic acids, the carboxyl group is directly adjacent to a ring nitrogen, which enhances the acidity compared to pyrimidine-5-carboxylic acid where the carboxyl group is further away.

  • Lipophilicity (LogP): Fluorination can have a variable effect on lipophilicity. While often increasing it, the introduction of a single fluorine atom may only cause a modest change. The predicted LogP values suggest that all four compounds are relatively polar.

Synthesis of Pyrimidine Carboxylic Acids

The synthesis of these compounds can be achieved through various routes, often involving the construction of the pyrimidine ring from acyclic precursors or the modification of a pre-existing pyrimidine scaffold.

General Synthetic Approach

A common strategy for synthesizing pyrimidine carboxylic acids involves the cyclocondensation of a three-carbon component with an amidine-containing compound.[12] For instance, pyrimidine-5-carboxylic esters can be synthesized from the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and various amidinium salts.[13]

Synthesis_Workflow Acyclic_Precursors Acyclic Precursors (e.g., β-keto esters, malonates) Cyclocondensation Cyclocondensation Acyclic_Precursors->Cyclocondensation Amidine Amidine or Amidinium Salt Amidine->Cyclocondensation Pyrimidine_Ester Substituted Pyrimidine Carboxylic Ester Cyclocondensation->Pyrimidine_Ester Ring Formation Hydrolysis Ester Hydrolysis Pyrimidine_Ester->Hydrolysis Final_Product Pyrimidine Carboxylic Acid Hydrolysis->Final_Product Deprotection SAR_Logic cluster_Fluorine Impact of 5-Fluoro Group cluster_Isomerism Impact of Carboxyl Position Fluorine 5-Fluoro Substituent Increased_Acidity Increased Acidity (Lower pKa) Fluorine->Increased_Acidity Inductive Effect Altered_Binding Altered Target Binding (H-bonding, Dipole Interactions) Fluorine->Altered_Binding Blocked_Metabolism Blocked Metabolic Site Fluorine->Blocked_Metabolism Biological_Activity Overall Biological Activity (Potency & Selectivity) Increased_Acidity->Biological_Activity Affects Ionization & Solubility Altered_Binding->Biological_Activity Directly Impacts Affinity Blocked_Metabolism->Biological_Activity Influences Pharmacokinetics Carboxyl_Position Carboxyl Group Position (2, 4, or 5) Binding_Vector Different Vector for Target Interaction Carboxyl_Position->Binding_Vector Electronic_Properties Varied Electronic Properties of Ring Carboxyl_Position->Electronic_Properties Binding_Vector->Biological_Activity Determines Binding Mode Electronic_Properties->Biological_Activity Modulates Reactivity

Sources

A Comparative Guide to the Validation of 5-fluoropyrimidine-4-carboxylic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 5-fluoropyrimidine-4-carboxylic acid (5-FPCA) is a key building block in the synthesis of various therapeutic agents. Its purity can directly impact the quality, safety, and efficacy of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 5-FPCA, supported by representative experimental protocols and data.

The Critical Role of Purity in this compound

5-FPCA is a heterocyclic compound whose structural integrity is crucial for its intended reactivity in subsequent synthetic steps. The presence of impurities, which can be unreacted starting materials, intermediates, byproducts, or degradation products, can lead to the formation of undesired side products in the final API.[1] This not only reduces the yield of the desired compound but can also introduce potentially toxic or reactive species that are difficult to remove. Therefore, a robust and validated analytical method for purity determination is a regulatory and scientific necessity.

HPLC: The Gold Standard for Purity Determination

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most widely adopted method for the purity analysis of polar, non-volatile compounds like 5-FPCA.[2] Its high resolving power, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities.

A Representative HPLC Method for 5-FPCA

The following method is a robust starting point for the analysis of 5-FPCA, based on established methods for similar fluoropyrimidine compounds.[3][4]

Table 1: Representative HPLC Method Parameters

ParameterConditionRationale
Instrumentation HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.Standard equipment for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA C18 column provides excellent retention and separation for moderately polar compounds like 5-FPCA.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of the carboxylic acid and is compatible with MS detectors if needed.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution Time (min)% Mobile Phase B
05
2095
2595
265
305
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and analyte-stationary phase interactions.
Detection Wavelength 265 nmBased on the UV absorbance maximum of the pyrimidine ring, offering high sensitivity for 5-FPCA and related impurities.[3]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures sample solubility and compatibility with the initial mobile phase conditions.
Validation of the HPLC Method: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Experimental Protocol:

    • Prepare solutions of 5-FPCA, a placebo (a mixture of all reagents used in the synthesis of 5-FPCA except the starting materials), and a mixture of 5-FPCA spiked with known potential impurities.

    • Subject a sample of 5-FPCA to forced degradation conditions (e.g., acid, base, oxidation, heat, and light).

    • Analyze all samples by the proposed HPLC method.

  • Acceptance Criteria: The peak for 5-FPCA should be well-resolved from all other peaks (impurities, degradants, placebo components) with a resolution of >2. The peak purity of the 5-FPCA peak in the stressed samples should pass, indicating no co-eluting peaks.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of 5-FPCA over a concentration range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Table 2: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area
50501,234
75752,345
1001,003,456
1251,254,567
1501,505,678
0.9998

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Protocol:

    • Prepare samples of a known concentration of 5-FPCA (e.g., a placebo spiked with 5-FPCA) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 3: Representative Accuracy Data

Concentration LevelSpiked (µg/mL)Recovered (µg/mL)Recovery (%)
80%80.179.599.3
100%100.2100.5100.3
120%120.3119.899.6

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of 5-FPCA at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Table 4: Representative Precision Data

Precision Level% RSD
Repeatability0.8%
Intermediate Precision1.2%

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol:

    • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Alternatively, determine the signal-to-noise ratio by injecting a series of dilute solutions of 5-FPCA (LOD is typically S/N of 3:1, and LOQ is S/N of 10:1).

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Table 5: Representative LOD and LOQ Data

ParameterResult
LOD0.05 µg/mL
LOQ0.15 µg/mL

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.2 units)

    • Analyze a sample of 5-FPCA under each varied condition and evaluate the effect on the results (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Potential Impurities in 5-FPCA

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities.[7] Degradation studies also help in identifying potential impurities that may form during storage.

  • Potential Process-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, these could include compounds like 2-fluoro-3-oxopropanoate or formamidine.

    • Intermediates: Incomplete reaction can lead to the presence of synthetic intermediates.

    • Byproducts: Side reactions such as decarboxylation of the carboxylic acid group or hydrolysis of the pyrimidine ring can lead to byproducts.

    • Isomers: Positional isomers may form during the synthesis.[8]

  • Potential Degradation Products:

    • Hydrolysis Products: The pyrimidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions.

    • Oxidation Products: Exposure to oxidizing agents may lead to the formation of N-oxides or other oxidation products.

    • Photodegradation Products: Exposure to UV light may cause degradation.[9]

Caption: Sources of potential impurities in 5-FPCA.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the workhorse for purity analysis, other techniques can provide complementary information or may be more suitable in specific situations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Principle: For a non-volatile compound like 5-FPCA, derivatization is necessary to increase its volatility. The derivatized analyte is then separated by GC and detected by MS, which provides structural information.

  • Advantages: High sensitivity and selectivity, provides structural information for impurity identification.

  • Disadvantages: Requires derivatization, which adds complexity and potential for side reactions. Not suitable for thermally labile compounds.

  • Representative Protocol:

    • Derivatization: React 5-FPCA with a silylating agent (e.g., BSTFA) to convert the carboxylic acid and any active hydrogens to their corresponding trimethylsilyl (TMS) derivatives.

    • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms) with a temperature gradient.

    • MS Detection: Use electron ionization (EI) and scan for a relevant mass range to identify the parent ion and fragmentation patterns of the derivatized 5-FPCA and any impurities.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for qualitative purity assessment.[10]

  • Principle: The sample is spotted on a plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary and mobile phases.

  • Advantages: Simple, fast, low cost, and can be used for reaction monitoring and preliminary purity checks.

  • Disadvantages: Primarily qualitative, lower resolution and sensitivity compared to HPLC.

  • Representative Protocol:

    • Stationary Phase: Silica gel 60 F254 TLC plate.

    • Mobile Phase: A mixture of a polar and a non-polar solvent, e.g., ethyl acetate:methanol:acetic acid (8:1:1).

    • Detection: Visualize the spots under UV light (254 nm).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can be used for the quantitative determination of purity without the need for a reference standard of the analyte.[11][12]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.

  • Advantages: A primary ratio method (no need for a specific 5-FPCA reference standard for quantification), provides structural information, and is non-destructive.

  • Disadvantages: Lower sensitivity than HPLC, requires a certified internal standard that does not have overlapping signals with the analyte.

  • Representative Protocol:

    • Accurately weigh a known amount of 5-FPCA and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

    • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Integrate a well-resolved signal from 5-FPCA and a signal from the internal standard.

    • Calculate the purity of 5-FPCA based on the integral ratio, the number of protons for each signal, and the known purity and mass of the internal standard.

Caption: Comparison of analytical techniques for purity validation.

Conclusion: An Integrated Approach to Purity Validation

While HPLC stands out as the primary technique for the purity validation of this compound due to its high resolution, sensitivity, and quantitative accuracy, a comprehensive purity assessment often benefits from an integrated approach. TLC can be used for rapid in-process checks, while GC-MS and qNMR can provide valuable orthogonal information, especially for the identification of unknown impurities and for obtaining an absolute purity value. The choice of method or combination of methods will depend on the specific requirements of the analysis, the stage of drug development, and the regulatory expectations. A well-validated HPLC method, however, remains the cornerstone of ensuring the quality and consistency of 5-FPCA.

References

  • International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262.
  • International Conference on Harmonisation. Q2B: Validation of Analytical Procedures: Methodology. Federal Register. 1997;62(96):27463–27467.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of analytical methods for quantitative nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Singh, S., et al. (2012). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 17(9), 10769-10780. [Link]

  • Fang, L., et al. (2019). GC-MS of urine. [Link]

  • Uğur, A., & Yeniceli, D. (2018). Analysis of anticancer drugs using thin layer chromatography– A review. ResearchGate. [Link]

  • Ali, N. W., et al. (2012). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 74(1), 14–19. [Link]

  • Epuru, M. R., et al. (2024). A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. Acta Chromatographica, 37(2). [Link]

  • Viegas, J. S. R., Praça, F. S. G., & Bentley, M. V. L. B. (2018). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Journal of Pharmaceutical Sciences and Biomedical Analysis, 2(1), 113. [Link]

  • Al-Adhami, H., & Al-Allaf, T. A. K. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(21), 6432. [Link]

  • Chu, K. H., et al. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. Environmental Pollution, 243(Pt A), 114–121. [Link]

Sources

A Senior Application Scientist's Guide to Biological Assay Validation for 5-Fluoropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoropyrimidines, with 5-Fluorouracil (5-FU) as the cornerstone, represent a critical class of antimetabolite drugs used extensively in the treatment of solid tumors, including colorectal, breast, and head and neck cancers.[1][2] These compounds function by interfering with DNA and RNA synthesis, primarily through the inhibition of thymidylate synthase (TS) by their active metabolites.[1][3] However, the clinical application of 5-fluoropyrimidines is complicated by significant interpatient variability in both therapeutic response and severe toxicity.[4] This variability stems from the complex metabolic pathways that activate and catabolize the drug, which differ across individuals.[4]

Consequently, robust, reliable, and validated biological assays for the quantitative determination of 5-fluoropyrimidines and their metabolites in biological matrices are not merely a technical requirement but a clinical imperative. Such assays are foundational to therapeutic drug monitoring (TDM), pharmacokinetic (PK) and toxicokinetic (TK) studies, which are essential for optimizing dosage regimens to maximize efficacy while minimizing life-threatening toxicities.[5][6]

This guide provides a comprehensive framework for the validation of bioanalytical methods for 5-fluoropyrimidine compounds. As a Senior Application Scientist, my objective is to move beyond a simple checklist of validation parameters. Instead, this document is structured to explain the causality behind experimental choices, compare and contrast leading analytical platforms, and provide field-proven, self-validating protocols grounded in the harmonized standards of global regulatory bodies.

The 'Why' of Validation: A Framework of Scientific Integrity and Regulatory Compliance

The validation of a bioanalytical method is the process by which it is experimentally proven that the method is suitable for its intended purpose.[7] For therapeutic agents like 5-FU, where concentration data directly informs decisions on safety and efficacy, the reliability of these measurements is paramount.[8] Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines.[6][9] The International Council for Harmonisation (ICH) M10 guideline represents the global consensus, providing a harmonized framework for bioanalytical method validation.[5][10][11] Adherence to these principles is essential to ensure the quality and consistency of bioanalytical data supporting regulatory submissions.[10]

G cluster_0 Global Regulatory Framework cluster_1 Regional Regulatory Bodies ICH_M10 ICH M10 (Harmonized Guideline) FDA FDA Guidance ICH_M10->FDA Harmonizes & Supersedes EMA EMA Guideline ICH_M10->EMA Harmonizes & Supersedes

Caption: Hierarchy of Bioanalytical Method Validation Guidelines.

Core Validation Parameters: A Causality-Driven Approach

A successful validation demonstrates that the assay is accurate, precise, and reproducible for the intended application. Each validation parameter addresses a specific potential source of error. The acceptance criteria outlined below are based on the harmonized ICH M10 guideline.[5][10]

Parameter Purpose (The "Why") Typical Acceptance Criteria (ICH M10)
Selectivity & Specificity To ensure the assay unequivocally measures the analyte of interest (e.g., 5-FU) without interference from endogenous matrix components or, critically, from its own metabolites (e.g., DHFU, FUMP) and co-administered drugs.[5] This is the foundation of a reliable measurement.Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the internal standard.
Accuracy To determine the closeness of the mean test results to the true concentration of the analyte. It demonstrates that the method is free of systematic error (bias).The mean value should be within ±15% of the nominal value at each concentration level (except for LLOQ, where it is ±20%).
Precision To assess the degree of scatter between a series of measurements. It demonstrates the random error of the method. It is evaluated as within-run (intra-batch) and between-run (inter-batch) precision.The coefficient of variation (CV) should not exceed 15% at each concentration level (except for LLOQ, where it is ≤ 20%).
Sensitivity (LLOQ) To define the lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision.[5] This is critical for studies with low expected drug concentrations, such as late-stage PK profiles.Analyte response at LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria mentioned above.
Linearity & Range To demonstrate the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. The range must cover the expected clinical or toxicological concentrations.A calibration curve is generated from a blank, a zero standard, and at least six non-zero standards. The correlation coefficient (r²) should typically be ≥ 0.99.
Stability To evaluate the chemical stability of the analyte in the biological matrix under specific conditions and time periods encountered during sample handling, from collection to final analysis (e.g., freeze-thaw, bench-top, long-term storage).[5] This ensures that sample degradation does not lead to erroneously low concentration readings.Mean concentrations of stability samples must be within ±15% of the nominal (initial) concentration.
Robustness To demonstrate the method's reliability with respect to small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature).[12][13] A robust assay is less likely to fail during routine use when minor, unavoidable variations occur.The effect on results should be evaluated, but specific acceptance criteria are not mandated in regulatory guidelines. The goal is to identify critical parameters that must be tightly controlled.

Comparative Analysis of Bioanalytical Platforms

The choice of analytical technology is a critical decision driven by the required sensitivity, specificity, and the nature of the biological matrix. For 5-fluoropyrimidines, chromatographic methods are predominant.[14]

Feature HPLC-UV LC-MS/MS Rationale & Causality
Specificity Moderate to GoodExcellentHPLC-UV relies on the chromophore of 5-FU for detection, which can be susceptible to interference from structurally similar compounds or metabolites that absorb at the same wavelength.[15] LC-MS/MS provides superior specificity by measuring the unique mass-to-charge ratio (m/z) of the parent ion and a specific fragment ion, making it highly unlikely for another compound to interfere.[16]
Sensitivity (LLOQ) ~10-50 ng/mL~0.1-1 ng/mLMass spectrometry is an inherently more sensitive detection technique than UV absorbance, allowing for the quantification of much lower concentrations of 5-FU. This is crucial for detailed pharmacokinetic profiling.[16]
Matrix Effect LowPotential for high impactUV detection is generally less prone to matrix effects. In LC-MS/MS, co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results if not properly addressed during method development (e.g., through the use of a stable isotope-labeled internal standard).
Cost & Complexity LowerHigherHPLC-UV systems are more common, less expensive to acquire and maintain, and require less specialized operator training. LC-MS/MS instruments represent a significant capital investment and require a higher level of expertise.
Throughput ModerateHighModern LC-MS/MS systems, often coupled with Ultra-High-Performance Liquid Chromatography (UPLC), can achieve very short run times (2-4 minutes), enabling high-throughput analysis.[16]

Mechanistic Insight: The Biology Driving the Assay

To develop a meaningful assay, one must understand the metabolic fate of the drug. 5-FU is a prodrug that undergoes a complex series of intracellular transformations to exert its cytotoxic effects.[2][17]

  • Anabolic (Activation) Pathway : 5-FU is converted into three active metabolites:

    • Fluorodeoxyuridine monophosphate (FdUMP) : This is the primary inhibitor of thymidylate synthase (TS), blocking the synthesis of thymidine, a necessary component of DNA.[3][18]

    • Fluorouridine triphosphate (FUTP) : This metabolite is incorporated into RNA, disrupting RNA processing and function.[19][20]

    • Fluorodeoxyuridine triphosphate (FdUTP) : This is incorporated into DNA, leading to DNA damage.[2][21]

  • Catabolic (Degradation) Pathway : A significant portion (over 80%) of administered 5-FU is rapidly broken down, primarily in the liver, by the enzyme dihydropyrimidine dehydrogenase (DPD) into the inactive metabolite dihydrofluorouracil (DHFU).[2][22] The activity of DPD is a major source of interpatient variability in 5-FU clearance and toxicity.[4]

A comprehensive bioanalytical strategy may therefore require the simultaneous quantification of 5-FU and its key metabolites (e.g., DHFU) to provide a full pharmacokinetic and pharmacodynamic picture.

G cluster_0 5-FU Metabolism & Action cluster_1 Catabolism (Inactivation) cluster_2 Anabolism (Activation) cluster_3 Cytotoxic Mechanisms FU 5-Fluorouracil (5-FU) DPD DPD Enzyme FU->DPD >80% FUMP FUMP FU->FUMP FUDR FUDR FU->FUDR DHFU Dihydrofluorouracil (DHFU) (Inactive) DPD->DHFU FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA_Damage RNA Damage FUTP->RNA_Damage Incorporation FdUMP FdUMP FUDR->FdUMP TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition Primary Action FdUTP FdUTP FdUDP->FdUTP DNA_Damage DNA Damage FdUTP->DNA_Damage Incorporation

Caption: Metabolic activation and mechanism of action of 5-Fluorouracil.

Experimental Protocols: Self-Validating Methodologies

The following protocols represent robust, field-tested starting points for the quantification of 5-FU in human plasma.

Protocol 1: High-Sensitivity LC-MS/MS Method

This method is the recommended approach for clinical and regulatory studies, offering high sensitivity and specificity.

G start Start: Plasma Sample (e.g., 50 µL) step1 Add Internal Standard (5-FU-13C,15N2) start->step1 step2 Protein Precipitation (Add Acetonitrile, Vortex, Centrifuge) step1->step2 step3 Supernatant Transfer (Evaporate to dryness) step2->step3 step4 Reconstitute (in Mobile Phase) step3->step4 step5 UPLC-MS/MS Analysis (e.g., C18 column, negative ESI) step4->step5 end End: Quantitative Result step5->end

Caption: Workflow for LC-MS/MS quantification of 5-FU in plasma.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of internal standard (IS) working solution (e.g., stable isotope-labeled 5-FU in methanol) and vortex briefly. The use of a stable isotope-labeled IS is critical as it co-elutes with the analyte and experiences similar matrix effects, ensuring the most accurate quantification.

    • Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Chromatographic Conditions (Example):

    • System: UPLC system.

    • Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.[16]

    • Mobile Phase: Acetonitrile and 1 mM ammonium acetate (e.g., 95:5 v/v).[16]

    • Flow Rate: 0.15 mL/min.[16]

    • Column Temperature: 40°C.[16]

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions (Example):

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.[16]

    • MRM Transitions:

      • 5-FU: m/z 129 > 42.[16]

      • IS (e.g., propylthiouracil as an alternative): m/z 169 > 58.[16]

    • Note: Ion source parameters (e.g., capillary voltage, source temperature) must be optimized for the specific instrument used.

Protocol 2: Cost-Effective HPLC-UV Method

This method is suitable for applications where the expected concentrations are higher and the superior sensitivity of LC-MS/MS is not required.

Step-by-Step Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot 200 µL of plasma sample into a glass tube.

    • Add IS (e.g., 5-Chlorouracil).

    • Add an appropriate extraction solvent (e.g., a mixture of isopropanol and ethyl acetate).

    • Vortex for 2 minutes, then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute in mobile phase.

  • Chromatographic Conditions (Example):

    • System: HPLC with UV detector.

    • Column: Atlantis dC18, 4.6 x 250 mm, 5 µm.[15]

    • Mobile Phase: Isocratic elution with a simple mobile phase (e.g., methanol and water).[23][24]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.[15]

    • Detection Wavelength: 265-266 nm.[15][24]

Conclusion

The validation of bioanalytical assays for 5-fluoropyrimidine compounds is a rigorous, multi-faceted process that forms the bedrock of reliable clinical and non-clinical research. A thorough understanding of the underlying chemistry of the analyte, its metabolic fate, and the principles of regulatory guidelines is essential. While LC-MS/MS stands as the definitive platform for sensitivity and specificity, simpler methods like HPLC-UV may be fit-for-purpose in specific contexts. The choice of methodology must be justified, and the validation process must be comprehensive, demonstrating that the assay is unequivocally suitable for its intended use. By adhering to the principles of causality, scientific integrity, and regulatory compliance detailed in this guide, researchers can generate high-quality, reproducible data that can be trusted to inform critical decisions in drug development and patient care.

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link][5][10]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. EMA. [Link][7]

  • Peters, G. J., et al. (2007). Mechanisms of action of FdUMP[14]: metabolite activation and thymidylate synthase inhibition. International Journal of Oncology. [Link][25][26]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link][6][27]

  • PharmGKB. Fluoropyrimidine Pathway, Pharmacokinetics. [Link][22]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link][9]

  • FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link][28][29]

  • Diasio, R. B. (1998). Biochemical and Clinical Pharmacology of 5-Fluorouracil. CancerNetwork. [Link][4]

  • Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. [Link][8]

  • Semail, N., et al. (2020). Analytical method development and validation of anticancer agent, 5-fluorouracil, and its metabolites in biological matrices: An updated review. Critical Reviews in Analytical Chemistry. [Link][14]

  • Thorn, C. F., et al. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics. [Link][18]

  • ResearchGate. Metabolic pathway of fluoropyrimidines. 5-Fluorouracil (5-FU), is.... [Link][30]

  • Estey, E. H., et al. (2012). Thymidylate Synthase Inhibition with the Novel Fluoropyrimidine FdUMP[14] Is Highly Effective Against Acute Lymphoblastic Leukemia. Blood. [Link][31]

  • Ko, Y. H., et al. (2012). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Biomolecules & therapeutics. [Link][17]

  • ResearchGate. Mechanism of thymidylate synthase inhibition by 5-fluorouracil. [Link][3]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link][11]

  • Peters, G. J. (2000). UFT: Mechanism of Drug Action. CancerNetwork. [Link][32]

  • Maring, J. G., et al. (2005). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Therapeutic Drug Monitoring. [Link][15]

  • Longley, D. B., et al. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. [Link][1]

  • ResearchGate. Metabolic pathway of 5-fluorouracil. [Link][33]

  • White, S., & Adcock, N. (2015). The quest for assay robustness across the life cycle of a bioanalytical method. Bioanalysis. [Link][12]

  • PharmGKB. Fluoropyrimidine Pathway, Pharmacodynamics. [Link][21]

  • Viegas, J. S. R., et al. (2018). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Journal of Pharmaceutical Sciences and Biomedical Analysis. [Link][23]

  • Guterres, S. S., et al. (2012). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences. [Link][24]

  • Gallouzi, I., et al. (2014). 5-Fluorouracil affects assembly of stress granules based on RNA incorporation. Nucleic Acids Research. [Link][19]

  • Ma, W. W., et al. (2015). An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types. Cell Reports. [Link][20]

  • Lestari, M. L. A. D., et al. (2024). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Journal of Chromatography B. [Link][16]

  • van der Wilt, C. L., et al. (1994). Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin. Seminars in Oncology. [Link][34]

  • Lin, Z. J., & Li, W. (2015). So You Think Your Assay is Robust?. Bioanalysis. [Link][13]

Sources

Navigating the Synthesis of 5-Fluoropyrimidine-4-carboxylic Acid: A Comparative Guide to Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Analysis of Synthetic Strategies for a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the efficient and scalable synthesis of key building blocks is paramount. 5-Fluoropyrimidine-4-carboxylic acid, a critical intermediate in the synthesis of various therapeutic agents, presents a unique set of synthetic challenges. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to this valuable compound, offering researchers, scientists, and drug development professionals the critical insights needed to make informed decisions in their synthetic endeavors.

This publication moves beyond a simple recitation of protocols. Authored from the perspective of a Senior Application Scientist, it delves into the mechanistic underpinnings of each route, providing a rationale for experimental choices and a critical evaluation of their respective strengths and weaknesses. We will explore a classical approach rooted in the transformation of a pre-functionalized pyrimidine ring via a Balz-Schiemann reaction and a modern strategy that constructs the fluorinated heterocycle from an acyclic, fluorinated building block.

Route 1: The Balz-Schiemann Approach: Fluorodediazoniation of 5-Aminopyrimidine-4-carboxylic Acid

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.[1][2] This approach leverages the commercially available and structurally related 5-aminopyrimidine-4-carboxylic acid as a starting material.[3][4]

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. The primary amino group of 5-aminopyrimidine-4-carboxylic acid is first converted to a diazonium salt using a nitrosating agent, typically sodium nitrite, in the presence of a strong acid. In the classical Balz-Schiemann reaction, tetrafluoroboric acid (HBF₄) serves as both the acid and the source of the fluoride counterion, leading to the formation of a relatively stable diazonium tetrafluoroborate salt.[2] Gentle heating of this isolated salt induces the elimination of nitrogen gas and boron trifluoride, generating a highly reactive aryl cation that is subsequently trapped by the fluoride ion to yield the desired this compound.

Balz_Schiemann cluster_diazotization Step 1: Diazotization cluster_fluorination Step 2: Fluorodediazoniation 5-Aminopyrimidine-4-carboxylic_acid 5-Aminopyrimidine- 4-carboxylic Acid Diazonium_Salt Diazonium Tetrafluoroborate Salt 5-Aminopyrimidine-4-carboxylic_acid->Diazonium_Salt NaNO₂, HBF₄ Aryl_Cation Aryl Cation Intermediate Diazonium_Salt->Aryl_Cation Δ (-N₂, -BF₃) Target_Molecule 5-Fluoropyrimidine- 4-carboxylic Acid Aryl_Cation->Target_Molecule + F⁻

Figure 1: The Balz-Schiemann reaction pathway for the synthesis of this compound.

Experimental Protocol:

Step 1: Diazotization of 5-Aminopyrimidine-4-carboxylic Acid

  • In a cooled flask (0-5 °C), suspend 5-aminopyrimidine-4-carboxylic acid in a solution of tetrafluoroboric acid (HBF₄).

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for 1-2 hours to ensure complete formation of the diazonium salt.

  • Isolate the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold ether. Caution: Diazonium salts are potentially explosive and should be handled with care, especially when dry.[5]

Step 2: Thermal Decomposition

  • Gently heat the isolated and dried diazonium salt in an inert, high-boiling solvent or, in some cases, neat.

  • The decomposition is typically accompanied by the evolution of nitrogen gas.

  • Upon completion of the reaction, cool the mixture and purify the product by recrystallization or chromatography.

Route 2: Cyclocondensation with a Fluorinated Building Block

A more contemporary and often more efficient approach involves the construction of the pyrimidine ring from a pre-fluorinated acyclic precursor. This strategy offers the advantage of introducing the fluorine atom at an early stage, often leading to higher overall yields and avoiding the use of potentially hazardous reagents in the final steps. A plausible and effective method is the cyclocondensation of a diethyl 2-fluoro-3-oxosuccinate equivalent with formamidine.[6]

Mechanistic Rationale

This synthesis is a classic example of a pyrimidine ring-forming condensation. The diethyl 2-fluoro-3-oxosuccinate, a β-ketoester, possesses two electrophilic carbonyl carbons. Formamidine, on the other hand, provides the N-C-N fragment, acting as a dinucleophile. The reaction is typically base-catalyzed, which deprotonates the formamidine, enhancing its nucleophilicity. The reaction proceeds through a series of nucleophilic additions and subsequent dehydrations to form the stable aromatic pyrimidine ring. The regioselectivity, with the carboxylic ester group ending up at the 4-position, is dictated by the relative reactivity of the ketone and ester carbonyls of the fluorinated precursor.

Cyclocondensation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Fluorinated_Precursor Diethyl 2-fluoro- 3-oxosuccinate Intermediate Dihydropyrimidine Intermediate Fluorinated_Precursor->Intermediate Base (e.g., NaOEt) Formamidine Formamidine Formamidine->Intermediate Ester_Product Ethyl 5-fluoropyrimidine- 4-carboxylate Intermediate->Ester_Product - H₂O Final_Product 5-Fluoropyrimidine- 4-carboxylic Acid Ester_Product->Final_Product Hydrolysis

Figure 2: Cyclocondensation pathway for the synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of Ethyl 5-fluoropyrimidine-4-carboxylate

  • In a suitable solvent such as ethanol, dissolve sodium metal to generate a solution of sodium ethoxide.

  • To this basic solution, add formamidine hydrochloride.

  • Slowly add diethyl 2-fluoro-3-oxosuccinate to the reaction mixture.

  • Heat the mixture at reflux for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude ethyl 5-fluoropyrimidine-4-carboxylate by distillation or column chromatography.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 5-fluoropyrimidine-4-carboxylate in a mixture of an alcohol and an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Heat the mixture to facilitate the saponification of the ester.

  • Upon completion of the hydrolysis, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Comparative Analysis

FeatureRoute 1: Balz-Schiemann ReactionRoute 2: Cyclocondensation
Starting Materials 5-Aminopyrimidine-4-carboxylic acid, NaNO₂, HBF₄Diethyl 2-fluoro-3-oxosuccinate, Formamidine
Key Transformation FluorodediazoniationPyrimidine ring formation
Yield Moderate to good, but can be variable.Generally good to high.
Scalability Can be challenging due to the isolation of potentially explosive diazonium salts. Continuous flow reactors can mitigate this risk.[5]More amenable to large-scale synthesis.
Safety Diazonium salt intermediates are a significant safety concern.[1] HBF₄ is corrosive.Use of sodium metal requires caution. Diethyl 2-fluoro-3-oxosuccinate can be a lachrymator.
Versatility Limited by the availability of the corresponding amino-pyrimidine.Highly versatile, as various substituted formamidines and fluorinated β-ketoesters can be used.
Environmental Impact Use of heavy metal-free reagents is an advantage. Disposal of fluorine-containing waste.Generates salt byproducts. Solvents can often be recycled.

Conclusion

Both the Balz-Schiemann reaction and the cyclocondensation approach offer viable pathways to this compound, each with its own distinct advantages and disadvantages. The Balz-Schiemann reaction, while a classic and powerful tool, presents significant safety and scalability challenges associated with the handling of diazonium salt intermediates. Modern advancements, such as the use of continuous flow chemistry, are addressing these concerns, making it a more viable option for larger-scale production.[5]

In contrast, the cyclocondensation route, which builds the fluorinated pyrimidine ring from an acyclic precursor, is often favored for its generally higher yields, greater scalability, and inherent safety. The early introduction of the fluorine atom is a key strategic advantage of this approach.

The choice between these two synthetic routes will ultimately depend on the specific needs and capabilities of the research or manufacturing environment. Factors such as the desired scale of production, available equipment, safety protocols, and cost of starting materials will all play a crucial role in the decision-making process. This guide provides the foundational knowledge for navigating these choices and successfully synthesizing this important pharmaceutical intermediate.

References

  • The Balz-Schiemann Reaction - Scientific Update. (2019). Retrieved from [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • Balz–Schiemann reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed. (2023). Retrieved from [Link]

  • Balz-Schiemann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction –A Greener Approach. (2018). ResearchGate. Retrieved from [Link]

  • 5-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC. (2020). Retrieved from [Link]

  • Balz-Schiemann Reaction - ResearchGate. (n.d.). Retrieved from [Link]

  • A new facile synthesis of 5-aminopyridazine-4-carboxylic acid - ResearchGate. (1977). Retrieved from [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. (n.d.). Retrieved from [Link]

  • Process for preparing voriconazole - Google Patents. (n.d.).
  • Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid - Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - MDPI. (n.d.). Retrieved from [Link]

  • Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives - The Journal of Organic Chemistry. (2024). Retrieved from [Link]

  • Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates - ResearchGate. (2022). Retrieved from [Link]

  • 6-methyl-4-oxo-2-(1-cyclohexylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate - PubMed Central. (n.d.). Retrieved from [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Crystal Structure of Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]

  • Ethyl 6-(2-cyclopentylethyl)-5-fluoropyrimidine-4-carboxylate | 2437618-43-2 - Chemsrc. (n.d.). Retrieved from [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses. (n.d.). Retrieved from [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 5-Fluoropyrimidine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of key 5-fluoropyrimidine-4-carboxylic acid analogs and their prodrugs, a cornerstone class of antimetabolites in cancer therapy. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative pharmacokinetics, and preclinical data that differentiate these critical therapeutic agents. We will move beyond simple data presentation to explain the causal relationships behind experimental designs and the rationale for developing next-generation analogs.

The Legacy and Limitations of 5-Fluorouracil (5-FU)

For over four decades, 5-Fluorouracil (5-FU), a synthetic analog of the pyrimidine uracil, has been a mainstay in the treatment of solid tumors, particularly those of the gastrointestinal tract, breast, and head and neck.[1][2] Its therapeutic effect is primarily driven by the inhibition of thymidylate synthase (TS), a critical enzyme for DNA synthesis and repair.[3][4] However, the clinical utility of 5-FU is hampered by significant drawbacks:

  • Poor Oral Bioavailability: Erratic and unpredictable absorption necessitates intravenous administration, which is inconvenient for patients and can lead to complications.[5]

  • Short Plasma Half-Life: 5-FU is rapidly catabolized (over 80%) in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD), leading to a very short half-life and requiring continuous infusion for sustained therapeutic levels.[6][7]

  • Systemic Toxicity: Widespread distribution and activation in healthy tissues contribute to severe side effects, including myelosuppression, mucositis, and diarrhea.[8]

These limitations have catalyzed extensive research into 5-fluoropyrimidine analogs and prodrugs designed to improve the therapeutic index, enhance tumor selectivity, and simplify administration.

Core Mechanism of Action: A Multi-Pronged Attack

The anticancer activity of the 5-fluoropyrimidine class stems from its intracellular conversion into three active metabolites that disrupt cellular processes through distinct mechanisms.[9][10] The parent drug, 5-FU, is a prodrug that must first be anabolized.

  • Inhibition of Thymidylate Synthase (TS): 5-FU is converted to 5-fluoro-2′-deoxyuridine 5′-monophosphate (FdUMP).[3] FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[9][10] This covalent binding blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), depleting the cellular pool of thymidine triphosphate (dTTP) essential for DNA synthesis and repair.[6] This is considered the principal mechanism of cytotoxicity.[9]

  • Incorporation into RNA: 5-FU can be converted to fluorouridine triphosphate (FUTP), which is then incorporated into RNA in place of uridine triphosphate (UTP). This incorporation disrupts RNA processing and function, including the maturation of ribosomal RNA and splicing of pre-messenger RNA, leading to widespread cellular dysfunction.[6][11]

  • Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, causing DNA damage and fragmentation, which triggers apoptosis.[6][10]

The balance between these three mechanisms can be influenced by the mode of drug administration; bolus injections tend to favor RNA damage, while continuous infusions favor DNA synthesis inhibition.[9][10]

5-FU_Mechanism_of_Action cluster_0 Cellular Uptake & Activation cluster_1 Cytotoxic Effects 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Multi-step enzymatic conversion FUTP FUTP 5-FU->FUTP FdUTP FdUTP FdUMP->FdUTP TS_Inhibition Thymidylate Synthase (TS) Inhibition FdUMP->TS_Inhibition Forms stable ternary complex RNA_Damage Disruption of RNA Processing & Function FUTP->RNA_Damage Incorporation DNA_Damage DNA Fragmentation & Instability FdUTP->DNA_Damage Incorporation DNA_Synthesis_Block Depletion of dTTP & Inhibition of DNA Synthesis/Repair TS_Inhibition->DNA_Synthesis_Block Xenograft_Workflow start Start: Select Immunocompromised Mouse Strain (e.g., Balb/c) subcu_injection Subcutaneous Injection of Human Tumor Cells (e.g., 5x10^5 CT-26 cells) start->subcu_injection tumor_growth Monitor Mice for Tumor Growth (Caliper Measurement) subcu_injection->tumor_growth randomization Randomize Mice into Treatment Groups when Tumors Reach a Predetermined Size tumor_growth->randomization treatment Administer Drug vs. Vehicle Control (Oral or IP Route) on a Set Schedule (e.g., q.d. 1-9) randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and Signs of Toxicity treatment->monitoring endpoint Endpoint: Tumors Reach Max Size or Study Duration Ends monitoring->endpoint analysis Excise Tumors for Weight and Biomarker Analysis (e.g., Immunohistochemistry) endpoint->analysis conclusion Conclusion: Compare Tumor Growth Inhibition (TGI) Between Groups analysis->conclusion

Figure 2: Standard experimental workflow for assessing in vivo anticancer activity using a xenograft model.

Self-Validating System: This workflow incorporates critical controls. The vehicle control group establishes the baseline tumor growth rate, against which the efficacy of the treatment group is measured. [12]Regular monitoring of body weight and animal welfare provides a direct measure of the compound's toxicity, allowing for a simultaneous assessment of both efficacy and safety. [13]

Conclusion and Future Directions

The evolution from intravenous 5-FU to orally active, tumor-targeting prodrugs like capecitabine and S-1 represents a significant advancement in cancer chemotherapy. These analogs have demonstrably improved pharmacokinetic profiles and offer a better balance of efficacy and tolerability. The comparative data show that rational drug design—exploiting enzymatic differences between healthy and tumor tissue or modulating metabolic pathways—is a highly successful strategy.

Future research will likely focus on:

  • Overcoming Resistance: Developing analogs that can circumvent common resistance mechanisms, such as TS overexpression or altered drug metabolism.

  • Enhanced Specificity: Designing novel conjugates and delivery systems that further concentrate the cytotoxic payload within the tumor microenvironment.

  • Personalized Medicine: Identifying predictive biomarkers that can match patients with the specific fluoropyrimidine analog most likely to be effective for their individual tumor biology.

By building on the foundational knowledge of 5-FU's mechanism and leveraging modern medicinal chemistry and molecular modeling, the development of next-generation 5-fluoropyrimidine analogs holds great promise for improving outcomes for cancer patients.

References

  • Grem, J. L. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. Cancer Treatment Reviews. [Online] Available at: [Link]

  • Ebi, H., et al. Pharmacokinetic and pharmacodynamic comparison of fluoropyrimidine derivatives, capecitabine and 5'-deoxy-5-fluorouridine (5'-DFUR). Cancer Chemotherapy and Pharmacology. [Online] Available at: [Link]

  • Ben-Aharon, I., et al. Comparison of intravenous 5-Fluorouracil with Oral Capecitabine in the Treatment of Anal Squamous Cell Carcinoma Using Modern Radiation Techniques. Physicians Weekly. [Online] Available at: [Link]

  • Benson, A. B., 3rd. Capecitabine versus continuous-infusion 5-fluorouracil for colorectal cancer: a retrospective efficacy and safety comparison. The American Journal of Cancer. [Online] Available at: [Link]

  • Minami, H., & Ebi, H. [Pharmacokinetic comparison of capecitabine and 5'-deoxy-5-fluorouridine (doxifluridine; 5'-DFUR)]. Gan To Kagaku Ryoho. Cancer & Chemotherapy. [Online] Available at: [Link]

  • Fluoropyrimidine Pathway, Pharmacodynamics. PharmGKB. [Online] Available at: [Link]

  • Zhao, L., et al. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Molecules. [Online] Available at: [Link]

  • Poco, J., et al. Acyclic analogues of 5-fluoro-dUMP and 5-fluoro-2'-deoxyuridine: synthesis and inhibition of thymidylate synthase and tumour cell growth. Acta Biochimica Polonica. [Online] Available at: [Link]

  • Kessel, D. Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. MDPI. [Online] Available at: [Link]

  • Zhang, Y., et al. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. RSC Advances. [Online] Available at: [Link]

  • Amblard, F., et al. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science. [Online] Available at: [Link]

  • Ghoshal, K., & Jacob, S. T. An Alternative Molecular Mechanism of Action of 5-fluorouracil, a Potent Anticancer Drug. Biochemical Pharmacology. [Online] Available at: [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Current Medicinal Chemistry. [Online] Available at: [Link]

  • Lehman, N. L., & Calvo, K. R. Future potential of thymidylate synthase inhibitors in cancer therapy. Expert Opinion on Investigational Drugs. [Online] Available at: [Link]

  • Sławiński, J., et al. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Online] Available at: [Link]

  • Thorn, C. F., et al. PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics. [Online] Available at: [Link]

  • Grem, J. L. Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors. Investigational New Drugs. [Online] Available at: [Link]

  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Publications. [Online] Available at: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. [Online] Available at: [Link]

  • Miwa, M., et al. The oral fluorinated pyrimidines. Investigational New Drugs. [Online] Available at: [Link]

  • Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2. Spandidos Publications. [Online] Available at: [Link]

  • Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine. National Institutes of Health. [Online] Available at: [Link]

  • Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase. European Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • The complex mechanism of antimycobacterial action of 5-fluorouracil. The Journal of Biological Chemistry. [Online] Available at: [Link]

  • Fluorinated 1,2,4-Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives as antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters. [Online] Available at: [Link]

  • Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of Inorganic Biochemistry. [Online] Available at: [Link]

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Online] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity in the Analysis of 5-Fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and clinical researchers, the accurate quantification of therapeutic agents is paramount. In the realm of cancer chemotherapy, 5-fluoropyrimidine drugs, including 5-Fluorouracil (5-FU) and its oral prodrugs like Capecitabine and Tegafur, are mainstays in treating solid tumors.[1][2] However, the structural similarity between the parent drug, its prodrugs, and their various metabolites presents a significant analytical challenge: cross-reactivity.

This guide provides an in-depth comparison of the primary analytical methodologies used for 5-fluoropyrimidine quantification, focusing on the origins and implications of cross-reactivity. We will dissect the performance of immunoassays versus the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights and detailed experimental protocols to empower researchers to make informed decisions for their studies.

The Metabolic Funnel: Understanding the Basis of Cross-Reactivity

The potential for cross-reactivity is rooted in the metabolic pathway of 5-fluoropyrimidine prodrugs. These compounds are designed to be converted into the active cytotoxic agent, 5-FU, within the body. Capecitabine, for example, undergoes a multi-step enzymatic conversion, culminating in the formation of 5-FU, often with higher concentrations at the tumor site.[3][4]

Once formed, 5-FU is either converted into its active cytotoxic nucleotides (the anabolic pathway) or, more commonly, degraded via the catabolic pathway.[3][5] Over 80% of administered 5-FU is catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD) into inactive metabolites such as 5-fluoro-5,6-dihydrouracil (5-FUH2).[6][7] It is this cascade of structurally related molecules—prodrug, active drug, and metabolites—that creates the potential for an analytical method to erroneously detect one compound as another.

Metabolic_Pathway cluster_Prodrugs Oral Prodrugs cluster_Activation Metabolic Activation cluster_Catabolism Catabolic Pathway (Inactivation) Capecitabine Capecitabine 5-FU 5-FU Capecitabine->5-FU Multi-step enzymatic conversion Tegafur Tegafur Tegafur->5-FU CYP2A6 FdUMP FdUMP 5-FU->FdUMP Inhibits Thymidylate Synthase FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP FUH2 5-FUH2 5-FU->FUH2 DPD (>80%) FUPA FUPA FUH2->FUPA Dihydropyrimidinase FBAL FBAL (Excreted) FUPA->FBAL β-ureidopropionase ELISA_Workflow cluster_steps Competitive ELISA Workflow Start Start Step1 1. Coat Plate With 5-FU-conjugate antigen. Start->Step1 Step2 2. Block Plate Use BSA or similar to prevent non-specific binding. Step1->Step2 Step3 3. Add Sample & Antibody Incubate sample/standard with anti-5-FU antibody. Step2->Step3 Step4 4. Competitive Binding Free 5-FU in sample competes with coated antigen for antibody binding. Step3->Step4 Step5 5. Wash Remove unbound antibody and other components. Step4->Step5 Step6 6. Add Secondary Ab Add enzyme-linked secondary antibody (e.g., HRP-conjugate). Step5->Step6 Step7 7. Wash Remove unbound secondary antibody. Step6->Step7 Step8 8. Add Substrate Substrate reacts with enzyme to produce a colorimetric signal. Step7->Step8 Step9 9. Read Plate Measure absorbance. Signal is inversely proportional to 5-FU concentration. Step8->Step9 End End Step9->End

Sources

A Comparative Analysis: Benchmarking 5-Fluoropyrimidine-4-Carboxylic Acid Against Established Inhibitors of Thymidylate Synthase and Dihydropyrimidine Dehydrogenase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The fluoropyrimidine scaffold, most notably represented by 5-Fluorouracil (5-FU), remains a cornerstone of chemotherapy for a wide array of solid tumors.[1] Its mechanism of action primarily involves the inhibition of Thymidylate Synthase (TS), a critical enzyme for DNA synthesis and repair.[2][3] However, the clinical utility of 5-FU is hampered by its metabolic pathway; over 80% of an administered dose is rapidly catabolized by Dihydropyrimidine Dehydrogenase (DPD), leading to a narrow therapeutic window and significant inter-patient variability in toxicity and efficacy.[4][5][6][7] This has spurred the development of novel fluoropyrimidine derivatives and strategies to modulate DPD activity.

This guide introduces 5-fluoropyrimidine-4-carboxylic acid, a novel analogue, and provides a framework for its comprehensive benchmarking against established inhibitors of its two primary, putative targets: Thymidylate Synthase (TS) and Dihydropyrimidine Dehydrogenase (DPD). By evaluating its activity against both the therapeutic target (TS) and the key catabolic enzyme (DPD), we can build a robust preclinical profile and predict its potential as either a direct cytotoxic agent or a modulator of existing fluoropyrimidine therapies.

The Biological Targets: A Duality of Purpose

Understanding the roles of TS and DPD is fundamental to appreciating the therapeutic potential of any new fluoropyrimidine analogue.

  • Thymidylate Synthase (TS): TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[2][8] This reaction is the sole de novo source of dTMP, an essential precursor for DNA synthesis.[8] Inhibition of TS leads to a depletion of dTMP, causing "thymineless death" in rapidly proliferating cancer cells.[3][8][9] This makes TS a validated and critical target in oncology.[10]

  • Dihydropyrimidine Dehydrogenase (DPD): Encoded by the DPYD gene, DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including 5-FU.[5][11][12] High DPD activity can lead to rapid degradation of 5-FU, potentially reducing its antitumor efficacy. Conversely, patients with DPD deficiency are at high risk of severe, life-threatening toxicity due to their inability to clear the drug.[6][13][14] Therefore, inhibiting DPD is a key strategy to increase the bioavailability and therapeutic index of 5-FU.[4][5][15]

The following diagram illustrates the central role of these two enzymes in the mechanism of action and metabolism of fluoropyrimidines.

G cluster_0 Cellular Environment cluster_1 Systemic Circulation / Liver Prodrug Fluoropyrimidine Prodrugs (e.g., Capecitabine, Tegafur) FU5 5-Fluorouracil (5-FU) Prodrug->FU5 Metabolic Conversion Anabolism Anabolic Pathway (Activation) FU5->Anabolism FU5_circ 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) Anabolism->FdUMP TS Thymidylate Synthase (TS) FdUMP->TS INHIBITION DNA DNA Synthesis TS->DNA Blocks dTMP Production Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Disruption leads to DPD Dihydropyrimidine Dehydrogenase (DPD) Inactive Inactive Metabolites (e.g., DHFU) DPD->Inactive Degradation FU5_circ->DPD Catabolism (>80% of dose) G start Start prep Prepare Assay Buffer (e.g., 120 mM Tris, 60 mM MES, pH 7.2) start->prep reagents Prepare Reagents 1. Recombinant Human TS 2. dUMP Substrate 3. CH2H4folate Cofactor 4. Test/Benchmark Inhibitors prep->reagents plate Plate Inhibitors Add serial dilutions of test compound/benchmarks to 96-well UV-transparent plate. reagents->plate preincubate Pre-incubation Add TS enzyme and dUMP to wells. Incubate for 10 min at 25°C. plate->preincubate initiate Initiate Reaction Add CH2H4folate to all wells to start the reaction. preincubate->initiate read Kinetic Reading Immediately measure absorbance at 340 nm every 30 seconds for 15 minutes. initiate->read analyze Data Analysis Calculate reaction rates (V). Plot % Inhibition vs. [Inhibitor]. Fit data to determine IC50. read->analyze end End analyze->end G start Start prep Prepare Reaction Mix Human liver microsomes (source of DPD), NADPH, Uracil substrate in buffer. start->prep inhibitors Add Inhibitors Add serial dilutions of test compound/benchmarks (Eniluracil, Gimeracil) to reaction tubes. prep->inhibitors preincubate Pre-incubation Incubate microsomes with inhibitors for 15 min at 37°C. inhibitors->preincubate initiate Initiate Reaction Add Uracil and NADPH to start the reaction. Incubate for 30 min at 37°C. preincubate->initiate quench Quench Reaction Stop reaction by adding ice-cold acetonitrile containing an internal standard (e.g., ¹³C-Uracil). initiate->quench process Sample Processing Centrifuge to pellet protein. Transfer supernatant for analysis. quench->process analyze HPLC-MS/MS Analysis Quantify Uracil and Dihydrouracil (DHU). Calculate DHU/Uracil ratio. process->analyze ic50 IC50 Determination Plot % Inhibition of DHU formation vs. [Inhibitor] to calculate IC50. analyze->ic50 end End ic50->end

Sources

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of cancer chemotherapy, fluoropyrimidines remain a cornerstone in the treatment of various solid tumors. However, the evolution from the archetypal 5-Fluorouracil (5-FU) to a range of oral derivatives has introduced a nuanced complexity in their clinical application. This guide provides an in-depth, objective comparison of the key fluoropyrimidine derivatives—5-FU, Capecitabine, S-1, and Trifluridine/Tipiracil (TAS-102)—focusing on their distinct pharmacokinetic and pharmacodynamic profiles, supported by experimental data and methodologies.

Introduction: The Rationale for Fluoropyrimidine Evolution

The foundational fluoropyrimidine, 5-FU, has been a mainstay in oncology for decades.[1] Its mechanism of action, primarily the inhibition of thymidylate synthase (TS) and its incorporation into DNA and RNA, disrupts the replication of rapidly dividing cancer cells.[2][3] However, its clinical utility is hampered by a narrow therapeutic window, significant inter-individual pharmacokinetic variability, and the need for intravenous administration, often as a continuous infusion.[4][5] These limitations spurred the development of oral fluoropyrimidine prodrugs designed to mimic the pharmacokinetic advantages of continuous 5-FU infusion while offering improved safety, tolerability, and patient convenience.[6] This guide will dissect the pharmacological nuances that differentiate these critical therapeutic agents.

The Core Mechanism: A Shared Pathway with Crucial Divergences

All fluoropyrimidines, with the exception of the TAS-102 component trifluridine, exert their cytotoxic effects through the metabolic conversion to 5-fluorouracil (5-FU) and its subsequent anabolism to active metabolites.[3] The primary pharmacodynamic effects are mediated by:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, leading to the depletion of thymidine triphosphate, a crucial precursor for DNA synthesis.[1][2]

  • Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively, leading to errors in transcription and DNA replication, and ultimately, cell death.[2][3]

The mode of 5-FU administration can influence its primary mechanism of cytotoxicity, with bolus injections favoring RNA damage and continuous infusions favoring DNA synthesis inhibition.[2][3]

Diagram: Generalized Metabolic Pathway of Fluoropyrimidines

Fluoropyrimidine_Metabolism cluster_pro Prodrugs cluster_active Active Moiety cluster_pd Pharmacodynamic Effects cluster_catabolism Catabolism Capecitabine Capecitabine FU 5-Fluorouracil (5-FU) Capecitabine->FU Multi-step enzymatic conversion S1 S-1 (Tegafur) S1->FU CYP2A6 FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP DPD Dihydropyrimidine Dehydrogenase (DPD) FU->DPD TS_inhibition Thymidylate Synthase Inhibition FdUMP->TS_inhibition RNA_damage RNA Damage FUTP->RNA_damage DNA_damage DNA Damage FdUTP->DNA_damage Inactive_metabolites Inactive Metabolites DPD->Inactive_metabolites

Caption: Generalized metabolic pathway of fluoropyrimidine prodrugs to 5-FU and its subsequent anabolic and catabolic fates.

Pharmacokinetic Comparison: A Tale of Four Derivatives

The pharmacokinetic profiles of the fluoropyrimidine derivatives are a key determinant of their clinical efficacy and toxicity. The following sections and table provide a comparative overview of their key parameters.

5-Fluorouracil (5-FU)

Administered intravenously, 5-FU exhibits a short plasma half-life of 8-20 minutes and is subject to significant inter-individual pharmacokinetic variability.[7][8] Its elimination is dose-dependent, and more than 80% of the administered dose is catabolized by dihydropyrimidine dehydrogenase (DPD), primarily in the liver.[9]

Capecitabine

Capecitabine is an oral prodrug that undergoes a three-step enzymatic conversion to 5-FU.[10][11] This multi-step activation, with the final conversion to 5-FU by thymidine phosphorylase, an enzyme often overexpressed in tumor tissues, is designed to generate higher concentrations of 5-FU at the tumor site.[12]

S-1 (Tegafur-gimeracil-oteracil)

S-1 is a combination of three components: tegafur, a prodrug of 5-FU; gimeracil, a potent DPD inhibitor; and oteracil, which inhibits the phosphorylation of 5-FU in the gastrointestinal tract, thereby reducing gastrointestinal toxicity.[9][13] Gimeracil's inhibition of DPD leads to a more sustained plasma concentration of 5-FU.[13]

Trifluridine/Tipiracil (TAS-102)

TAS-102 is a combination of trifluridine, a thymidine-based nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor.[14] Unlike the other derivatives, trifluridine itself is the active cytotoxic agent. Tipiracil prevents the rapid degradation of trifluridine by thymidine phosphorylase, thereby significantly increasing its bioavailability.[14]

Table 1: Comparative Pharmacokinetic Parameters of Fluoropyrimidine Derivatives
Parameter5-Fluorouracil (IV)Capecitabine (Oral)S-1 (Oral)Trifluridine/Tipiracil (TAS-102) (Oral)
Tmax (Time to Peak Plasma Concentration) Minutes~1-2 hours (Capecitabine)~1 hour (Tegafur)~2.0 hours (Trifluridine)[15]
Cmax (Peak Plasma Concentration) Highly variable, dose-dependent3-4 mg/L (Capecitabine)[12]Dose-dependent (Tegafur)Dose-dependent (Trifluridine)
AUC (Area Under the Curve) Dose-dependent28 ± 10 µg·h/mL (Capecitabine)[10]Dose-dependent (Tegafur)Dose-dependent (Trifluridine)
Elimination Half-life (t½) 8-20 minutes[7][8]~0.5-1 hour (Capecitabine)[12]~11 hours (Tegafur)[5]~2.1 hours (Trifluridine)[16]
Bioavailability (%) 100~70% (as 5'-DFUR)[6]Tegafur is well absorbedTrifluridine bioavailability significantly increased by Tipiracil
Key Metabolites FdUMP, FUTP, FdUTP5'-DFCR, 5'-DFUR, 5-FU5-FU, Gimeracil, OteracilTrifluridine, Tipiracil, FTY (inactive)[17]

Note: The pharmacokinetic parameters for oral agents can be influenced by food and other factors. The values presented are approximate and can vary between studies and patient populations.

Pharmacodynamic Comparison: Efficacy and Toxicity

The distinct pharmacokinetic profiles of these derivatives translate into notable differences in their pharmacodynamic effects, particularly their efficacy and toxicity profiles.

Efficacy

Direct comparisons of efficacy between these agents are often complex due to differing clinical trial designs and patient populations. However, meta-analyses have provided some insights. For instance, in advanced esophagogastric cancer, no significant differences in overall survival or progression-free survival were found between capecitabine-based, 5-FU-based, and S-1-based regimens.[18] Similarly, a meta-analysis in gastrointestinal cancer found similar efficacy between S-1-based and capecitabine-based regimens.[19] The efficacy of TAS-102 has been demonstrated in patients with refractory metastatic colorectal cancer.[14]

Toxicity

The toxicity profiles of the fluoropyrimidine derivatives are a key differentiating factor.

  • 5-FU: Common toxicities include myelosuppression, mucositis, and diarrhea.[20]

  • Capecitabine: Hand-foot syndrome is a characteristic and often dose-limiting toxicity.[21][22] Diarrhea is also common.

  • S-1: Due to the presence of oteracil, S-1 is associated with a lower incidence of gastrointestinal toxicity compared to other fluoropyrimidines.[13] Myelosuppression remains a significant toxicity.

  • TAS-102: The primary toxicity is myelosuppression, particularly neutropenia.[23]

Table 2: Comparative Toxicity Profiles of Fluoropyrimidine Derivatives (Grade ≥3 Adverse Events)
Adverse Event5-FU-based RegimensCapecitabine-based RegimensS-1-based RegimensTAS-102
Neutropenia FrequentLess frequent than 5-FUFrequentVery Frequent
Diarrhea FrequentFrequentLess FrequentCommon
Stomatitis/Mucositis FrequentLess frequent than 5-FULess FrequentCommon
Hand-Foot Syndrome InfrequentFrequent and dose-limitingLess frequent than CapecitabineInfrequent
Nausea/Vomiting FrequentCommonCommonCommon

Note: The incidence and severity of adverse events can vary depending on the specific regimen, dosage, and patient population.[24][25]

Experimental Protocols

To ensure the scientific integrity of pharmacokinetic and pharmacodynamic assessments, robust and validated experimental protocols are essential.

Pharmacokinetic Analysis: LC-MS/MS for 5-Fluorouracil in Plasma

The quantification of 5-FU and its metabolites in plasma is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram: LC-MS/MS Workflow for 5-FU Quantification

LCMS_Workflow Plasma_Sample Plasma Sample (+ Internal Standard) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Supernatant Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC_Injection Reconstitution->LC_Injection Sample Injection LC_System Liquid Chromatography (e.g., HILIC column) LC_Injection->LC_System MS_System Tandem Mass Spectrometry (e.g., ESI-negative mode) LC_System->MS_System Ionization Data_Analysis Data Analysis (Quantification) MS_System->Data_Analysis

Caption: A typical workflow for the quantification of 5-FU in plasma using LC-MS/MS.

Step-by-Step Protocol:

  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard (e.g., 5-bromouracil).[26]

    • Perform protein precipitation by adding an organic solvent such as acetonitrile.[3]

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase.[26]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatographic separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column.[27]

    • The mobile phase often consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).[27]

    • Detection is performed using a tandem mass spectrometer operating in negative ion electrospray mode.[26]

    • Monitor the specific precursor-to-product ion transitions for 5-FU and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the concentration of 5-FU in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Pharmacodynamic Analysis: Thymidylate Synthase (TS) Inhibition Assay

Assessing the inhibition of TS in tumor tissue is a key pharmacodynamic endpoint for most fluoropyrimidines. A recently developed LC-MS-based method offers high specificity and sensitivity.[28]

Step-by-Step Protocol:

  • Tissue Homogenization:

    • Homogenize fresh tumor tissue in a suitable buffer to prepare a cell lysate.

  • Enzyme Reaction:

    • Incubate the tissue homogenate with the TS substrates, deoxyuridine monophosphate (dUMP) and the cofactor 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[28]

    • The reaction is typically carried out at 37°C for a defined period (e.g., 60 minutes).[28]

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).

    • Centrifuge to remove precipitated proteins.

    • Neutralize the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the product of the reaction, deoxythymidine monophosphate (dTMP).[28]

    • The amount of dTMP produced is directly proportional to the TS activity.

  • Data Analysis:

    • Calculate TS activity, typically expressed as pmol of dTMP formed per milligram of protein per minute.[28]

    • Compare the TS activity in treated versus untreated tumor samples to determine the degree of inhibition.

Conclusion and Future Perspectives

The evolution of fluoropyrimidine derivatives has provided clinicians and researchers with a diverse armamentarium for cancer treatment. While all roads lead to the disruption of DNA and RNA synthesis, the journey for each derivative is unique, with distinct pharmacokinetic and pharmacodynamic properties. Capecitabine and S-1 have successfully translated the benefits of continuous 5-FU infusion into an oral formulation with improved convenience and, in some aspects, better tolerability. TAS-102 represents a novel approach by utilizing a different cytotoxic agent, trifluridine, and overcoming its metabolic instability through co-administration with tipiracil.

The choice of a specific fluoropyrimidine derivative should be guided by a comprehensive understanding of its pharmacological profile, the specific clinical context, and the individual patient's characteristics. Future research will likely focus on further personalizing fluoropyrimidine therapy through the identification of predictive biomarkers of response and toxicity, as well as the development of novel combinations that leverage our understanding of their mechanisms of action.

References

  • Kobayakawa, M., & Kojima, Y. (2011). Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies. OncoTargets and therapy, 4, 179.
  • ClinPGx. Fluoropyrimidine Pathway, Pharmacodynamics. Available at: [Link].

  • Thorn, C. F., Marsh, S., Carrillo, M. W., McLeod, H. L., Klein, T. E., & Altman, R. B. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 21(4), 237.
  • Al-Batran, S. E., et al. (2017). Capecitabine, 5-fluorouracil and S-1 based regimens for previously untreated advanced oesophagogastric cancer: A network meta-analysis. European Journal of Cancer, 83, 1-9.
  • Al-Shamsi, H. O., et al. (2016). Clinical pharmacokinetics of capecitabine and its metabolites in colorectal cancer patients. Cancer Chemotherapy and Pharmacology, 77(4), 759-765.
  • Gieschke, R., et al. (2003). Population pharmacokinetic analysis of the major metabolites of capecitabine. British journal of clinical pharmacology, 55(3), 252-262.
  • Reigner, B., Blesch, K., & Weidekamm, E. (2001). Clinical pharmacokinetics of capecitabine. Clinical pharmacokinetics, 40(2), 85-104.
  • Balloch, S., & Hammond, G. (n.d.). LC-MS/MS analysis of 5-fluorouracil in plasma for clinical research.
  • Li, Y., et al. (2012). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC North America, 30(11).
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
  • Payne, L. D., et al. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Bioanalytical Systems, Inc.
  • Hong, D. S., et al. (2016). Effect of food on the pharmacokinetics of TAS-102 and its efficacy and safety in patients with advanced solid tumors. Cancer chemotherapy and pharmacology, 77(5), 937-945.
  • U.S. Food and Drug Administration. (2015). LONSURF (trifluridine and tipiracil) tablets, for oral use.
  • Yoshino, T., et al. (2017). A phase I, open-label, nonrandomized, pharmacokinetic study of trifluridine/tipiracil (TAS-102) in Chinese patients with solid tumors. Journal of Clinical Oncology, 35(15_suppl), e14079-e14079.
  • European Medicines Agency. (n.d.). Teysuno, INN-tegafur,gimeracil,oteracil.
  • Gamelin, E., et al. (2000). The clinical pharmacology of 5-fluorouracil. Supportive care in cancer, 8(3), 194-203.
  • Kobayakawa, M., & Kojima, Y. (2011). Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies. OncoTargets and therapy, 4, 179–185.
  • Shirasaka, T. (2009). Development of S-1, an oral fluoropyrimidine anticancer agent. Gan to kagaku ryoho. Cancer & chemotherapy, 36(1), 16-25.
  • Wang, D. D., et al. (2019). Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study. Drug design, development and therapy, 13, 319.
  • Li, J., et al. (2020). Pharmacokinetics, Safety, and Preliminary Efficacy of Oral Trifluridine/Tipiracil in Chinese Patients with Solid Tumors: A Phase 1b, Open-Label Study. Cancer Management and Research, 12, 2835.
  • Gwak, H. S., et al. (2006). Clinical pharmacokinetics of oxaliplatin and 5-fluorouracil administered in combination with leucovorin in Korean patients with advanced colorectal cancer.
  • Urbanowicz, K., et al. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. Nucleosides, Nucleotides and Nucleic Acids, 1-8.
  • van Groeningen, C. J., et al. (1998). Pharmacokinetics and bioavailability of oral 5′‐deoxy‐5‐fluorouridine in cancer patients. British journal of cancer, 77(11), 1957-1963.
  • BenchChem. (n.d.). A Comparative Analysis of the Pharmacokinetics of 5-Fluorouracil and its Oral Prodrugs, Capecitabine and Tegafur.
  • Ho, D. H., et al. (1998). Comparison of 5-fluorouracil pharmacokinetics in patients receiving continuous 5-fluorouracil infusion and oral uracil plus N1-(2'-tetrahydrofuryl)-5-fluorouracil. Clinical cancer research, 4(9), 2085-2088.
  • Zhang, W., et al. (2014). Comparison of the Efficacy and Safety of S-1-Based and Capecitabine-Based Regimens in Gastrointestinal Cancer: A Meta-Analysis. PloS one, 9(1), e84230.
  • Meulendijks, D., et al. (2020). Comparison of 4 Screening Methods for Detecting Fluoropyrimidine Toxicity Risk.
  • Mita, A., et al. (2017). A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor tipiracil (components of TAS-102) vs trifluridine alone. Cancer Chemotherapy and Pharmacology, 79(4), 839-847.
  • Gamelin, E. C., et al. (1999). Dose and time dependencies of 5-fluorouracil pharmacokinetics. Cancer chemotherapy and pharmacology, 44(4), 281-286.
  • Heggie, G. D., et al. (1987). Clinical pharmacology of 5-fluorouracil and its metabolites in plasma, urine, and bile. Cancer research, 47(8), 2203-2206.
  • The ASCO Post. (2011).
  • Quidde, J., Arnold, D., & Stein, A. (2012). Clinical Management of Localized Colon Cancer with Capecitabine. Gastroenterology Research and Practice, 2012.
  • Joerger, M., et al. (2014).
  • Bertino, J. R., et al. (1992). Enzymes of the thymidylate cycle as targets for chemotherapeutic agents: mechanisms of resistance. The Mount Sinai journal of medicine, New York, 59(5), 391-395.
  • Ter Veer, E., et al. (2017). Capecitabine, 5-fluorouracil and S-1 based regimens for previously untreated advanced oesophagogastric cancer: A network meta-analysis. European journal of cancer, 83, 1-9.
  • Cassidy, J., et al. (2008). XELOX (capecitabine plus oxaliplatin): active first-line therapy for patients with metastatic colorectal cancer. Journal of Clinical Oncology, 26(12), 2006-2012.
  • Glimelius, B. (2002). Pharmacokinetic modelling of 5-FU production from capecitabine--a population study in 40 adult patients with metastatic cancer. European journal of cancer, 38(16), 2169-2175.
  • Ebi, H., et al. (2005). [Pharmacokinetic comparison of capecitabine and 5'-deoxy-5-fluorouridine (doxifluridine; 5'-DFUR)]. Gan to kagaku ryoho. Cancer & chemotherapy, 32(11), 1546-1550.
  • Kellinger, M. W., & Rueda, D. (2023). Protocol for monitoring and analyzing single nucleotide incorporation by S. cerevisiae RNA polymerases. STAR protocols, 4(1), 102069.
  • Meulendijks, D., et al. (2020). Comparison of 4 Screening Methods for Detecting Fluoropyrimidine Toxicity Risk: Identification of the Most Effective, Cost-Efficient Method to Save Lives. Cancers, 12(9), 2647.

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 5-Fluoropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the responsible management of chemical compounds is as critical as the breakthroughs they enable. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Fluoropyrimidine-4-carboxylic acid, ensuring the protection of both laboratory personnel and the environment.

At the forefront of therapeutic innovation, fluorinated pyrimidines represent a cornerstone of medicinal chemistry.[1] Their potent biological activity, however, necessitates a rigorous and informed approach to their entire lifecycle, culminating in their proper disposal. The structural integrity endowed by the carbon-fluorine bond, a key feature of these molecules' efficacy, also presents unique challenges for degradation and disposal.[1][2][3] This guide moves beyond mere procedural listing to provide a self-validating system of protocols, grounded in authoritative EHS principles, to address these challenges head-on.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. While specific toxicological data for this exact compound is not extensively documented, its structural similarity to well-characterized fluoropyrimidines, such as 5-Fluorouracil (5-FU), demands that it be treated as a hazardous substance.[4]

Key Hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled, based on data for analogous compounds like 5-FU.[5][6][7]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[7][8]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[8][9]

  • Long-Term Effects: Structurally similar compounds are suspected of causing cancer and genetic defects, and may damage fertility or the unborn child.[5][7]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls and personal protective equipment.

Control Method Specification Rationale
Engineering Controls Chemical Fume HoodTo minimize inhalation of dusts and aerosols during handling and waste preparation.[4]
Eye Protection Tightly fitting safety goggles or a face shieldTo prevent contact with eyes, which can cause serious irritation.[4]
Hand Protection Chemically impermeable gloves (e.g., nitrile)To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after.[4][9]
Body Protection Laboratory coatTo prevent contamination of personal clothing.[4]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required if there is a risk of dust or aerosol formation outside of a fume hood.[9]

Section 2: Waste Segregation and Containment Protocol

Proper segregation at the point of generation is the foundation of a safe disposal workflow. Mixing of incompatible waste streams can lead to dangerous chemical reactions.[10][11]

Step-by-Step Waste Collection:

  • Waste Identification: All waste streams containing this compound must be classified as hazardous chemical waste.[4][12]

  • Container Selection:

    • Solid Waste: Collect in a designated, leak-proof, and sealable container clearly labeled as "Hazardous Waste."[9][13] Use a container compatible with the chemical.

    • Liquid Waste: If in solution, collect in a compatible, leak-proof container. Do not mix with other solvent wastes unless compatibility has been verified.[4]

    • Contaminated Sharps: Needles, syringes, and broken glassware must be placed in a designated, puncture-resistant sharps container.[4][13]

    • Contaminated PPE: Gloves, lab coats, and other disposable PPE should be collected in a separate, clearly labeled hazardous waste container.[13]

  • Labeling: Affix a hazardous waste tag to each container immediately upon adding the first drop of waste. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Accumulation start date

    • Associated hazards (e.g., Toxic, Irritant)[4]

Chemical Incompatibility

Avoid mixing this compound waste with the following, as hazardous reactions may occur:

  • Strong Oxidizing Agents [13][14]

  • Strong Acids [14]

  • Strong Bases [14]

A general chemical incompatibility chart should always be consulted.[15][16]

Section 3: Disposal Procedures

The recommended disposal method for this compound is high-temperature incineration by a licensed hazardous waste disposal company.[9] This method is aligned with EPA guidance for the destruction of fluorinated organic compounds.[3][17][18]

Workflow for Disposal

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Waste Management cluster_Disposal Licensed Disposal Facility A Generation of Waste (Solid, Liquid, PPE, Sharps) B Segregate Waste at Source A->B Step 1 C Contain in Labeled, Compatible Containers B->C Step 2 D Store in Designated Satellite Accumulation Area (SAA) C->D Step 3 E Schedule Waste Pickup D->E Step 4 F Transport to Central Accumulation Area E->F G Manifest for Off-site Disposal F->G H High-Temperature Chemical Incineration G->H I Final Destruction H->I

Caption: Waste Disposal Workflow for this compound.

Rationale for Incineration:

The carbon-fluorine bond is exceptionally strong, making many fluorinated compounds persistent in the environment.[2][19] High-temperature incineration (typically >1000°C) provides the necessary energy to break these bonds, ensuring complete destruction of the hazardous compound.[3] This process prevents the release of the active chemical into the environment, which could otherwise occur in a landfill.[19] The process should be conducted in a chemical incinerator equipped with an afterburner and scrubber to neutralize hazardous combustion byproducts like hydrogen fluoride.[9]

Alternative Disposal Methods (and their limitations):

  • Landfilling: While permitted for certain hazardous wastes, landfilling does not destroy the chemical and poses a long-term risk of environmental contamination through leachate.[17][19]

  • Underground Injection: This method is typically reserved for liquid waste streams and involves injecting waste deep underground.[17][19] It is a containment, not a destruction, method.

Section 4: Emergency Procedures for Spills and Exposures

Immediate and correct response to spills and exposures is critical to minimizing harm.

Spill Response Protocol
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]

  • Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, eye protection, and a lab coat.[9]

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[9] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the waste container.

  • Decontaminate: Clean the spill area with a suitable detergent and water, collecting all cleaning materials as hazardous waste.[13]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

First Aid Measures
Exposure Route Immediate Action
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[9]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6][9]

Always have the Safety Data Sheet (SDS) available for emergency responders. [9]

References

  • MSDS of this compound. Capot Chemical. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]

  • Incompatible Chemicals. Utah State University Environmental Health and Safety. [Link]

  • Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2. National Institutes of Health. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. National Institutes of Health. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. [Link]

  • Antineoplastic drug handling protection after OSHA guidelines. PubMed. [Link]

  • EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS. Cox-Colvin & Associates. [Link]

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration. [Link]

  • 5-Fluorouracil MSDS. Regulations.gov. [Link]

  • Finding an End to Forever Chemicals. Eurofins USA. [Link]

  • (PDF) Drug Incompatibility Chemistry. ResearchGate. [Link]

  • Incompatibilities of chemicals. PubMed. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • SULFURIC ACID. Occupational Safety and Health Administration. [Link]

  • EPA Posts FAQs Regarding Pesticides Containing a Single Fluorinated Carbon. Bergeson & Campbell, P.C. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. [Link]

  • FLUOROCHEMICAL USE, DISTRIBUTION AND RELEASE OVERVIEW. Regulations.gov. [Link]

Sources

A Researcher's Guide to the Safe Handling of 5-Fluoropyrimidine-4-carboxylic Acid: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides a detailed protocol for the safe handling of 5-Fluoropyrimidine-4-carboxylic acid, with a focus on the appropriate selection and use of Personal Protective Equipment (PPE). The procedures outlined below are designed to be a self-validating system of safety, ensuring that each step reinforces a protected laboratory environment.

Hazard Assessment of this compound

Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound and related fluorinated pyrimidines are known to cause irritation to the skin, eyes, and respiratory system.[1][2][3] While comprehensive toxicological properties may not be fully investigated, it is crucial to handle this compound with the assumption that it is hazardous upon contact, inhalation, or ingestion.[2][4]

Key Hazards:

  • Skin Irritation: Direct contact can lead to skin irritation.[1]

  • Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[1]

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory irritation.[2][4]

Engineering Controls: The First Line of Defense

Personal Protective Equipment is the final barrier between you and a potential hazard. The primary methods of exposure control are engineering and administrative controls.

  • Chemical Fume Hood: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of airborne contaminants.[4][6]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of appropriate PPE is critical for minimizing exposure. The following table summarizes the essential PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.[7][8]Provides a robust barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised.[7]
Eye and Face Protection Safety glasses with side shields and a face shield, or chemical safety goggles.[1][6][9]Protects against splashes and airborne particles reaching the eyes and face.
Body Protection A disposable, polyethylene-coated gown with long sleeves and elastic or knitted cuffs.[7][9]Prevents contamination of personal clothing and skin. The coated material offers resistance to chemical permeation.[10]
Respiratory Protection A NIOSH-approved N95 or higher-level particle respirator.[4][7][9]Essential for preventing the inhalation of fine dust particles, especially when handling the solid compound.

Step-by-Step PPE Donning and Doffing Protocol

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent contamination.

Donning Procedure

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Gown 1. Don Gown Inspect_PPE->Gown Respirator 2. Don N95 Respirator Gown->Respirator Face_Shield 3. Don Face Shield/Goggles Respirator->Face_Shield Inner_Gloves 4. Don Inner Pair of Gloves Face_Shield->Inner_Gloves Outer_Gloves 5. Don Outer Pair of Gloves (over gown cuff) Inner_Gloves->Outer_Gloves

Caption: PPE Donning Sequence

Doffing Procedure

PPE_Doffing cluster_doffing Doffing Sequence Outer_Gloves 1. Remove Outer Gloves Gown 2. Remove Gown Outer_Gloves->Gown Face_Shield 3. Remove Face Shield/Goggles Gown->Face_Shield Inner_Gloves 4. Remove Inner Gloves Face_Shield->Inner_Gloves Respirator 5. Remove N95 Respirator Inner_Gloves->Respirator Wash_Hands 6. Wash Hands Thoroughly Respirator->Wash_Hands

Caption: PPE Doffing Sequence

Safe Handling and Emergency Procedures

  • Handling: Always handle this compound in a designated area and avoid creating dust.[4] Use proper glove removal techniques to prevent skin contact with the outer surface of the glove.[4]

  • Spills: In the event of a spill, evacuate the area and prevent dust from spreading.[4] Use appropriate PPE, including respiratory protection, during cleanup.[4] Collect the spilled material with a shovel and place it in a sealed container for disposal.[4]

  • First Aid:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][4]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][4] Remove contaminated clothing.[1]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][4]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][11]

Disposal Plan

All waste contaminated with this compound, including used PPE and spilled material, must be treated as hazardous waste.

  • Waste Collection: Place all contaminated materials in a clearly labeled, sealed container.[4]

  • Disposal: Arrange for a licensed professional waste disposal service to handle the disposal of the hazardous waste.[1][4] Chemical incineration with an afterburner and scrubber is a recommended disposal method.[4] Do not allow the product to enter drains.[2][4]

Conclusion

Adherence to these safety protocols is not merely a matter of compliance but a commitment to a culture of safety in the laboratory. By understanding the hazards of this compound and diligently applying these engineering controls, personal protective equipment protocols, and disposal plans, you can ensure a safe research environment for yourself and your colleagues.

References

  • Capot Chemical. (2025, December 14). MSDS of this compound.
  • Fisher Scientific. (n.d.).
  • AK Scientific, Inc. (2011, June 24).
  • Sigma-Aldrich. (2024, September 6).
  • Sigma-Aldrich. (2024, March 2).
  • Ossila. (2023, June 26).
  • AK Scientific, Inc. (n.d.).
  • American Animal Hospital Association (AAHA). (2019, June 6). Safe handling of chemotherapy drugs.
  • PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid.
  • POGO Satellite Manual. (n.d.). Personal Protective Equipment.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Key Organics. (2025, May 9).
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Halyard. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Compounding Chemotherapy Drugs.
  • Regulations.gov. (2005, October 9). 5-Fluorouracil MSDS.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoropyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Fluoropyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.